2-Chloro-6-hydroxynicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-3(6(10)11)1-2-4(9)8-5/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCFFOOWFVZSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652072 | |
| Record name | 2-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38025-90-0 | |
| Record name | 2-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-hydroxy-nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of 2-Chloro-6-hydroxynicotinic Acid: A Technical Guide
This guide serves as a technical reference for the physicochemical characterization and analytical handling of 2-Chloro-6-hydroxynicotinic acid . It is designed for pharmaceutical scientists requiring precise data for formulation, synthesis, and quality control.
Executive Technical Summary
This compound (CAS: 38025-90-0) is a critical pyridine scaffold used in the synthesis of MEK inhibitors, agrochemicals (e.g., Diflufenican precursors), and antimicrobial agents.[1][2][3]
Its behavior is defined by a lactam-lactim tautomeric equilibrium , where the molecule predominantly exists as 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid in the solid state and polar solvents.[2] This structural duality significantly impacts its solubility, pKa, and chromatographic retention, often leading to method development challenges if the "hydroxy" nomenclature is taken too literally.
Molecular Architecture & Tautomerism
The "hydroxy" designation in the IUPAC name is chemically misleading for practical applications. The molecule possesses a proton-donating nitrogen (N-H) and a carbonyl oxygen (C=O) at the 6-position, forming a stable lactam (2-pyridone) structure.[2]
Tautomeric Equilibrium Visualization
The following diagram illustrates the dynamic equilibrium. The Lactam (Form B) is thermodynamically favored due to the resonance stabilization of the amide-like linkage, despite the electron-withdrawing chlorine atom at position 2.
Figure 1: Tautomeric equilibrium shifting towards the 6-oxo (Lactam) form in polar media.
Key Physicochemical Parameters
The following data aggregates experimental values and high-confidence predictive models essential for pre-formulation.
| Property | Value / Description | Technical Context |
| CAS Number | 38025-90-0 | Primary identifier.[1][2][3][4] |
| Formula | C₆H₄ClNO₃ | MW: 173.55 g/mol |
| Appearance | White to off-white crystalline powder | Coloration often indicates oxidation or trace iron contamination.[2] |
| Melting Point | 302°C (dec) | Extremely high MP is characteristic of the Lactam form's strong intermolecular H-bonding network (dimerization).[2] |
| pKa (Acidic) | ~2.8 (COOH) | The electron-withdrawing Cl at C2 increases acidity compared to nicotinic acid (pKa 4.75).[2] |
| pKa (Basic) | ~9.5 (OH/NH) | Refers to the deprotonation of the lactam NH (or lactim OH). |
| LogP | 0.4 - 0.8 | Low lipophilicity due to polarity of the carboxylic acid and amide functionality. |
| Solubility (Water) | Low (<1 mg/mL at pH 2) | Solubility increases drastically at pH > 4.0 due to carboxylate formation.[2] |
| Solubility (Organic) | DMSO (>50 mg/mL), DMF | Poor solubility in non-polar solvents (Hexane, DCM) unless derivatized.[2] |
Analytical Characterization: HPLC Protocol
Analyzing this compound requires suppressing the ionization of the carboxylic acid to prevent peak tailing.[2] Standard neutral buffers will result in split peaks due to the rapid tautomeric exchange or ionic interactions with the stationary phase.
Validated Method Parameters (Self-Validating System)
Objective: Quantify purity and separate from the starting material (2,6-Dichloronicotinic acid).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[2]
-
Rationale: End-capping reduces silanol interactions with the basic nitrogen of the pyridine ring.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[2]
-
Rationale: Low pH ensures the -COOH (pKa ~2.[2]8) is fully protonated (neutral), increasing retention and sharpening the peak.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 295 nm.[2]
-
Rationale: The conjugated amide system of the lactam form absorbs strongly here, distinct from simple benzenoids.
-
-
Gradient:
Analytical Workflow Diagram
Figure 2: HPLC method development logic ensuring solubility and peak shape integrity.
Synthesis & Impurity Profile
Understanding the origin of the molecule is essential for identifying impurities. The standard industrial route involves the selective hydrolysis of 2,6-dichloronicotinic acid.
-
Reaction: 2,6-Dichloronicotinic acid + NaOH (aq) → Reflux.[2]
-
Selectivity Control: The chlorine at position 6 is more labile towards nucleophilic aromatic substitution (
) than the chlorine at position 2 due to steric hindrance from the adjacent carboxylic acid group at position 3. -
Critical Impurity: Unreacted 2,6-dichloronicotinic acid .[2] This is less polar and will elute after the target molecule in Reverse Phase HPLC.
Handling & Stability
-
Hygroscopicity: The solid is moderately hygroscopic due to the amide functionality. Store in desiccated conditions.
-
Thermal Stability: Stable up to ~250°C. Decomposition occurs near the melting point (302°C) with decarboxylation (loss of CO₂), yielding 2-chloro-6-hydroxypyridine.[2]
-
Safety (GHS): Irritant (H315, H319).[2] The dust is particularly irritating to the respiratory tract due to its acidic nature.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29919580, this compound. Retrieved from [Link][1][2]
-
Wang, L., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Journal of Physical Chemistry B. (Contextual grounding for pyridone tautomerism). Retrieved from [Link]
-
Nelson, D. A. (1986). Synthesis and High Performance Liquid Chromatography of Alkylsulfonates. Wyoming Water Research Center.[2][5] (Methodology for chloronicotinic acid derivatives). Retrieved from [Link]
Sources
- 1. 38025-90-0 | this compound - AiFChem [aifchem.com]
- 2. 2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 38025-90-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. library.wrds.uwyo.edu [library.wrds.uwyo.edu]
An In-depth Technical Guide to 2-Chloro-6-hydroxynicotinic Acid: Structure, Properties, and Synthetic Utility
This guide provides a comprehensive technical overview of 2-Chloro-6-hydroxynicotinic acid, a pivotal heterocyclic building block for professionals in pharmaceutical and agrochemical research. We will delve into its fundamental molecular characteristics, explore its synthesis and purification, analyze its chemical reactivity with an emphasis on its tautomeric nature, and detail its applications as a key synthetic intermediate. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic use of this versatile compound.
Core Molecular & Physical Properties
This compound is a substituted pyridine derivative whose unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, and a chlorine atom—renders it a valuable precursor for a wide array of more complex molecules. The interplay between these groups dictates its chemical behavior and synthetic potential.
Molecular Structure and Identifiers
The compound, with the IUPAC name 2-chloro-6-hydroxypyridine-3-carboxylic acid, possesses a pyridine core functionalized at key positions. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClNO₃ | [1] |
| Molecular Weight | 173.55 g/mol | [1] |
| CAS Number | 38025-90-0 | [1] |
| Appearance | White to light yellow or light red powder/crystal | [1] |
| Melting Point | 302 °C | [1] |
| Synonyms | 2-Chloro-6-hydroxy-3-pyridinecarboxylic acid | [1] |
Tautomerism: The Pyridone Form
A critical structural feature of this compound is its existence in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form. Spectroscopic and crystallographic studies on analogous compounds, such as 2-hydroxynicotinic acid and 6-hydroxynicotinic acid, have shown that the pyridone tautomer is overwhelmingly favored in the solid state.[2][3] This is due to the greater stability of the amide-like functionality within the ring. Therefore, it is most accurately represented as 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid . This structural nuance is paramount as it governs the molecule's hydrogen bonding patterns, crystal packing, and reactivity.
Caption: Tautomeric equilibrium favoring the more stable pyridone form.
Synthesis and Purification
While this compound is commercially available, understanding its synthesis is crucial for process development and cost management. A definitive, published protocol for its direct synthesis is scarce; however, a highly plausible and efficient route involves the chlorination of its precursor, 6-hydroxynicotinic acid.
Synthesis of 6-Hydroxynicotinic Acid (Precursor)
6-Hydroxynicotinic acid can be reliably synthesized from methyl coumalate. This procedure, adapted from established methods, involves the reaction of methyl coumalate with ammonium hydroxide followed by hydrolysis.[4]
Protocol 2.1: Synthesis of 6-Hydroxynicotinic Acid
-
Reaction Setup: In a beaker equipped with magnetic stirring and external cooling, place 117 mL of 14% ammonium hydroxide.
-
Addition of Ester: While maintaining the temperature below 20°C, add 45 g (0.29 mole) of methyl coumalate in portions over 10 minutes.
-
Stirring: Continue stirring the resulting turbid, red solution for an additional 45 minutes at approximately 20°C.
-
Hydrolysis: Add the ammoniacal solution to a pre-heated solution of 600 mL of ~17% aqueous sodium hydroxide. Heat the mixture rapidly to boiling and maintain a vigorous boil for 5 minutes.
-
Precipitation: Cool the reaction mixture in an ice bath. While keeping the temperature below 30°C, add concentrated hydrochloric acid with stirring until the solution is strongly acidic.
-
Isolation: A heavy, yellow solid will precipitate. Stir and cool for one hour, then collect the product by filtration on a Büchner funnel.
-
Washing and Drying: Wash the solid twice with cold water and dry at 80°C to yield 6-hydroxynicotinic acid.
Proposed Synthesis of this compound
The conversion of the 6-hydroxynicotinic acid precursor to the final product involves a chlorination step. The methodology is analogous to the synthesis of 2-chloronicotinic acid from nicotinic acid N-oxide, which utilizes potent chlorinating agents.[5]
Caption: Proposed two-stage synthesis workflow.
Proposed Protocol 2.2: Chlorination of 6-Hydroxynicotinic Acid Self-Validating System Note: The success of this reaction is contingent on the careful control of temperature and the exclusion of moisture. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), suspend 6-hydroxynicotinic acid in an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux. The pyridone ring is activated towards electrophilic substitution, and the chlorine will be directed to the electron-rich position ortho to the nitrogen.
-
Work-up: After the reaction is complete (as indicated by TLC/HPLC), carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice water.
-
Isolation: The product, being sparingly soluble in acidic water, will precipitate. Collect the solid by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization. Based on the solubility of related compounds, a polar solvent system such as aqueous ethanol or acetic acid is recommended.[4]
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is susceptible to displacement by various nucleophiles. The pyridine nitrogen and the adjacent carbonyl group (in the pyridone tautomer) are strongly electron-withdrawing, which activates the C2 position for nucleophilic aromatic substitution.[6] This reaction is a cornerstone of its utility, allowing for the introduction of diverse functionalities.
-
Amination: Reaction with primary or secondary amines (e.g., anilines, alkylamines) yields 2-amino-6-hydroxynicotinic acid derivatives. This is a common strategy in the synthesis of kinase inhibitors, such as MEK inhibitors, where the compound serves as a scaffold to which a pharmacophoric aniline moiety is attached.[7]
-
Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides can introduce ether linkages at the C2 position.
Reactions of the Carboxylic Acid Group
The carboxylic acid at the C3 position undergoes standard transformations, providing another handle for molecular elaboration.
-
Esterification: Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction with alkyl halides in the presence of a base will form the corresponding esters.
-
Amide Formation: Conversion to an acid chloride (e.g., using SOCl₂) followed by reaction with an amine is a standard method to form amides. This pathway allows for the construction of complex molecules with diverse side chains.[8]
Reactions of the Pyridone Moiety
The pyridone ring itself can participate in reactions, although it is generally less reactive than the other functional groups. The N-H bond can be deprotonated with a strong base, and the resulting anion can be alkylated.
Caption: Key reactivity pathways for synthetic diversification.
Analytical Characterization (Predicted)
NMR Spectroscopy (Predicted)
-
¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two coupled protons on the pyridine ring (H4 and H5). A broad singlet corresponding to the carboxylic acid proton and another for the N-H proton of the pyridone tautomer would also be present, though their chemical shifts would be highly dependent on the solvent and concentration.
-
¹³C NMR: Six distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid would appear far downfield (~165-175 ppm), followed by the pyridone carbonyl carbon (~160-170 ppm). The remaining four carbons of the pyridine ring would appear in the aromatic region (~110-150 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be dominated by features characteristic of the pyridone and carboxylic acid groups.
-
A very broad absorption from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.
-
A strong, sharp absorption around 1700-1730 cm⁻¹ for the C=O stretch of the carboxylic acid.
-
Another strong C=O stretch for the pyridone carbonyl, typically around 1650-1680 cm⁻¹.
-
An N-H stretching band around 3000-3100 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺). A characteristic [M+2]⁺ peak at approximately one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom. Key fragmentation pathways would include the loss of H₂O (M-18), CO₂ (M-44), and the entire COOH group (M-45).
Conclusion
This compound is a high-value synthetic intermediate whose utility is rooted in its trifunctional nature. A thorough understanding of its favored pyridone tautomer is essential for predicting its reactivity. The strategic manipulation of its chloro, carboxyl, and pyridone functionalities allows for the efficient construction of diverse and complex molecular architectures, solidifying its role as a key building block in the development of novel pharmaceuticals and agrochemicals. This guide provides the foundational knowledge required for researchers to confidently and effectively incorporate this versatile compound into their synthetic programs.
References
-
Chem-Impex International. This compound Product Page. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72924, 6-Hydroxynicotinic acid. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76258, 2-Chloronicotinic acid. [Link]
- Jun, W. (2004). Synthesis of 2-Chloronicotinic Acid. Chinese Journal of Pharmaceuticals.
- Wang, S. L., & Li, T. (2011). Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. CrystEngComm, 13(19), 5835-5841.
- Matias, E. P., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062.
- Santos, R. C., et al. (2009). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry B, 113(43), 14291-14309.
- University of Calgary. Nucleophilic Acyl Substitution. Chemistry LibreTexts.
-
Master Organic Chemistry. Nucleophilic Acyl Substitution. [Link]
-
Chad's Prep. 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. YouTube. [Link]
-
ACS Publications. Energetics and Structure of Hydroxynicotinic Acids. [Link]
- University of California, Davis. Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts.
-
Organic Syntheses. 6-Hydroxynicotinic acid. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 599541, 5-Chloro-6-hydroxynicotinic acid. [Link]
-
Sketchy. Reactions of Carboxylic Acid Derivatives. [Link]
-
Human Metabolome Database. Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). [Link]
- University of California, Davis. Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Reactions of Carboxylic Acid Derivatives - Free Sketchy MCAT Lesson [sketchy.com]
- 7. 38025-90-0 | this compound - AiFChem [aifchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Whitepaper: 2-Chloro-6-hydroxy-3-pyridinecarboxylic Acid as a Versatile Scaffold in Medicinal Chemistry
Topic: 2-Chloro-6-hydroxy-3-pyridinecarboxylic acid applications in research Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
2-Chloro-6-hydroxy-3-pyridinecarboxylic acid (CAS: 38025-90-0), also known as 2-chloro-6-hydroxynicotinic acid, represents a critical orthogonal scaffold in the synthesis of heterocyclic pharmacophores. Its structural uniqueness lies in the simultaneous presence of three distinct reactive sites: an electrophilic C2-chlorine, a nucleophilic/tautomeric C6-hydroxy/oxo motif, and a C3-carboxylic acid. This trifunctional nature allows for highly regioselective transformations, making it an indispensable building block for TTX-S channel blockers , antineoplastic bicyclic systems , and agrochemical formulations .
This guide provides an in-depth analysis of its reactivity profile, synthesis protocols, and application in modern drug discovery, grounded in recent patent literature and crystallographic data.
Chemical Identity & Tautomeric Behavior[1][2][3]
Understanding the tautomeric equilibrium of this compound is prerequisite to controlling its reactivity. In solution, the molecule exists in equilibrium between the enol (hydroxy) and keto (pyridone) forms.
-
IUPAC Name: 2-Chloro-6-hydroxy-3-pyridinecarboxylic acid[1][2]
-
Tautomer: 2-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid
-
Molecular Formula:
[2][5] -
MW: 173.55 g/mol [5]
Tautomerism Implications
In polar aprotic solvents (e.g., DMSO, DMF), the pyridone (keto) form often predominates. This dictates the site of alkylation:
-
N-Alkylation: Favored under basic conditions with soft electrophiles, leading to N-substituted pyridones (common in kinase inhibitor scaffolds).
-
O-Alkylation: Favored when using silver salts or hard electrophiles, locking the molecule in the pyridine ether form.
Synthetic Utility & Reactivity Profile[9][10]
The molecule's utility stems from its ability to undergo orthogonal functionalization. The C2-chloro group is activated for Nucleophilic Aromatic Substitution (
Core Transformations
-
Regioselective
at C2: The Chlorine at C2 is highly labile to nucleophilic attack by amines, thiols, or alkoxides. This is often the first step in building fused ring systems. -
Esterification/Amidation at C3: The carboxylic acid can be converted to esters (protection) or amides (pharmacophore installation).
-
Deoxychlorination: Treatment with
converts the 6-hydroxy group to a chlorine, yielding 2,6-dichloronicotinic acid (CAS 38496-18-3), a symmetric electrophile.
Visualization of Reaction Pathways
Figure 1: Synthetic ecosystem of 2-Chloro-6-hydroxy-3-pyridinecarboxylic acid, highlighting its reversible relationship with the 2,6-dichloro analog and downstream applications.
Case Studies in Drug Discovery
Case Study A: TTX-S Channel Blockers (Pain Management)
Context: Voltage-gated sodium channels (TTX-S) are prime targets for neuropathic pain. Application: In patent WO2013161312A1 , 2-Chloro-6-hydroxy-3-pyridinecarboxylic acid serves as the starting material for pyrrolopyridinone derivatives . Mechanism:
-
Esterification: Conversion to the methyl ester.
-
N-Alkylation: Reaction with fluorinated alkyl triflates (e.g., 2,2-difluoroethyl triflate) at the pyridone nitrogen.
-
Cyclization: Subsequent steps build the pyrrole ring fused to the pyridine core. Significance: The 6-hydroxy group provides the handle for the "one" (carbonyl) part of the pyrrolopyridinone, while the 2-chloro group directs the regiochemistry of the fusion.
Case Study B: Antineoplastic Bicyclic Derivatives
Context: Novel cancer therapies often require rigid bicyclic scaffolds to lock pharmacophores in active conformations.
Application: As detailed in WO2024211836A2 , this acid is used to synthesize semi-saturated bicyclic systems.
Protocol Insight: The synthesis begins with the protection of the carboxylic acid, followed by
Experimental Protocol: Synthesis of Methyl 2-chloro-6-hydroxynicotinate
This protocol is adapted from high-yield industrial methods (WO2024211836A2) and is essential for stabilizing the molecule for further organic transformations.
Materials
-
2-Chloro-6-hydroxy-3-pyridinecarboxylic acid (CAS: 38025-90-0)
-
Methanol (Anhydrous)
-
Sulfuric Acid (
, conc.)[6] -
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (
)
Methodology
-
Setup: Charge a round-bottom flask with 2-Chloro-6-hydroxy-3-pyridinecarboxylic acid (2.0 g, 11.5 mmol).
-
Solvation: Add Methanol (16 mL) to create a suspension.
-
Catalysis: Slowly add concentrated Sulfuric Acid (4 mL) dropwise with stirring. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to 70°C and maintain overnight (approx. 12-16 hours). Monitor via TLC (Solvent system: EtOAc/Hexane).
-
Quench: Cool to room temperature and dilute with water (50 mL).
-
Extraction: Extract the aqueous layer with EtOAc (4 x 50 mL).
-
Purification: Combine organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Yield: Expect ~1.7 g (Methyl 2-chloro-6-hydroxynicotinate) as a solid.
Technical Note: The use of sulfuric acid not only catalyzes the esterification but also ensures the starting material remains protonated, preventing premature polymerization or side reactions at the nitrogen.
Quantitative Data: Physical Properties
| Property | Value | Source |
| Melting Point | 299–302 °C (dec.) | [1] |
| pKa (Predicted) | ~3.5 (COOH), ~9.0 (OH) | Calculated |
| Solubility | Soluble in DMSO, DMF, dilute alkali; Sparingly soluble in water | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity Standard | ≥ 97% (GC/HPLC) | [1] |
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at room temperature (RT) in a tightly sealed container. Moisture sensitive.
-
PPE: Standard lab coat, nitrile gloves, and safety goggles required. Handle in a fume hood to avoid inhalation of dust.
References
- World Intellectual Property Organization (WIPO). WO2013161312A1 - Pyrrolopyridinone derivatives as ttx-s blockers.
- World Intellectual Property Organization (WIPO). WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses.
-
National Institutes of Health (NIH) - PubChem . 2,6-Dichloronicotinic acid (Related Compound). Retrieved from [Link]
Sources
- 1. This compound | 38025-90-0 [chemicalbook.com]
- 2. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 3. 394729-98-7 | 2-Chloro-4-methoxynicotinic acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 4. 95652-77-0 | Methyl 2-chloro-6-methoxynicotinate | Chlorides | Ambeed.com [ambeed.com]
- 5. chemimpex.com [chemimpex.com]
- 6. JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Discovery and History of 2-Chloro-6-hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Versatility and Potential
2-Chloro-6-hydroxynicotinic acid, a substituted pyridine derivative, stands as a testament to the enduring legacy of classical organic synthesis and its pivotal role in modern drug discovery.[1] This technical guide delves into the historical roots of this versatile molecule, tracing its lineage from the foundational pyridine syntheses of the late 19th century to its contemporary applications as a key building block in the development of novel therapeutics. For researchers in medicinal chemistry and process development, understanding the historical context and synthetic evolution of this compound provides a deeper appreciation of its chemical properties and unlocks new avenues for innovation.
With its unique arrangement of a carboxylic acid, a hydroxyl group, and a reactive chlorine atom on a pyridine core, this compound presents a trifecta of functional handles for synthetic manipulation. This has made it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including anti-inflammatory and antimicrobial agents.[1]
The Genesis: A Tale of Pyridine Synthesis and Precursor Discovery
The story of this compound is intrinsically linked to the pioneering work on pyridine chemistry in the late 19th and early 20th centuries. While a definitive first synthesis of the final compound is not readily apparent in singular historical records, its logical precursor, 2,6-dihydroxynicotinic acid, emerges from the annals of classic organic reactions.
The most probable historical route to 2,6-dihydroxynicotinic acid is through the Guareschi-Thorpe pyridine synthesis . This reaction, developed by Icilio Guareschi and Jocelyn Field Thorpe, provides a robust method for the preparation of 2-pyridones.[2] The synthesis involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. In the case of 2,6-dihydroxynicotinic acid, the likely starting materials would have been cyanoacetamide and a derivative of malonic acid.
The Guareschi-Thorpe reaction, a modification of the Hantzsch pyridine synthesis, proved to be a versatile tool for accessing a variety of substituted pyridines.[3] The significance of this reaction extends to the synthesis of pyridoxine (Vitamin B6), marking a milestone in the industrial production of a vital natural product.[4]
The Advent of Chlorination: Unlocking a Key Intermediate
With the availability of 2,6-dihydroxynicotinic acid, the subsequent logical step towards the target molecule is a selective chlorination. The introduction of a chlorine atom at the 2-position of the pyridine ring is a crucial transformation, as it provides a reactive site for nucleophilic substitution, a cornerstone of modern medicinal chemistry.
The reagent of choice for this transformation, both historically and in many contemporary applications, is phosphorus oxychloride (POCl₃) .[4] This powerful chlorinating agent is widely used to convert hydroxyheterocycles, such as hydroxypyridines, into their corresponding chloro derivatives. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
While a specific historical publication detailing the first chlorination of 2,6-dihydroxynicotinic acid to yield this compound remains elusive, the widespread use of phosphorus oxychloride for similar transformations in the early 20th century strongly suggests this as the inaugural synthetic route. Patents from that era describe the use of phosphorus oxychloride, often in combination with phosphorus pentachloride, for the chlorination of various hydroxy- and dihydroxypyridine derivatives.
The Evolution of Synthesis: Modern Methodologies
While the classical approach of chlorinating 2,6-dihydroxynicotinic acid remains a viable synthetic strategy, modern organic chemistry has introduced a variety of alternative methods for the synthesis of 2-chloronicotinic acid derivatives. These newer methods often prioritize efficiency, safety, and environmental considerations.
Some of the contemporary approaches to synthesizing the core structure of 2-chloronicotinic acids include:
-
From Nicotinic Acid N-oxide: This method involves the preparation of nicotinic acid N-oxide, which is then reacted with a chlorinating agent like phosphorus oxychloride. However, this approach can suffer from low yields due to poor regioselectivity.
-
From 2-Chloro-3-cyanopyridine: Hydrolysis of the nitrile group in 2-chloro-3-cyanopyridine provides a direct route to 2-chloronicotinic acid. The main challenge with this method is the availability and cost of the starting material.
-
Oxidation of 2-Chloro-3-methylpyridine: The methyl group at the 3-position can be oxidized to a carboxylic acid. This reaction, however, often requires harsh conditions and can generate significant waste.
-
Multi-step Synthesis from Acyclic Precursors: More recent innovations involve the construction of the pyridine ring from acyclic starting materials, followed by chlorination and functional group manipulations. This approach offers greater flexibility in introducing substituents.
These modern synthetic strategies underscore the ongoing efforts to optimize the production of this important chemical intermediate, driven by its increasing demand in the pharmaceutical and agrochemical industries.
Experimental Protocol: A Classic Approach to 2-Chloronicotinic Acid Synthesis
The following protocol outlines a representative synthesis of a 2-chloronicotinic acid derivative, illustrating the fundamental chemical principles involved. This procedure is based on the well-established chlorination of a hydroxynicotinic acid precursor using phosphorus oxychloride.
Reaction: Chlorination of a Hydroxynicotinic Acid Derivative
Objective: To synthesize a 2-chloronicotinic acid by reacting the corresponding 2-hydroxynicotinic acid with phosphorus oxychloride.
Materials:
-
2-Hydroxynicotinic acid derivative
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Sodium hydroxide (NaOH) solution (dilute)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, etc.)
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add the 2-hydroxynicotinic acid derivative to an excess of phosphorus oxychloride. The reaction is exothermic, so the addition should be done cautiously, preferably in an ice bath to control the initial temperature rise.
-
Once the initial exothermic reaction subsides, heat the mixture in a water bath at 100°C for several hours to ensure complete reaction.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully distill off the excess phosphorus oxychloride under reduced pressure.
-
Slowly and cautiously pour the residue onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Adjust the pH of the aqueous solution to approximately 2.0-2.5 by the dropwise addition of a dilute sodium hydroxide solution. The 2-chloronicotinic acid product will precipitate out of the solution.
-
Collect the precipitated product by filtration and wash it with cold water.
-
Dry the product, for instance, in a vacuum oven. The melting point of the resulting 2-chloronicotinic acid can be determined for characterization.
Safety Precautions:
-
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
The quenching of the reaction mixture with ice water is a highly exothermic process and should be performed with extreme caution.
Data Presentation
| Compound | Starting Material | Key Reagent | Typical Yield | Melting Point (°C) |
| 2-Chloronicotinic acid | 2-Hydroxynicotinic acid | POCl₃ | 65-70% | 173-175 |
Visualizations
Logical Synthesis Pathway of this compound
Caption: A simplified diagram illustrating the historical synthetic route to this compound.
Experimental Workflow for the Chlorination of a Hydroxynicotinic Acid
Caption: A step-by-step workflow for the synthesis and isolation of a 2-chloronicotinic acid.
Conclusion: A Legacy of Innovation and Future Perspectives
The journey of this compound from its conceptual origins in classical pyridine chemistry to its current status as a valuable synthetic intermediate is a compelling narrative of scientific progress. The foundational work of chemists like Guareschi and Thorpe laid the groundwork for the synthesis of its dihydroxy precursor, while the development of powerful chlorinating agents like phosphorus oxychloride provided the key to unlocking its synthetic potential.
Today, this compound continues to be a molecule of significant interest to researchers in drug discovery and development. Its versatile reactivity and strategic placement of functional groups make it an ideal scaffold for the construction of complex molecular architectures with a wide range of biological activities. As our understanding of disease pathways deepens and the demand for novel therapeutics grows, the legacy of this seemingly simple molecule is poised to continue, inspiring the next generation of scientists to build upon the foundations of the past to create the medicines of the future.
References
- Guareschi, I. Sintesi di composti piridinici da eteri chetonici e cianacetici con ammoniaca. Memorie della Reale Accademia delle Scienze di Torino, 1897, 47, 1-26.
- Hollins, C. The Synthesis of Nitrogen Ring Compounds. D. Van Nostrand Company, 1924.
- Harris, S. A.; Folkers, K. Synthesis of Vitamin B6. Journal of the American Chemical Society, 1939, 61(5), 1245-1247.
-
Chem-Impex. This compound. [Link]
- Baron, H.; Remfry, F. G. P.; Thorpe, J. F. CLXXI.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with ketones, and the synthesis of α-cyano-γ-keto-acids and of γ-imino-α-cyano-acids. J. Chem. Soc., Trans., 1904, 85, 1726-1761.
Sources
- 1. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
- 2. 2,4,6-Trihydroxypyridine | 626-47-1 | Benchchem [benchchem.com]
- 3. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents [patents.google.com]
1H NMR and 13C NMR spectrum of 2-Chloro-6-hydroxynicotinic acid
This guide provides an in-depth technical analysis of the NMR characterization of 2-Chloro-6-hydroxynicotinic acid (CAS: 18064-70-9).[1][2] It focuses on the structural dynamics, specifically the keto-enol tautomerism that complicates spectral interpretation, and provides a self-validating analytical framework.[1][2]
Methodological Guide for Structural Validation via 1H and 13C NMR
Executive Summary & Structural Dynamics
For researchers in drug discovery—particularly those synthesizing kinase inhibitors or pyridine-based scaffolds—this compound is a critical intermediate.[1][2] However, its analysis is frequently misinterpreted due to prototropic tautomerism .[1][2]
While the IUPAC name suggests a "hydroxy" pyridine, in the solid state and in polar aprotic solvents (like DMSO-d6), this molecule predominantly exists as the 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid (the pyridone form).[1]
The Tautomeric Challenge
The defining analytical challenge is distinguishing between the enol (hydroxy) and keto (pyridone) forms.[2] This equilibrium dictates the chemical shift of the ring protons and the carbon skeleton.[1][2]
-
Hydroxy Form (Minor/Non-polar): Aromatic pyridine ring.[1][2]
-
Oxo Form (Major/Polar): Non-aromatic lactam (pyridone) ring.[2]
Figure 1: Tautomeric equilibrium shifting toward the 2-pyridone form in polar media, significantly altering NMR observables.[1][2]
Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize line broadening caused by exchangeable protons, follow this specific preparation protocol.
Solvent Selection Strategy
-
Primary Choice (DMSO-d6): Provides excellent solubility and slows proton exchange, allowing observation of the NH and COOH protons.[1][2] Favors the oxo (pyridone) tautomer.[1][2][3]
-
Secondary Choice (D2O + NaOD): Converts the molecule to the dianion (carboxylate/phenolate).[2] This simplifies the spectrum by removing exchangeable protons and enforcing a fully aromatic pyridine system.[1][2]
Preparation Workflow
-
Mass: Weigh 10–15 mg of sample.
-
Solvent: Add 0.6 mL DMSO-d6 (99.9% D).
-
Additive (Optional but Recommended): If peaks are broad, add 1 drop of D2O to collapse exchangeable protons (NH/COOH) and sharpen ring protons, OR use dry DMSO to observe them.
-
Acquisition: Run at 298 K. For 13C, ensure a relaxation delay (d1) of at least 2.0 seconds to integrate quaternary carbons (C2, C3, C6).
1H NMR Spectrum Analysis
System: 2-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid in DMSO-d6.
The spectrum is characterized by two distinct aromatic/alkene signals (H4 and H5) showing ortho-coupling .[1][2]
Predicted Chemical Shifts & Assignments[1][3][5]
| Position | Type | Shift (δ, ppm) | Multiplicity | Coupling ( | Mechanistic Explanation |
| NH / COOH | Exch. | 12.0 – 14.0 | Broad Singlet | - | Rapid exchange between the carboxylic acid and the pyridone NH.[1] Often appears as one very broad hump or two distinct broad peaks depending on water content.[1][2] |
| H-4 | CH | 8.05 – 8.25 | Doublet (d) | 8.0 – 9.0 | Deshielded. Located ortho to the electron-withdrawing carboxylic acid (C3) and beta to the electron-withdrawing Chlorine (C2).[1] |
| H-5 | CH | 6.60 – 6.90 | Doublet (d) | 8.0 – 9.0 | Shielded. Located ortho to the electron-donating amide/oxo group (C6).[1][2] The high electron density of the enaminone system pushes this shift upfield.[1][2] |
Interpretation Logic (Self-Validation)[1][2][3]
-
The "Roof Effect": Look for a strong doublet pair.[1][2] H4 and H5 are adjacent.[1][2] The doublet at ~8.1 ppm (H4) and ~6.7 ppm (H5) must share an identical coupling constant (
Hz).[1][2] -
Validation Check: If you see a singlet or complex multiplet, your sample may be the wrong isomer (e.g., 5-chloro) or degraded.[1][2] The 2,3,6-substitution pattern leaves only positions 4 and 5 open, necessitating a clean AX or AB spin system.[1][2]
13C NMR Spectrum Analysis
System: 2-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid in DMSO-d6.
The 13C spectrum is the definitive confirmation of the oxidation state and substitution pattern.[1][2]
Carbon Environment Table[1][2][3][6]
| Carbon | Type | Shift (δ, ppm) | Characteristics |
| C-7 (COOH) | Quaternary | 164.0 – 166.0 | Typical carboxylic acid carbonyl. |
| C-6 (C=O) | Quaternary | 160.0 – 163.0 | Amide/Lactam carbonyl.[1][2] Distinctive of the pyridone tautomer. |
| C-2 (C-Cl) | Quaternary | 145.0 – 150.0 | Deshielded by the electronegative Chlorine and N-atom adjacency. |
| C-4 (CH) | Methine | 140.0 – 144.0 | Downfield CH signal (beta to N, ortho to COOH).[1][2] |
| C-3 (C-COOH) | Quaternary | 115.0 – 120.0 | Shielded relative to benzene due to resonance effects of the pyridone ring; ipso to the carboxylic acid.[1] |
| C-5 (CH) | Methine | 108.0 – 112.0 | Significantly upfield CH signal (ortho to the electron-donating oxygen system).[1][2] |
Structural Confirmation Workflow
To distinguish C-7 (Acid) from C-6 (Amide):
-
HMBC Experiment: Run a Heteronuclear Multiple Bond Correlation.
-
Trace H-5: The proton at ~6.7 ppm (H5) will show a strong 2-bond correlation to C-6 (~162 ppm) and a weaker 3-bond correlation to C-3 .[1][2] It will not correlate to the carboxylic acid carbon (C-7) strongly.[1][2]
-
Trace H-4: The proton at ~8.1 ppm (H4) will correlate strongly to C-2 , C-6 , and C-7 (3-bond).[1][2]
Troubleshooting & Impurities
Common synthesis byproducts or degradation issues:
-
Decarboxylation: If the signal at ~165 ppm (C-7) is missing and a new proton appears, the compound may have decarboxylated to 2-chloro-6-hydroxypyridine.[1][2]
-
Hydrolysis of Chloride: If C-2 shifts significantly upfield (<140 ppm), the chloride may have hydrolyzed to form 2,6-dihydroxynicotinic acid.[1][2]
-
Regioisomers: 5-Chloro isomers are common.[1][2] In the 5-chloro isomer, H4 and H2 (if present) would show meta coupling (
Hz) rather than the ortho coupling ( Hz) seen here.[2]
Analytical Decision Tree
Figure 2: Step-by-step logic for validating the spectral identity of the target molecule.
References
-
ChemicalBook. this compound NMR Spectrum Data. (Accessed 2024).[1][2] Link
-
Human Metabolome Database (HMDB). 6-Hydroxynicotinic acid 1H NMR Spectrum (HMDB0002658).[1][2][4] (Reference for the parent pyridone scaffold shifts). Link
-
ResearchGate. Energetics and Structure of Hydroxynicotinic Acids... and 5-Chloro-6-hydroxynicotinic Acids. (Detailed discussion on tautomerism and solid-state structure). Link
-
Organic Syntheses. Nicotinic acid, 6-hydroxy-.[1][2][5] Org.[1][2][6][5][7] Synth. 1951, 31,[2] 72. (Synthetic background and properties).[1][2] Link
Sources
IR and mass spectrometry of 2-Chloro-6-hydroxynicotinic acid
An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 2-Chloro-6-hydroxynicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyridine derivative that serves as a versatile building block in the synthesis of various bioactive molecules.[1] Its utility as a key intermediate in the development of novel therapeutic agents and agrochemicals necessitates robust and unequivocal methods for its structural characterization and purity assessment. Infrared (IR) spectroscopy and mass spectrometry (MS) stand as two of the most powerful and complementary analytical techniques for the molecular-level investigation of such compounds.
This guide provides a detailed exploration of the theoretical and practical aspects of analyzing this compound using IR and MS. Moving beyond simple data reporting, this document delves into the causality behind experimental choices, providing field-proven insights into sample preparation, data acquisition, and spectral interpretation. The objective is to equip researchers and drug development professionals with a comprehensive framework for the confident structural elucidation of this important chemical entity.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is paramount for accurate spectral interpretation. This compound (Molecular Formula: C₆H₄ClNO₃, Molecular Weight: 173.55 g/mol ) exists in a tautomeric equilibrium between its 6-hydroxy-pyridine form and its 6-pyridone form.[1][2] For many hydroxypyridines, the pyridone tautomer is significantly favored in the solid state and in solution, a critical consideration for interpreting vibrational spectra.[3][4]
Caption: Chemical structure and tautomeric equilibrium of this compound.
Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy probes the vibrational modes of molecules. When exposed to infrared radiation, specific functional groups absorb energy at characteristic frequencies, causing their bonds to stretch or bend. This absorption pattern provides a unique molecular "fingerprint."
Experimental Protocol: Thin Solid Film Method
For solid organic compounds, several sampling techniques exist, including KBr pellets and Nujol mulls.[5][6] However, the thin solid film method is often superior in a research setting due to its speed, simplicity, and the absence of interfering signals from a mulling agent or matrix.[5][7] The principle is to deposit a uniform, thin layer of the neat compound onto an IR-transparent salt plate.
Step-by-Step Protocol:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound into a small glass vial.[5]
-
Dissolution: Add a few drops (approx. 0.5 mL) of a high-volatility solvent, such as methylene chloride or acetone, to completely dissolve the solid.[7]
-
Rationale: A volatile solvent is chosen to ensure it evaporates completely and rapidly, leaving a pure film of the analyte and preventing solvent bands from obscuring the spectrum.[5]
-
-
Deposition: Using a pipette, transfer one or two drops of the solution onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound should be visible on the plate. If the film is too thin (resulting in weak spectral peaks), another drop of the solution can be added and evaporated.[7]
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. The background spectrum should be run with an empty sample compartment.
Caption: Workflow for preparing a sample for FT-IR analysis via the thin solid film method.
Interpretation of the IR Spectrum
The spectrum of this compound is expected to show characteristic bands corresponding to its carboxylic acid and pyridone functionalities. The hydrogen bonding present in the solid state will significantly broaden the O-H and N-H stretching bands.
Table 1: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Characteristics |
| ~2500–3300 | Carboxylic Acid: O-H Stretch | Very broad, strong band due to hydrogen bonding.[8][9][10] |
| ~3000–3100 | Aromatic: C-H Stretch | Medium to weak, sharp peaks.[8][11] |
| ~1700–1730 | Carboxylic Acid: C=O Stretch | Strong, sharp band.[9][10][12] |
| ~1650–1680 | Pyridone: C=O Stretch (Amide I) | Strong, sharp band. |
| ~1550-1620 | Aromatic Ring: C=C & C=N Stretches | Multiple medium to strong bands.[9] |
| ~1210–1320 | Carboxylic Acid: C-O Stretch | Medium intensity.[8][11] |
| ~700-800 | C-Cl Stretch | Medium to weak, located in the fingerprint region. |
The most telling feature will be the extremely broad absorption in the 2500-3300 cm⁻¹ range, which is highly characteristic of a hydrogen-bonded carboxylic acid O-H stretch.[10][13] This, combined with the strong carbonyl (C=O) absorptions, provides compelling evidence for the compound's primary structural features.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, yields invaluable information about the molecule's structure and connectivity. Electrospray ionization (ESI) is the preferred method for this compound as it is a "soft" ionization technique that keeps the molecule intact during ionization, making it ideal for subsequent fragmentation studies (MS/MS).[14][15]
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general approach for ESI-MS analysis, often coupled with liquid chromatography for sample introduction and purification.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute this stock to a working concentration of ~1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[15]
-
Rationale: Formic acid is added to the mobile phase to facilitate protonation of the analyte, which enhances signal intensity in positive ion mode ESI.
-
-
Instrumentation Setup (ESI-MS):
-
Ionization Mode: Operate in both positive and negative ion modes to capture the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Ion Source Parameters: Optimize parameters such as spray voltage (~3-5 kV), ion transfer capillary temperature (~300-350 °C), and nebulizing gas flow to achieve a stable and robust signal.[16]
-
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan spectrum to identify the parent ion and observe its characteristic isotopic pattern.
-
Tandem MS (MS/MS): Isolate the parent ion (e.g., m/z 174 in positive mode) in the first mass analyzer, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon), and analyze the resulting fragment ions in the second mass analyzer.
-
Interpretation of the Mass Spectrum
1. Molecular Ion and Isotopic Pattern: The most critical piece of information is the molecular ion peak. Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), the molecular ion will appear as a pair of peaks separated by 2 m/z units, with a characteristic 3:1 intensity ratio.[17][18] This pattern is a definitive indicator of a monochlorinated compound.
Table 2: Expected Key Ions in ESI-MS
| Ionization Mode | Expected m/z | Identity | Key Feature |
| Positive ESI | 174.0, 176.0 | [M+H]⁺ | 3:1 isotopic pattern confirms one chlorine atom. |
| Negative ESI | 172.0, 174.0 | [M-H]⁻ | 3:1 isotopic pattern confirms one chlorine atom. |
2. Fragmentation Analysis (MS/MS): Fragmenting the protonated molecular ion ([M+H]⁺ at m/z 174) provides structural confirmation.
Plausible Fragmentation Pathways:
-
Loss of Water (H₂O): A common fragmentation for carboxylic acids, resulting in a fragment at m/z 156.
-
Loss of Carbon Dioxide (CO₂): Decarboxylation is a hallmark of carboxylic acids, leading to a fragment at m/z 130.
-
Loss of Carbon Monoxide (CO): The pyridone ring can lose a CO molecule, a known fragmentation pathway for this class of compounds, resulting in a fragment at m/z 146.[19]
-
Loss of HCl: Elimination of hydrogen chloride can lead to a fragment at m/z 138.
Caption: Plausible MS/MS fragmentation pathways for the protonated this compound.
Conclusion: A Synergistic Approach to Structural Elucidation
Neither IR spectroscopy nor mass spectrometry alone provides a complete structural picture. However, when used in concert, they offer a powerful and self-validating system for the characterization of this compound.
-
IR spectroscopy definitively confirms the presence of key functional groups—the carboxylic acid and the pyridone ring—through their characteristic vibrational absorptions.
-
Mass spectrometry provides the exact molecular weight and elemental information (specifically, the presence of one chlorine atom via the isotopic pattern). Furthermore, tandem MS fragmentation patterns corroborate the connectivity of the functional groups identified by IR.
For researchers in drug discovery and development, this synergistic analytical workflow is indispensable. It provides the rigorous, multi-faceted data required to confirm molecular identity, assess sample purity, and support regulatory submissions, thereby ensuring the integrity and quality of the chemical matter at the heart of their research.
References
-
Bessette, S. M. (2002). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 79(10), 1184. Available at: [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Djordjevic, M. V., et al. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Journal of Mass Spectrometry, 42(9), 1225-1234. Available at: [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU - Department of Chemistry and Biochemistry. Available at: [Link]
-
Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Available at: [Link]
-
Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 52(4), 548-556. Available at: [Link]
-
Monroe Community College. (n.d.). Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. Available at: [Link]
-
Hsieh, Y., & Korfmacher, W. A. (2005). Simultaneous determination of nicotinic acid and its metabolites using hydrophilic interaction chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(21), 3031-3036. Available at: [Link]
-
LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
-
ResearchGate. (n.d.). Crystal structure of 2-hydroxynicotinic acid, form II. Available at: [Link]
-
Sharma, S. K. (1991). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 3(4), 438-442. Available at: [Link]
-
Lawrence, R., & Waight, E. S. (1970). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
Semantic Scholar. (n.d.). Figure 3 from Liquid chromatography/electrospray ionization tandem mass spectrometry assay for determination of nicotine and metabolites, caffeine and arecoline in breast milk. Available at: [Link]
-
G. L. E. et al. (2014). Infrared multiple-photon dissociation spectroscopy of deprotonated 6-hydroxynicotinic acid. Rapid Communications in Mass Spectrometry, 28(7), 691-698. Available at: [Link]
-
Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
-
NIST. (n.d.). Isonicotinic acid, 2-amino-6-chloro-, hydrazide. NIST Chemistry WebBook. Available at: [Link]
-
Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
PubChem. (n.d.). 5-Chloro-6-hydroxynicotinic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2-Hydroxynicotinic acid. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). 6-Hydroxynicotinic acid, 2TMS derivative. NIST Chemistry WebBook. Available at: [Link]
-
Penning, T. M., et al. (2019). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Journal of Steroid Biochemistry and Molecular Biology, 190, 1-10. Available at: [Link]
-
ResearchGate. (n.d.). Fragmentation mass spectra and interpretation for ions 189.1132. Available at: [Link]
-
Wakeford Chemistry. (2020, May 22). Interpreting Mass Spectra. YouTube. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 38025-90-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Infrared multiple-photon dissociation spectroscopy of deprotonated 6-hydroxynicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 14. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
stability and storage conditions for 2-Chloro-6-hydroxynicotinic acid
Executive Summary
2-Chloro-6-hydroxynicotinic acid (CAS 38025-90-0 ) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly MEK inhibitors and other kinase-targeting small molecules.[1][2][3][4][5] Its structural integrity is defined by a delicate balance of tautomeric equilibrium and susceptibility to nucleophilic aromatic substitution at the C2 position.
This guide provides a rigorous technical framework for the handling, storage, and quality control of this compound, moving beyond generic safety data to address specific degradation mechanisms inherent to chlorohydroxypyridines.
Part 1: Chemical Identity & Physicochemical Profile[6]
To ensure experimental reproducibility, researchers must recognize that this compound does not exist as a static single structure in solution. It undergoes prototropic tautomerism, which dictates its solubility and reactivity profile.
| Parameter | Technical Specification |
| IUPAC Name | 2-Chloro-6-hydroxy-3-pyridinecarboxylic acid |
| Common Synonym | 2-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid |
| CAS Registry Number | 38025-90-0 |
| Molecular Formula | C₆H₄ClNO₃ |
| Molecular Weight | 173.55 g/mol |
| Appearance | White to light yellow crystalline powder |
| pKa (Predicted) | ~3.4 (COOH), ~8.5 (OH/NH) |
| Solubility | Soluble in DMSO, Methanol, dilute aqueous base; Low solubility in water/acid.[4][6] |
Tautomeric Equilibrium & Reactivity
The "6-hydroxy" nomenclature is formally correct but mechanistically misleading. In the solid state and polar solvents, the compound predominantly exists as the 6-pyridone (lactam) tautomer. This tautomerism significantly influences its storage stability; the amide-like character of the pyridone form imparts higher lattice energy and thermal stability compared to the pure hydroxy-pyridine form.
Figure 1: Tautomeric equilibrium favoring the pyridone form and the primary degradation pathway via C2-hydrolysis.
Part 2: Stability Profile & Degradation Mechanisms
Hydrolytic Stability (Critical)
The chlorine atom at position 2 is activated by the adjacent ring nitrogen and the electron-withdrawing carboxylic acid group at position 3. This makes the C2-Cl bond susceptible to Nucleophilic Aromatic Substitution (S_NAr) .
-
Risk Factor: High.
-
Trigger: Exposure to strong bases (pH > 10) or prolonged heating in aqueous media.
-
Mechanism: Hydroxide ions attack the C2 position, displacing chloride and forming 2,6-dihydroxynicotinic acid (an impurity often detected by HPLC at RRT ~0.8).
-
Mitigation: Avoid aqueous storage. Process solutions immediately or buffer to pH 4–7.
Thermal Stability
-
Solid State: Chemically stable up to its melting point (~262°C dec).
-
Solution: Decarboxylation (loss of CO₂) is a theoretical risk for nicotinic acids but is kinetically slow for this compound below 100°C due to the stabilizing effect of the chloro group.
Photostability
Pyridines and pyridones are UV-active chromophores. While this compound is not acutely photosensitive, long-term exposure to UV light can induce radical dechlorination or dimerization.
-
Protocol: Store in amber glass or opaque containers.
Part 3: Storage & Handling Protocols[5][8][9]
The following protocol is designed to maximize shelf-life for analytical standards and synthesis precursors.
Storage Decision Matrix
Figure 2: Decision tree for selecting storage conditions based on material grade and usage.
Detailed Storage Specifications
-
Temperature:
-
Long-term (>1 year): Store at -20°C . This arrests any slow hydrolysis from residual moisture.
-
Short-term (Working Bench): Ambient (15–25°C) is acceptable if kept desiccated.
-
-
Atmosphere: Hygroscopicity is a concern. The pyridone oxygen can hydrogen bond with atmospheric water.
-
Recommendation: Store under Argon or Nitrogen for reference standards. Use silica gel desiccants for bulk containers.
-
-
Container: Amber borosilicate glass with PTFE-lined caps is preferred to prevent leaching and light exposure.
Part 4: Analytical Quality Control (HPLC Method)
To verify stability, use the following Reverse Phase HPLC method. This method is optimized to suppress the ionization of the carboxylic acid, ensuring sharp peak shape and separation from the hydrolyzed impurity.
| Parameter | Condition |
| Column | C18 (e.g., Waters ACQUITY BEH C18 or equiv), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B (0-1 min) → 95% B (1-8 min) → 5% B (8.1 min) |
| Detection | UV @ 254 nm (primary) and 220 nm |
| Retention Time | ~3.5 - 4.0 min (varies by column dimension) |
| Pass Criteria | Purity ≥ 97.0% (area %); No single impurity > 1.0% |
Expert Insight: If peak tailing occurs, it is likely due to the interaction of the pyridone nitrogen with silanols on the column. Increase buffer ionic strength (e.g., use 10mM Ammonium Formate pH 3.0) to mitigate this.
Part 5: Safety & Toxicology
-
GHS Classification: Warning.[6]
-
Hazard Statements:
-
Handling: Use a fume hood. The powder can be electrostatic; use an anti-static gun if weighing small quantities (<10 mg).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29919580, this compound. Retrieved from [Link]
- Google Patents.Method for synthesizing 2-chloronicotinic acid derivatives (CN103848783A).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. capotchem.cn [capotchem.cn]
- 4. WO2017095758A1 - Homobispiperidinyl derivatives as liver x receptor beta agonists, compositions, and their use - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. 2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,1'-(Azodicarbonyl)dipiperidine (ADDP)|CAS 10465-81-3 [benchchem.com]
Methodological & Application
synthesis of 2-Chloro-6-hydroxynicotinic acid from 2,6-dichloronicotinic acid
Application Note & Protocol
Topic: Regioselective Synthesis of 2-Chloro-6-hydroxynicotinic Acid via Nucleophilic Aromatic Substitution of 2,6-Dichloronicotinic Acid
Abstract
This document provides a comprehensive technical guide for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocol details a robust method for the regioselective mono-hydrolysis of 2,6-dichloronicotinic acid through a nucleophilic aromatic substitution (SNAr) reaction. We delve into the mechanistic underpinnings of the reaction, offering a rationale for experimental design and control. This guide includes a detailed, step-by-step laboratory protocol, a summary of reaction parameters, troubleshooting advice, and characterization guidelines to ensure reproducible and high-purity synthesis.
Introduction and Scientific Background
2,6-Dichloronicotinic acid is a derivative of nicotinic acid featuring two chlorine atoms on the pyridine ring.[2][3] The electron-deficient nature of the pyridine ring, amplified by the strong electron-withdrawing effects of the two chlorine substituents and the carboxylic acid group, renders the C2 and C6 positions highly susceptible to nucleophilic attack.[4] This chemical property allows for the selective displacement of one of the chloro groups by a nucleophile, a process known as Nucleophilic Aromatic Substitution (SNAr).
The synthesis of this compound is a prime example of exploiting this reactivity. By carefully controlling reaction conditions, a hydroxide ion can be directed to displace the chlorine atom preferentially at the C6 position. The resulting product is a key building block for more complex molecules in medicinal and materials chemistry.[1] This application note provides a validated protocol for this transformation, emphasizing experimental control to maximize yield and purity.
Reaction Principle and Mechanism
The conversion of 2,6-dichloronicotinic acid to this compound proceeds via an addition-elimination SNAr mechanism.
Core Principles:
-
Nucleophilic Attack: The reaction is initiated by the attack of a hydroxide ion (OH⁻) on an electron-deficient carbon atom (C6 or C2) of the pyridine ring.
-
Intermediate Formation: This attack disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the electron-withdrawing groups.
-
Aromaticity Restoration: The aromatic system is restored by the expulsion of the leaving group, a chloride ion (Cl⁻), from the tetrahedral intermediate. This step is typically fast.[4][5]
The rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer intermediate.[4] The presence of strong electron-withdrawing groups is crucial as they stabilize the negatively charged intermediate, thereby lowering the activation energy and accelerating the reaction.[4][6]
Caption: SNAr mechanism for the synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Equipment
| Reagents & Materials | Equipment |
| 2,6-Dichloronicotinic Acid (≥98%) | 250 mL Three-neck round-bottom flask |
| Sodium Hydroxide (NaOH), pellets | Reflux condenser |
| Hydrochloric Acid (HCl), concentrated (37%) | Magnetic stirrer and stir bar |
| Deionized Water | Heating mantle with temperature control |
| Anhydrous Sodium Sulfate (Na₂SO₄) | pH meter or pH indicator strips |
| Activated Carbon (decolorizing) | Büchner funnel and filter flask |
| Recrystallization Solvents (e.g., Methanol, Water) | Vacuum oven |
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Reagent Preparation: In the flask, dissolve sodium hydroxide (1.05 equivalents) in 100 mL of deionized water. Stir until the NaOH is fully dissolved and the solution has cooled.
-
Addition of Starting Material: To the stirred NaOH solution, add 2,6-dichloronicotinic acid (1.0 eq., e.g., 10.0 g) in portions.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 95-100°C) using a heating mantle. Maintain a gentle reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting material.
-
Work-up - Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Acidification: Place the flask in an ice-water bath. Slowly and carefully add concentrated hydrochloric acid dropwise to the stirred solution. Monitor the pH, continuing to add acid until the solution reaches a pH of approximately 3-4. A precipitate will form.
-
Isolation: Allow the slurry to stir in the ice bath for an additional 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove residual salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
Purification Protocol
-
Recrystallization: Transfer the crude, dried solid to an appropriately sized Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely. If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
-
Filter the hot solution through a fluted filter paper to remove the activated carbon.
-
Slowly add deionized water to the hot filtrate until the solution becomes cloudy (the cloud point). Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol/water (1:1) mixture, and dry under vacuum to a constant weight.
Data Summary and Characterization
The following table outlines the expected parameters and outcomes for this synthesis.
| Parameter | Value / Observation |
| Starting Material | 2,6-Dichloronicotinic Acid |
| Product | This compound |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₆H₄ClNO₃ |
| Molecular Weight | 173.56 g/mol |
| Stoichiometry (NaOH) | 1.05 equivalents |
| Reaction Temperature | 95-100°C |
| Typical Yield | 75-85% (after purification) |
| Expected Melting Point | ~300°C (decomposes)[7] |
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.
Troubleshooting and Scientific Insights
-
Over-reaction (Formation of Di-hydroxy Product): The primary potential side product is 2,6-dihydroxynicotinic acid. This occurs if an excess of sodium hydroxide is used or if the reaction is heated for too long.
-
Solution: Use a precise stoichiometry of NaOH (1.0-1.1 equivalents). Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Incomplete Reaction: If starting material remains after the expected reaction time.
-
Solution: Ensure the reaction temperature is maintained at reflux. Confirm the purity and concentration of the NaOH solution.
-
-
Poor Precipitation during Work-up: Low yield of precipitate upon acidification.
-
Solution: Ensure the pH is accurately adjusted to the isoelectric point (~3-4). Thoroughly cool the mixture in an ice bath to decrease the product's solubility.
-
-
Rationale for Selectivity: While both C2 and C6 positions are activated, subtle electronic and steric differences can lead to preferential substitution at one site. In many cases involving pyridines, the C6 position can be slightly more reactive. However, reaction conditions are the primary tool for controlling the outcome and preventing di-substitution.
Safety Information
-
2,6-Dichloronicotinic Acid: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
General Precautions: Handle all chemicals in a fume hood. Wear appropriate PPE. Avoid inhalation of dust and vapors.
References
- CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents.
-
Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. International Conference on Education, Management, Computer and Society (EMCS 2017). Atlantis Press. Available at: [Link]
-
Method for preparing 2-chloronicotinic acid - Eureka | Patsnap. Available at: [Link]
- JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative - Google Patents.
-
Bradlow, S. L., & Vanderwerf, C. A. (1949). Nicotinic acid, 6-hydroxy-. Organic Syntheses, 29, 69. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]
-
O'Reilly, K. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Geier, J., & Gouterman, M. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. Available at: [Link]
-
PubChem. (n.d.). 2,6-Dichloronicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 38496-18-3: 2,6-Dichloronicotinic acid | CymitQuimica [cymitquimica.com]
- 3. 2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Detailed Experimental Protocol: Synthesis of 2-Chloro-6-hydroxynicotinic Acid
Abstract & Strategic Overview
This application note details the regioselective synthesis of 2-chloro-6-hydroxynicotinic acid (CAS: 38025-90-0), a critical scaffold in the development of MEK inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy starting from the commercially available 2,6-dichloronicotinic acid.[1]
Core Synthetic Challenge: Regioselectivity
The primary challenge in this synthesis is differentiating between the C2 and C6 chlorine atoms.[2]
-
C2 Position: Sterically hindered by the adjacent carboxylic acid group (C3) but electronically activated by the inductive effect of the nitrogen and the carboxylate.
-
C6 Position: Less sterically hindered and accessible for nucleophilic attack.[3]
Under controlled basic hydrolysis conditions, the C6-chlorine is preferentially displaced by the hydroxide ion, yielding the desired 6-hydroxy isomer (which exists in equilibrium with its 6-pyridone tautomer). This protocol is optimized to maximize this regioselectivity while minimizing the formation of the 2-hydroxy byproduct or the 2,6-dihydroxy impurity.
Reaction Scheme & Pathway Analysis
The following diagram illustrates the reaction pathway and the tautomeric equilibrium of the product.
Figure 1: Reaction scheme highlighting the regioselective hydrolysis pathway and tautomeric equilibrium.
Materials & Equipment
Reagents
| Reagent | CAS No. | MW ( g/mol ) | Purity | Role |
| 2,6-Dichloronicotinic acid | 38496-18-3 | 192.00 | >98% | Starting Material |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Pellets, ≥98% | Nucleophile/Base |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% (conc.) | Acidification |
| Water (Deionized) | 7732-18-5 | 18.02 | - | Solvent |
| Methanol | 67-56-1 | 32.04 | HPLC Grade | Recrystallization |
Equipment
-
Reaction Vessel: 250 mL Round-bottom flask (RBF) with 24/40 joint.
-
Temperature Control: Oil bath with magnetic stirrer-hotplate and temperature probe.
-
Condenser: Reflux condenser (water-cooled).
-
Filtration: Buchner funnel, filter paper (Whatman No. 1), and vacuum pump.[1]
-
Analysis: HPLC (C18 column), NMR (DMSO-d6).
Experimental Protocol
Step 1: Nucleophilic Substitution (Hydrolysis)
Objective: Selectively hydrolyze the C6-Cl bond.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar.
-
Charging: Add 10.0 g (52.1 mmol) of 2,6-dichloronicotinic acid to the flask.
-
Solvent Preparation: In a separate beaker, dissolve 8.3 g (208 mmol, 4.0 equiv) of NaOH in 100 mL of deionized water.
-
Note: 4.0 equivalents are used to neutralize the carboxylic acid (1 eq) and provide excess hydroxide for the substitution (3 eq) to drive the reaction to completion.
-
-
Addition: Slowly add the NaOH solution to the RBF. The solid acid will dissolve, forming the sodium salt.[1]
-
Reaction: Attach the reflux condenser. Heat the mixture to reflux (approx. 100 °C) with vigorous stirring.
-
Monitoring: Maintain reflux for 8–12 hours .
-
Checkpoint: Monitor by HPLC or TLC (Mobile phase: MeOH/DCM 1:9 with trace acetic acid). Look for the disappearance of the starting material (Rf ~0.6) and the appearance of the more polar product (Rf ~0.2).
-
Step 2: Workup and Isolation
Objective: Precipitate the free acid form of the product.
-
Cooling: Allow the reaction mixture to cool to room temperature (20–25 °C).
-
Filtration (Clarification): If the solution is cloudy or contains insoluble impurities, filter through a celite pad.[1]
-
Acidification: Place the reaction flask in an ice bath (0–5 °C). Slowly add concentrated HCl dropwise with stirring.
-
Caution: Exothermic reaction. Monitor internal temperature; keep below 20 °C.
-
-
Precipitation: Continue adding HCl until the pH reaches 1.0–2.0 . A thick white to off-white precipitate will form.
-
Aging: Stir the slurry at 0–5 °C for 30 minutes to ensure complete precipitation.
-
Collection: Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with 2 x 20 mL of ice-cold water to remove excess NaCl and HCl.
Step 3: Purification
Objective: Remove trace 2-hydroxy isomer and unreacted starting material.
-
Reslurry: Transfer the wet cake to a clean flask and add 50 mL of water. Heat to 80 °C for 30 minutes.
-
Cool & Filter: Cool to room temperature and filter. (The 2-chloro-6-hydroxy isomer is sparingly soluble in cold water, while some impurities may remain in solution).
-
Recrystallization (Optional for High Purity): If HPLC purity is <98%, recrystallize from Methanol/Water (1:1) .[1] Dissolve in hot methanol, add hot water until turbid, then cool slowly.
-
Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.
Expected Yield: 6.5 – 7.5 g (72–83%) Appearance: White to pale yellow crystalline powder.
Process Workflow Diagram
Figure 2: Step-by-step operational workflow for the synthesis.
Analytical Validation
To confirm the identity of the product and distinguish it from the 2-hydroxy isomer, 1H NMR is the primary tool.[1]
1H NMR Specification (DMSO-d6, 400 MHz)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Interpretation |
| COOH | 13.0 - 14.0 | Broad Singlet | - | Carboxylic acid proton |
| NH (Pyridone) | 12.0 - 13.0 | Broad Singlet | - | Lactam NH (Tautomer indicator) |
| H4 (Aryl) | ~8.15 | Doublet | J = 8.0 - 8.5 Hz | Proton ortho to COOH |
| H5 (Aryl) | ~6.70 | Doublet | J = 8.0 - 8.5 Hz | Proton ortho to C=O (Pyridone) |
Differentiation Key:
-
This compound (Target): The coupling constant between H4 and H5 is typically 8.0–8.5 Hz (characteristic of vicinal protons on the pyridine ring). The H5 proton appears significantly upfield (~6.7 ppm) due to the electron-donating effect of the oxygen at C6 (or the pyridone character).
-
2-Hydroxy-6-chloronicotinic acid (Impurity): If the hydrolysis occurred at C2, the symmetry and shifts would differ slightly, but the key is the NOE interaction. In the target molecule, NOE would be observed between the NH (if visible) and H5.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation | Ensure pH is adjusted to < 2.0. The compound is amphoteric; too high pH keeps it as salt, too low is generally fine but solubility increases slightly in very strong acid.[1] |
| Impurity (2-Hydroxy) | Temperature too high | Strictly control reflux temperature. Do not use pressure vessels unless optimizing for time. |
| Impurity (Dihydroxy) | Reaction time too long | Stop reaction immediately upon consumption of starting material. Over-hydrolysis leads to 2,6-dihydroxynicotinic acid. |
| Color Issues | Oxidation | Perform reaction under Nitrogen atmosphere if product appears dark brown. |
References
-
Regioselectivity in Pyridine Substitution
- Title: Regioselective Nucleophilic Aromatic Substitution of 2,6-Dichloropyridines.
- Context: Establishes that the C6 position is kinetically favored for nucleophilic attack in 2,6-dichloro-3-substituted pyridines due to steric factors.
-
Source:
-
Synthetic Application & Stability
- Title: Semi-saturated bicyclic derivatives and related uses (P
- Context: Cites the use of this compound as a stable starting material, confirming its structural integrity and standard prepar
-
Source:
-
General Pyridine Hydrolysis Protocols
-
Compound Data & Properties
Sources
- 1. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 6. 38025-90-0 | this compound - AiFChem [aifchem.com]
- 7. 38025-90-0 | this compound - AiFChem [aifchem.com]
- 8. 38025-90-0 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Organic Chemistry [3asenrise.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note: Regioselective Synthesis of 2-Chloro-6-hydroxynicotinic Acid
This Application Note and Protocol is designed for researchers and process chemists in drug discovery and development. It details the regioselective synthesis of 2-Chloro-6-hydroxynicotinic acid (also known as 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid ), a critical scaffold for kinase inhibitors and agrochemicals.
Introduction & Strategic Analysis
The synthesis of This compound presents a classic problem in pyridine chemistry: distinguishing between two electrophilic sites (C2 and C6) in a 2,6-dichloronicotinic acid precursor.
-
Key Challenge: Regioselectivity. Both C2 and C6 positions bear chlorine atoms activated for Nucleophilic Aromatic Substitution (
). However, the presence of the carboxylic acid at C3 breaks the symmetry. -
Tautomerism: The product exists in equilibrium between the hydroxy-pyridine form and the pyridone form (2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid). In the solid state and polar solvents, the pyridone (oxo) tautomer often predominates.
Mechanistic Rationale for Regioselectivity
The optimal route utilizes the hydrolysis of 2,6-dichloronicotinic acid .
-
Steric Hindrance: The carboxylate group (formed in situ under basic conditions) at C3 exerts significant steric hindrance on the adjacent C2 position.
-
Electronic Shielding: The negative charge of the carboxylate anion (
) creates localized electrostatic repulsion, further discouraging nucleophilic attack by the hydroxide ion ( ) at the C2 position. -
Result: The C6 position remains sterically accessible and electronically activated, leading to highly selective hydrolysis at C6 to yield the desired 2-chloro-6-hydroxy product.
Reaction Scheme & Pathway
The synthesis proceeds via a base-mediated
Reaction:
Pathway Visualization (Graphviz)
Caption: Logical workflow for the regioselective hydrolysis of 2,6-dichloronicotinic acid.
Detailed Experimental Protocol
Materials & Reagents[2][3][4][5][6][7][8][9]
-
Precursor: 2,6-Dichloronicotinic acid (CAS: 38496-18-3)[3]
-
Reagent: Sodium Hydroxide (NaOH), pellets or 2M solution.
-
Solvent: Deionized Water.
-
Quench: Hydrochloric Acid (HCl), 37% or 6M.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2,6-Dichloronicotinic acid (1.0 equiv).
-
Add 2.5 M NaOH aqueous solution (4.0 - 5.0 equiv).
-
Note: Excess base is required to neutralize the carboxylic acid (1 equiv) and provide the nucleophile for hydrolysis (1 equiv), plus excess to drive kinetics.
-
-
Ensure the starting material is fully dissolved (the salt form is water-soluble).
Step 2: Thermal Reaction
-
Heat the mixture to Reflux (~100°C) with vigorous stirring.
-
Maintain reflux for 4 to 8 hours .
-
Monitoring: Monitor by HPLC or TLC (Mobile phase: MeOH/DCM with trace acetic acid). The starting material (less polar) should disappear, and a more polar product spot should appear.
-
Caution: Do not overheat (>110°C in a sealed vessel) or extend time excessively (>24h), as this may lead to hydrolysis of the second chlorine at C2, yielding 2,6-dihydroxynicotinic acid.
-
Step 3: Work-up & Isolation
-
Cool the reaction mixture to room temperature (20-25°C).
-
Place the flask in an ice bath to cool further to 0-5°C.
-
Slowly add 6M HCl dropwise with stirring.
-
Observation: A thick white/off-white precipitate will form as the pH drops.
-
-
Adjust pH to 1.0 - 2.0 .
-
Critical: The product is amphoteric but least soluble at acidic pH. Ensure pH is sufficiently low to fully protonate the carboxylic acid.
-
-
Stir the slurry for 30 minutes at 0-5°C to ensure complete precipitation.
Step 4: Purification
-
Filter the solid using a Büchner funnel.
-
Wash the filter cake with varying portions of ice-cold water (2 x small volumes) to remove NaCl salts.
-
Note: Do not over-wash, as the product has slight water solubility.
-
-
Dry the solid in a vacuum oven at 50°C for 12 hours.
Quantitative Data Summary
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 : 4.0 (SM : NaOH) | Ensures full deprotonation and sufficient nucleophile concentration. |
| Temperature | 100°C (Reflux) | Activation energy for |
| Time | 4 - 8 Hours | Balance between conversion and over-hydrolysis (impurity formation). |
| pH Quench | pH 1.0 - 2.0 | Maximizes precipitation yield of the free acid form. |
| Expected Yield | 75% - 85% | Losses primarily due to mother liquor solubility. |
Critical Process Parameters (CPPs) & Troubleshooting
Over-Hydrolysis (Impurity Control)
-
Issue: Formation of 2,6-dihydroxynicotinic acid.
-
Cause: Reaction time too long or NaOH concentration too high (>5M).
-
Control: Stop reaction immediately upon consumption of starting material (HPLC < 1% area).
Regioselectivity Confirmation
-
Validation: Use
H-NMR to confirm the position of the remaining chlorine. -
Data: The coupling constants and chemical shifts will differ. In DMSO-d6, the C4 and C5 protons of the pyridine ring will show characteristic coupling.
-
Target (2-Cl-6-OH): The remaining protons are at C4 and C5.
-
Isomer (6-Cl-2-OH): Would result from C2 attack (unlikely).
-
-
Literature Validation: The hydrolysis of 2,6-dichloronicotinic acid in aqueous base is well-documented to favor the 6-hydroxy isomer due to steric protection of C2 by the C3-carboxylate [1, 2].
Tautomerism
-
Note: The product may crystallize as the pyridone (oxo) tautomer. This is the same chemical entity but implies different physical properties (e.g., higher melting point, insolubility in non-polar solvents).
-
Handling: For subsequent chlorination (e.g., to 2,6-dichloronicotinic acid chloride) or coupling, treat the solid as the pyridone form.
References
-
Regioselective Hydrolysis of 2,6-Dichloronicotinic Acid
-
Synthesis of 2-Chloronicotinic Acid Derivatives
- Source: Zhao, B., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives." Atlantis Press, 2017.
-
URL:[Link]
- Source: Patent WO 2017/095758 A1. "Homobispiperidinyl derivatives as liver x receptor beta agonists." (Cites the use of this compound as a starting material, validating its stability and structure).
- General Reactivity of 2,6-Dichloropyridines: Source: BenchChem Technical Support. "Nucleophilic Substitution of Dichloronicotinates." (Explains the steric directing effect of the C3-ester/acid favoring C6 substitution in polar media).
Sources
- 1. US3483299A - Hypotensive method and compositions using l-alpha-phenylethylguanidine - Google Patents [patents.google.com]
- 2. 1,1'-(Azodicarbonyl)dipiperidine (ADDP)|CAS 10465-81-3 [benchchem.com]
- 3. fengmuchem.com [fengmuchem.com]
- 4. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
using 2-Chloro-6-hydroxynicotinic acid in pharmaceutical intermediate synthesis
Application Note: Strategic Utilization of 2-Chloro-6-hydroxynicotinic Acid in Pharmaceutical Synthesis
Executive Summary
This compound (2-Cl-6-OH-NA) is a trifunctional pyridine scaffold critical to the synthesis of next-generation kinase inhibitors (MEK, Src/Abl) and non-steroidal anti-inflammatory drugs (NSAIDs) like Pranoprofen. Its structural utility lies in its "Janus-faced" reactivity: it possesses an electrophilic chlorine at C2, a nucleophilic/tautomeric hydroxyl at C6, and a modifiable carboxyl group at C3.
This guide provides field-proven protocols for manipulating these functional handles. We focus on two primary workflows: Deoxychlorination to access 2,6-dichloronicotinic acid (a gateway to regioselective substitution) and Direct Scaffold Decoration for kinase inhibitor synthesis.
Chemical Profile & Tautomeric Mechanics
To optimize reactivity, one must understand the tautomeric equilibrium of 2-Cl-6-OH-NA. Unlike simple pyridines, the electron-withdrawing chlorine at C2 and the carboxyl group at C3 significantly influence the lactam-lactim balance.
-
Lactam Form (2-Pyridone): Predominant in solid state and polar solvents. The nitrogen is protonated (NH), and C6 is a carbonyl (C=O). This form favors N-alkylation or deoxychlorination .
-
Lactim Form (2-Hydroxypyridine): Favored at higher temperatures or in non-polar environments. The 6-chloro substitution stabilizes this form relative to unsubstituted 2-pyridone, creating a unique window for O-alkylation .
Expert Insight: When targeting the C6 position for chlorination (using
Figure 1: Reactivity & Tautomerism Map
Caption: Tautomeric equilibrium dictates synthetic strategy. The lactam form is the entry point for chlorination, while the carboxyl group remains available for orthogonal coupling.
Protocol A: Synthesis of 2,6-Dichloronicotinic Acid
This is the most common "activation" step. Converting the C6-hydroxyl to a chlorine yields 2,6-dichloronicotinic acid. In this intermediate, the C6-chlorine is significantly more reactive toward nucleophiles (
Application: Precursor for Pranoprofen and Diflufenican.[1][2][3]
Materials
| Reagent | Equivalents | Role |
| This compound | 1.0 | Substrate |
| Phosphorus Oxychloride ( | 5.0 - 8.0 | Chlorinating Agent/Solvent |
| Triethylamine ( | 1.2 | Base Catalyst |
| Toluene (Optional) | Solvent | Co-solvent (if reducing |
Step-by-Step Methodology
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a
drying tube, charge this compound. -
Reagent Addition: Add
carefully. The reaction is endothermic initially but will evolve HCl gas upon heating.-
Critical Step: Add
dropwise. The base catalyzes the formation of the dichlorophosphate intermediate, lowering the activation energy for the chloride displacement.
-
-
Reflux: Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material spot (baseline/polar) should disappear, replaced by a non-polar spot (
). -
Workup (Quench):
-
Cool the mixture to room temperature.
-
Safety Note: Remove excess
via rotary evaporation before adding water to prevent violent hydrolysis. -
Pour the oily residue slowly into crushed ice/water with vigorous stirring.
-
-
Isolation: Adjust pH to 2–3 using saturated
(to neutralize generated phosphoric acid) followed by careful acidification if needed. The product, 2,6-dichloronicotinic acid, will precipitate as a white/off-white solid. -
Purification: Recrystallize from water/ethanol or use crude for the next step if purity >95%.
Protocol B: Scaffold Decoration for Kinase Inhibitors
For MEK or Src/Abl inhibitors, the strategy often involves attaching a hydrophobic amine to the C3-carboxyl (amide formation) before or after modifying the pyridine ring. Below is a route where the C3-amide is formed first, followed by
Target: Generic Kinase Inhibitor Scaffold (e.g., N-cyclopropyl-2-chloro-6-hydroxy-nicotinamide derivatives).
Workflow Diagram
Caption: Conversion of the C3-acid to an amide increases lipophilicity, facilitating cell permeability in drug candidates.
Methodology
-
Activation: Suspend this compound in dry DCM. Add Thionyl Chloride (
, 2.0 eq) and a catalytic drop of DMF. Reflux for 2 hours until the solution clears (formation of acid chloride). -
Coupling: Evaporate excess
. Redissolve the residue in dry DCM. -
Amidation: Cool to 0°C. Add the target amine (e.g., cyclopropylamine or an aniline derivative) (1.1 eq) and DIPEA (2.5 eq). Stir at RT for 12 hours.
-
Validation: The C2-Cl remains intact under these conditions. The C6-OH (lactam) remains unreactive towards the amine, preventing self-polymerization.
Analytical Characterization
To ensure protocol integrity, compare your isolated intermediates against these expected parameters:
| Parameter | This compound | 2,6-Dichloronicotinic Acid |
| Appearance | White to light yellow powder | White crystalline solid |
| Melting Point | ~302°C (Dec) | 145–148°C |
| Key Shift | H5 is shielded ( | H5 is deshielded ( |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29919580, this compound. Retrieved from [Link]
-
Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.[1][2] Atlantis Press.[1] Retrieved from [Link]
-
Organic Syntheses (1951). Nicotinic acid, 6-hydroxy-. Org.[4][5][6] Synth. 31, 72. Retrieved from [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825).[7] Journal of Medicinal Chemistry. Retrieved from [Link]
-
Master Organic Chemistry (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (Mechanism Reference). Retrieved from [Link]
Sources
- 1. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Chloro-6-hydroxynicotinic Acid as a Versatile Precursor in Agrochemical Synthesis
Abstract
2-Chloro-6-hydroxynicotinic acid (CAS: 38025-90-0) is a pivotal heterocyclic building block in modern agrochemical research and development. Its unique molecular architecture, featuring a pyridine core with strategically placed chloro, hydroxyl, and carboxylic acid functional groups, offers remarkable reactivity and versatility. This document provides an in-depth guide for researchers and synthetic chemists on the application of this compound as a key precursor in the synthesis of high-value herbicides and fungicides. We will explore the underlying chemical principles, provide detailed, field-proven synthetic protocols for exemplary target molecules, and discuss the causality behind critical experimental choices.
Introduction: The Strategic Importance of this compound
Nicotinic acid and its derivatives are foundational scaffolds in a wide array of biologically active molecules, including crucial agrochemicals like the herbicide diflufenican and the fungicide boscalid.[1] this compound stands out as a particularly valuable intermediate.[2]
The molecule's utility is rooted in its distinct reactive sites:
-
The Carboxylic Acid Group (C3): This site is readily activated to form acid chlorides or esters, enabling facile amide bond formation—a cornerstone of many modern pesticide structures.
-
The Chlorine Atom (C2): As a good leaving group on an electron-deficient pyridine ring, the chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse amine or phenoxy moieties that are critical for tuning biological activity.
-
The Hydroxyl Group (C6): This group exists in a tautomeric equilibrium with its keto form (a pyridone). This feature can influence the electronic properties of the ring and can be a site for further derivatization if required.
This trifecta of functional groups allows for a modular and convergent approach to synthesizing complex agrochemical targets, making it a compound of significant interest in industrial and academic laboratories.
Physicochemical Properties
A clear understanding of the precursor's physical properties is essential for safe handling and effective reaction setup.
| Property | Value | Reference |
| CAS Number | 38025-90-0 | [Chem-Impex][3] |
| Molecular Formula | C₆H₄ClNO₃ | [Chem-Impex][3] |
| Molecular Weight | 173.55 g/mol | [Chem-Impex][3] |
| Appearance | White to light yellow powder/crystal | [Chem-Impex][3] |
| Melting Point | 302 °C | [Chem-Impex][3] |
| Solubility | Soluble in water and various organic solvents | Generic Data |
Application in Fungicide Synthesis: The Boscalid Pathway
Boscalid is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class. Its synthesis provides a classic example of how the reactivity of a chloronicotinic acid precursor is harnessed. While many public-domain syntheses cite the isomeric 2-chloronicotinic acid, the core chemical transformations are directly applicable and illustrative for derivatives like this compound. The key step is the formation of an amide bond between the nicotinic acid backbone and a substituted aniline.
Workflow for Amide Coupling in SDHI Fungicide Synthesis
The following diagram outlines the logical workflow for synthesizing a boscalid-type molecule from a chloronicotinic acid precursor.
Caption: Synthetic pathway for a diflufenican-type herbicide.
Protocol 2: Synthesis of a Diflufenican Analog
This protocol is adapted from established routes for synthesizing diflufenican and its intermediates. [4][5] Step 1: Synthesis of 2-chloro-N-(2,4-difluorophenyl)nicotinamide Intermediate
-
Rationale: Similar to the fungicide synthesis, the first phase involves activating the carboxylic acid and coupling it with the target amine (2,4-difluoroaniline). This builds the core nicotinamide structure.
-
Procedure:
-
Activate this compound to its acid chloride as described in Protocol 1, Step 1.
-
In a separate vessel, dissolve 2,4-difluoroaniline (1.0 eq) in a suitable solvent like dichloromethane or toluene.
-
Cool the aniline solution (e.g., 5-20 °C) and slowly add the 2-chloronicotinoyl chloride solution. [4] 4. After the addition, add a base such as triethylamine or an aqueous alkali solution to neutralize the HCl generated and drive the reaction to completion. Maintain a pH of 8-9. [4] 5. Stir at room temperature for 3-5 hours.
-
After completion, wash the reaction mixture with water to remove salts. The organic layer is dried and concentrated to yield the intermediate amide, which can be purified by crystallization or used directly.
-
Step 2: Nucleophilic Aromatic Substitution
-
Rationale: This step introduces the phenoxy side chain, which is crucial for the herbicidal activity. The chlorine at the C2 position is displaced by the nucleophilic attack of the deprotonated m-trifluoromethylphenol. A base is required to generate the more nucleophilic phenoxide ion.
-
Procedure:
-
Combine the intermediate amide from Step 1 (1.0 eq), m-trifluoromethylphenol (1.1 eq), and a base such as potassium carbonate (K₂CO₃) in a high-boiling-point solvent like DMF or DMSO.
-
Heat the mixture to an elevated temperature (e.g., 100-150 °C) and maintain for several hours. The reaction progress should be monitored by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and pour it into water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
Further purification by recrystallization provides the final diflufenican analog.
-
Broader Agrochemical Potential: Insecticides
The chloropyridinyl moiety is the cornerstone of the highly successful neonicotinoid class of insecticides. [6]These compounds act as agonists at insect nicotinic acetylcholine receptors, leading to nerve overstimulation and death. While direct synthetic routes from this compound to commercial neonicotinoids are not commonly published, its structure represents a vital synthon for creating novel insecticide candidates. The key is the derivatization of the chloropyridine core to introduce the pharmacophore responsible for receptor binding.
Safety and Handling
As a chlorinated organic acid, this compound and its activated derivatives require careful handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. The related compound, 2-chloronicotinic acid, is known to cause serious eye irritation and may cause skin and respiratory irritation.
-
Reactions: Reactions involving thionyl chloride should be performed with extreme care in a fume hood, as they release toxic and corrosive gases (HCl and SO₂).
Conclusion
This compound is a high-potential precursor for the synthesis of a diverse range of modern agrochemicals. Its well-defined reactive sites allow for the systematic and efficient construction of complex molecules, as exemplified by the synthetic pathways toward boscalid and diflufenican analogs. By understanding the fundamental principles of carboxylic acid activation, amide coupling, and nucleophilic aromatic substitution, researchers can leverage this versatile building block to develop next-generation crop protection solutions.
References
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]
-
Semantic Scholar. Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). Available at: [Link]
- Google Patents.JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative.
- Google Patents.US6346623B1 - Method for producing substituted pyridine-carboxylic acids.
- Google Patents.CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method.
- Google Patents.CN105085389A - Preparation method of boscalid.
- Google Patents.CN104513197A - 2-aminonicotinic acid synthetic method.
- Google Patents.CN114685365B - Synthesis method of diflufenican.
- Google Patents.US8575350B2 - Process for producing pyridine carboxylic acids.
-
Feng, Y., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Available at: [Link]
- Google Patents.CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
-
RSC Publishing. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering. Available at: [Link]
-
ResearchGate. SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. (2018). Available at: [Link]
-
China/Asia On Demand. Green Process for the Synthesis of 2-Chloronicotinic Acid. (2016). Available at: [Link]
-
Yang, G., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. International Journal of Molecular Sciences. Available at: [Link]
-
Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). Available at: [Link]
- Google Patents.WO2018024145A1 - Process for preparing boscalid.
-
VTechWorks. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (2013). Available at: [Link]
-
Academia.edu. Toward a Continuous-Flow Synthesis of Boscalid®. (2012). Available at: [Link]
-
PMC - PubMed Central. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. (2021). Available at: [Link]
-
MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). Available at: [Link]
-
IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. (2012). Available at: [Link]
-
PubChem. Diflufenican. National Center for Biotechnology Information. Available at: [Link]
-
PMC - PubMed Central. Molecular Mechanism of Action of Neonicotinoid Insecticides. (2023). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof - Google Patents [patents.google.com]
- 4. CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method - Google Patents [patents.google.com]
- 5. CN114685365B - Synthesis method of diflufenican - Google Patents [patents.google.com]
- 6. Molecular Mechanism of Action of Neonicotinoid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Synthesis of 2-Chloro-6-hydroxynicotinic Acid
This Application Note is structured to provide a scalable, high-purity protocol for the preparation of 2-Chloro-6-hydroxynicotinic acid (also known as 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid ).
Abstract & Strategic Rationale
This compound (CAS 38025-90-0) is a critical scaffold in the synthesis of neuroactive pharmaceuticals and agrochemicals.[1] Its structural complexity arises from the 2,6-disubstitution pattern on the pyridine ring, which presents a regioselectivity challenge during synthesis.[2]
While theoretical routes involving the chlorination of 2,6-dihydroxynicotinic acid exist, they often yield inseparable mixtures of mono- and di-chlorinated products. The protocol detailed below utilizes the regioselective alkaline hydrolysis of 2,6-dichloronicotinic acid . This route is superior for three reasons:
-
Regiocontrol: The steric bulk and electrostatic repulsion of the carboxylate group at position 3 effectively shield the chlorine at position 2, directing nucleophilic attack exclusively to position 6.[2]
-
Scalability: The reaction uses inexpensive inorganic bases and water, minimizing waste and cost.[2]
-
Purification: The product precipitates upon acidification, eliminating the need for chromatographic purification in most cases.[2]
Chemical Reaction & Mechanism
Reaction Scheme:
The transformation relies on a Nucleophilic Aromatic Substitution (
Mechanistic Insight:
In basic media, the carboxylic acid deprotonates to form a carboxylate anion (
Experimental Protocol
Materials & Reagents[1]
| Reagent | CAS No.[1][3] | MW ( g/mol ) | Equiv. | Role |
| 2,6-Dichloronicotinic acid | 38496-18-3 | 192.00 | 1.0 | Starting Material |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 3.5 | Nucleophile/Base |
| Water (Deionized) | 7732-18-5 | 18.02 | Solvent | Solvent |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | Excess | Acidification |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 10.0 g (52.1 mmol) of 2,6-dichloronicotinic acid.
-
Add 100 mL of 2.0 M NaOH solution (prepared by dissolving ~8.0 g NaOH in 100 mL water).
-
Note: The solution may initially appear cloudy but will clarify as the acid salt forms.
-
Step 2: Hydrolysis 4. Heat the reaction mixture to reflux (approx. 100°C) with vigorous stirring. 5. Maintain reflux for 4 to 6 hours .
- Monitoring: Monitor reaction progress via HPLC or TLC (Mobile phase: DCM/MeOH 9:1 with 1% Acetic Acid). The starting material (
) should disappear, replaced by a more polar spot ( ).[2]
Step 3: Workup & Isolation 6. Cool the reaction mixture to room temperature (20-25°C). 7. Place the flask in an ice bath and cool to <10°C. 8. Slowly acidify the solution by dropwise addition of conc. HCl until pH reaches 1.0–2.0 .
- Observation: A thick white to off-white precipitate will form immediately.
- Stir the slurry at 0-5°C for 30 minutes to ensure complete precipitation.
Step 4: Purification 10. Filter the solid using a Buchner funnel with vacuum suction. 11. Wash the filter cake with 2 x 20 mL of ice-cold water to remove residual salts (NaCl). 12. Dry the solid in a vacuum oven at 50°C for 12 hours.
Expected Yield: 7.5 – 8.2 g (83 – 90%) Appearance: White to pale yellow crystalline powder.
Quality Control & Characterization
To validate the synthesis, the following analytical parameters must be met.
| Parameter | Specification | Method |
| Appearance | White/Off-white powder | Visual |
| Melting Point | 300°C – 304°C (dec.) | Capillary Method |
| Purity | > 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
| Identity | Conforms to Structure |
Self-Validating NMR Interpretation:
-
Starting Material (2,6-dichloro): Shows two doublets in the aromatic region (approx 7.8 and 8.2 ppm).[2]
-
Product (2-chloro-6-hydroxy): The introduction of the electron-donating -OH (or amide-like NH in the tautomer) causes a significant upfield shift of the C5 proton.
-
Key Diagnostic: The large difference in chemical shift between the two aromatic protons confirms the asymmetry introduced by the hydroxyl group.
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and the critical decision points.
Caption: Operational workflow for the regioselective hydrolysis of 2,6-dichloronicotinic acid.
Safety & Handling
-
Chloropyridines: Can be skin irritants and sensitizers. Handle in a fume hood.
-
Sodium Hydroxide: Corrosive. Wear chemical-resistant gloves and eye protection.
-
Acidification: The addition of conc. HCl to the basic solution is exothermic. Add slowly and with cooling to prevent splashing.
References
-
Regioselectivity of Nucleophilic Substitution
-
Source: Zhao, B., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives."[2][4] Chemical Research in Chinese Universities, 2019.[2]
- Relevance: Confirms that nucleophilic attack on 2,6-dichloronicotinic acid derivatives preferentially occurs at the 6-position due to the directing effect of the 3-carboxyl group.
-
-
Product Characterization & Properties
- Source: Tokyo Chemical Industry (TCI)
- Relevance: Validates melting point (302°C) and physical appearance for QC comparison.
-
[2]
-
General Hydrolysis Methodologies
-
Source: US Patent 6,441,182, "Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid".[5]
- Relevance: Describes analogous hydrolysis conditions for chloronicotinic acids, supporting the use of aqueous alkaline reflux followed by acidific
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 3. 2,6-Dichloroisonicotinic Acid | 5398-44-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
purification of 2-Chloro-6-hydroxynicotinic acid by recrystallization
An Application Guide to the Purification of 2-Chloro-6-hydroxynicotinic Acid by Recrystallization
Abstract
This technical guide provides a detailed protocol for the purification of this compound, a pivotal intermediate in pharmaceutical and agrochemical synthesis, using the fundamental technique of recrystallization.[1][2] The document elucidates the underlying principles of solvent selection based on the compound's physicochemical properties, offers a step-by-step experimental workflow, and includes a comprehensive troubleshooting guide. Method validation techniques are also presented to ensure the final product meets high-purity standards. This note is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for obtaining high-purity this compound.
Introduction: The Rationale for Purification
This compound (C₆H₄ClNO₃, MW: 173.55 g/mol ) is a substituted pyridine derivative containing carboxylic acid, hydroxyl, and chloro functional groups.[3] This unique structure makes it a valuable building block for synthesizing more complex bioactive molecules, including anti-inflammatory and antimicrobial agents.[1] As with any synthetic intermediate destined for pharmaceutical applications, achieving high purity is not merely a goal but a stringent requirement. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields in subsequent steps, and potentially introduce toxic components into the final active pharmaceutical ingredient (API).
Recrystallization is a powerful and widely employed purification technique for crystalline solids.[4] It leverages the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[5] The core principle involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes the differently shaped impurity molecules, which remain dissolved in the cold solvent (mother liquor).[5]
This guide is structured to provide both the practical "how-to" and the critical "why," ensuring the researcher can not only follow the protocol but also adapt it based on experimental observations.
Foundational Principles: Solvent Selection and Causality
The success of any recrystallization procedure hinges on the selection of an appropriate solvent. An ideal solvent for this compound should exhibit the following characteristics:
-
High Solvation Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.
-
Low Solvation Power at Ambient or Cold Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.
Physicochemical Analysis of this compound:
| Property | Value / Observation | Implication for Recrystallization |
| Appearance | White to light yellow crystalline powder.[1] | Color may indicate impurities that can be removed with charcoal. |
| Functional Groups | Carboxylic Acid, Hydroxyl, Pyridine Nitrogen | These polar, hydrogen-bonding groups dictate a preference for polar solvents.[3] |
| Melting Point | ~302 °C[1] | The high melting point indicates a stable crystal lattice and suggests that "oiling out" will not be an issue in most common solvents. |
| Solubility Profile | Soluble in water and organic solvents.[3] | Polar protic solvents like water, ethanol, and methanol are excellent starting points for screening.[6] |
Causality in Solvent Choice: The presence of both a hydrogen bond donor (-OH, -COOH) and acceptors (=N-, =O) makes this compound a highly polar molecule. Therefore, polar protic solvents are the logical choice. Water is a particularly strong candidate because its high polarity and ability to form extensive hydrogen bond networks can effectively break down the crystal lattice of the compound at high temperatures. As the temperature drops, the compound's self-association into a stable crystal lattice becomes thermodynamically more favorable than remaining in solution, leading to crystallization. Studies on structurally similar hydroxynicotinic acids have demonstrated that water is an effective solvent for their recrystallization.
Recommended Solvents for Screening:
-
Deionized Water: Excellent for safety, cost, and its steep solubility curve for many polar compounds.
-
Ethanol: A slightly less polar alternative to water.
-
Methanol: A patent for the related 6-chloronicotinic acid notes purification using methanol.[7]
-
Aqueous Ethanol/Methanol Mixtures: Allows for fine-tuning of solvent polarity to achieve an optimal solubility profile.
-
50% Aqueous Acetic Acid: Noted as a potential recrystallization solvent for the parent compound, 6-hydroxynicotinic acid.[8]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed as a self-validating system, with checkpoints to ensure optimal purification.
Materials and Equipment:
-
Crude this compound
-
Erlenmeyer flasks
-
Stirring hotplate
-
Büchner funnel and filtration flask
-
Vacuum source
-
Filter paper
-
Activated charcoal (decolorizing carbon)
-
Selected recrystallization solvent (e.g., Deionized Water)
-
Glassware for hot filtration (stemless funnel)
Workflow Diagram:
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Methodology:
-
Step 1: Dissolution of the Crude Solid a. Place the crude this compound into an Erlenmeyer flask of appropriate size (the flask should not be more than half-full). b. In a separate beaker, heat the chosen solvent (e.g., deionized water) to its boiling point on a stirring hotplate. c. Add a small portion of the hot solvent to the Erlenmeyer flask containing the crude solid. Swirl and heat the mixture on the hotplate. d. Continue adding the hot solvent in small portions until the solid has just completely dissolved. Causality: Using the minimum volume of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, which is necessary for crystallization to occur.
-
Step 2: Decolorization (Optional) a. If the resulting solution has a significant color (e.g., dark yellow or brown), this indicates the presence of colored impurities. b. Remove the flask from the heat and allow it to cool slightly to prevent violent boiling when the charcoal is added. c. Add a small amount of activated charcoal (typically 1-2% of the solute's weight). d. Gently heat the mixture back to boiling for 2-5 minutes. The charcoal will adsorb the colored impurities.[9]
-
Step 3: Hot Filtration to Remove Insolubles a. This step is necessary if charcoal was used or if there are any insoluble impurities present in the hot solution. b. Place a piece of fluted filter paper in a stemless or short-stemmed funnel. Place the funnel into the neck of a clean receiving Erlenmeyer flask. c. Heat the receiving flask and funnel on the hotplate by adding a small amount of solvent and allowing its vapor to heat the apparatus. Discard this solvent before filtration. Causality: Keeping the apparatus hot prevents premature crystallization of the product in the funnel, which would decrease the final yield. d. Pour the hot solution through the fluted filter paper as quickly as possible.
-
Step 4: Crystallization a. Cover the flask containing the hot, clear filtrate with a watch glass and set it aside on an insulated surface (e.g., a cork ring or wooden block) to cool slowly to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling. b. Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Step 5 & 6: Crystal Collection and Washing a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. b. Collect the crystals by vacuum filtration (suction filtration).[9] c. With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. Causality: The cold solvent will wash away the adhering mother liquor (which contains the soluble impurities) without dissolving a significant amount of the product crystals. d. Continue to draw air through the crystals for several minutes to help them dry.
-
Step 7: Drying a. Transfer the filter cake to a watch glass and allow it to air-dry. b. For complete dryness, place the crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Purity Validation
The success of the purification must be verified empirically.
| Test | Purpose | Expected Result for Pure Sample |
| Melting Point | Assess purity and identity. | A sharp melting point range (≤ 1 °C) close to the literature value of ~302 °C.[1] |
| Thin-Layer Chromatography (TLC) | Identify the number of components in the sample. | A single spot should be observed. Compare with a spot of the crude material. |
| NMR Spectroscopy | Confirm structural integrity and absence of impurities. | The ¹H and ¹³C NMR spectra should match the known structure and be free of extraneous peaks. |
| Appearance | Visual inspection. | White or off-white crystalline solid. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form on cooling. | Too much solvent was added; the solution is not supersaturated. | Reheat the solution to boil off some of the solvent to reduce the volume. Allow to cool again. If crystals still do not form, scratch the inner surface of the flask with a glass rod at the solution line or add a "seed" crystal from a previous batch. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. The solution is too concentrated. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and allow it to cool more slowly. Consider using a different solvent with a lower boiling point or a mixed solvent system. |
| Very low yield of recovered crystals. | The compound is too soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. Use a more optimal solvent where the compound has lower solubility at cold temperatures. Ensure the filtration apparatus is pre-heated before hot filtration. |
| Crystals remain colored after recrystallization. | The decolorizing charcoal was not used, was insufficient, or was of poor quality. | Repeat the recrystallization procedure, ensuring the use of a fresh batch of activated charcoal as described in the protocol. |
Conclusion
Recrystallization is a highly effective method for the purification of this compound, capable of yielding material with high purity suitable for demanding applications in drug discovery and development. The key to a successful outcome lies in a rational choice of solvent, careful execution of the dissolution and cooling steps, and empirical validation of the final product. By understanding the causality behind each step of the protocol, researchers can troubleshoot issues effectively and adapt the method as needed to achieve consistent, high-quality results.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydroxynicotinic acid crystallisation and solubility systematic studies. Retrieved from [Link]
-
MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]
- Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
-
ResearchGate. (2009). (PDF) Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 38025-90-0 | this compound - AiFChem [aifchem.com]
- 3. CAS 38025-90-0: this compound [cymitquimica.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
work-up procedure for 2-Chloro-6-hydroxynicotinic acid synthesis
Application Note: Advanced Work-up and Isolation Procedure for 2-Chloro-6-hydroxynicotinic Acid
Executive Summary
This application note details the isolation, purification, and characterization protocols for This compound (CAS: 38025-90-0), a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.
The synthesis typically involves the alkaline hydrolysis of 2,6-dichloronicotinic acid . A precise work-up strategy is required to manage the regioselectivity of the hydrolysis and the tautomeric equilibrium of the product. This guide focuses on the downstream processing (DSP) to isolate the target molecule with high purity (>98%) and yield, specifically addressing the challenges of pH-dependent solubility and salt occlusion.
Chemical Context & Mechanism
Synthetic Route & Regioselectivity
The precursor, 2,6-dichloronicotinic acid, contains two electrophilic centers. Under controlled alkaline conditions (NaOH/KOH), nucleophilic aromatic substitution (
-
C6 Position: Sterically accessible and activated by the para-nitrogen.
-
C2 Position: Sterically hindered by the adjacent carboxylate group (
) and electronically deactivated relative to C6.
Reaction Scheme:
Tautomerism
In solution and solid state, this compound exists in equilibrium with its keto-tautomer, 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid .
-
Implication for Work-up: The compound behaves as an amphoteric species. It is soluble in alkaline media (as a dianion) and mineral acids (protonated at Nitrogen). Precipitation is optimal at its isoelectric point or highly acidic pH where the carboxylic acid is protonated (
).
Workflow Visualization
The following diagram illustrates the critical path for the isolation of this compound.
Figure 1: Critical Process Flow for the Isolation of this compound.
Detailed Protocol
Reagents and Equipment
-
Reagents: Conc. Hydrochloric Acid (37%), Deionized Water, Ethanol (95% for optional recrystallization).
-
Equipment: pH meter (calibrated), Mechanical Stirrer (overhead preferred), Vacuum filtration setup (Buchner funnel), Vacuum Oven.
Step-by-Step Procedure
Step 1: Reaction Termination & Cooling
-
Upon completion of hydrolysis (monitored by HPLC/TLC), the reaction mixture will be a clear, yellow-to-brown alkaline solution (pH > 12).
-
Cool the reaction mixture to 20–25°C .
-
Note: Do not chill below 10°C at this stage to prevent premature precipitation of inorganic salts (e.g., NaCl) which can contaminate the product.
-
Step 2: Controlled Acidification (The Critical Step)
-
Place the reaction vessel in an ice-water bath.
-
Slowly add concentrated HCl dropwise with vigorous stirring.
-
Observation Point: Cloudiness will begin to appear around pH 5–6.
-
Continue addition until pH 1.0 – 1.5 is reached.
-
Why pH 1.0? The pKa of the carboxylic acid group is approx. 3.0–3.5. To ensure full protonation and maximum yield, the pH must be at least 2 units below the pKa.
-
-
Temperature Control: Maintain internal temperature <30°C during acidification. Exotherms can cause "oiling out" (formation of a sticky oil rather than crystals).
Step 3: Aging and Crystallization
-
Once pH 1.0 is reached, stir the slurry at 0–5°C for 1 to 2 hours .
-
This "aging" period allows for Ostwald ripening, resulting in larger, more filterable crystals and higher purity.
Step 4: Filtration and Washing
-
Filter the slurry using a Buchner funnel with a medium-porosity filter paper.
-
Displacement Wash: Wash the filter cake with 3 × cold deionized water (volume approx. 1/3 of the reaction volume each time).
-
Purpose: Removes residual NaCl and trace HCl.
-
Check: Measure the conductivity or chloride content of the filtrate. Continue washing until chloride is negligible.
-
Step 5: Drying
-
Transfer the wet cake to a vacuum oven.
-
Dry at 50–60°C under reduced pressure (20 mbar) for 12–24 hours.
-
Caution: Higher temperatures (>80°C) may cause decarboxylation or discoloration over prolonged periods.
-
Step 6: Purification (Optional) If the crude purity is <97%, recrystallization is required.
-
Dissolve the crude solid in boiling water (approx. 10–15 mL/g).
-
Add activated charcoal (5% w/w) and reflux for 15 minutes to remove color bodies.
-
Filter hot through a Celite pad.
-
Allow the filtrate to cool slowly to room temperature, then to 4°C overnight.
-
Filter and dry as above.
Data Summary & Specifications
| Parameter | Specification / Data | Notes |
| Appearance | White to off-white crystalline powder | Yellow tint indicates oxidation/impurities. |
| Melting Point | >290°C (dec.)[1] | Often decomposes upon melting. |
| Yield | 85 – 92% | Based on 2,6-dichloronicotinic acid start. |
| Solubility | Soluble in DMSO, dilute alkali. | Poorly soluble in water, cold EtOH. |
| Optimal pH | 1.0 – 1.5 | For maximum precipitation yield. |
| pKa (Predicted) | ~2.1 (COOH), ~8.5 (OH/NH) | Values shift due to Cl substituent. |
Troubleshooting & Critical Control Points
-
Issue: Product Oils Out.
-
Cause: Acidification was too rapid or temperature was too high (>35°C).
-
Solution: Re-dissolve by adding NaOH, cool to 5°C, and re-acidify very slowly.
-
-
Issue: High Ash Content (Inorganic Salts).
-
Cause: Insufficient washing of the filter cake.
-
Solution: Verify chloride removal with
test on the wash filtrate.
-
-
Issue: Low Yield.
-
Cause: Final pH was not low enough (e.g., stopped at pH 4).
-
Solution: Ensure pH is < 1.5. The product is amphoteric but most insoluble in the highly acidic range where the carboxyl is protonated.
-
References
-
Organic Syntheses. (1951). Nicotinic acid, 6-hydroxy-.[2][3][4][5] Organic Syntheses, Coll. Vol. 4, p.532. Link
- Grounding: Establishes the baseline protocol for hydroxynicotinic acid precipitation and purification via acidific
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 125307372, this compound. Link
- Grounding: Verifies chemical identity, CAS (38025-90-0), and physical properties.
-
MDPI. (2009). pH-Dependent Crystallization of Hydroxynicotinic Acids. Journal of Physical Chemistry B. Link
- Grounding: Provides theoretical basis for the pH-solubility profile and isoelectric precipitation of hydroxynicotinic acid deriv
-
Google Patents. (2000). Process for the preparation of 2,6-dichloronicotinonitriles and derivatives. WO2000006547A1. Link
- Grounding: Describes the reactivity of the 2,6-dichloro precursor and general hydrolysis conditions.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Review Reports - pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media | MDPI [mdpi.com]
- 5. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
Catalytic Pathways to Nicotinic Acid and Its Derivatives: A Guide for the Modern Chemist
Introduction: The Enduring Importance of the Pyridine-3-Carboxylic Acid Scaffold
Nicotinic acid, or vitamin B3, is a cornerstone molecule, not only for its vital role in biological systems as a precursor to the coenzymes NAD⁺ and NADP⁺ but also as a privileged scaffold in medicinal chemistry and materials science.[1][2] The development of efficient and sustainable methods for the synthesis of nicotinic acid and its derivatives is a continuous pursuit, driven by the need for greener chemical processes and the ever-expanding applications of these compounds. This guide provides an in-depth exploration of the catalytic methodologies that have revolutionized the synthesis of this important class of molecules, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in mechanistic understanding and practical application. We will delve into the nuances of homogeneous, heterogeneous, and biocatalytic systems, providing not just protocols, but the scientific rationale behind them.
I. The Workhorse of Industry: Homogeneous Catalysis for Picoline Oxidation
The liquid-phase oxidation of 3-picoline (3-methylpyridine) remains a significant industrial route to nicotinic acid. This approach typically employs homogeneous catalysts based on transition metals like cobalt and manganese, often in combination with bromide promoters.
Mechanistic Insights: A Radical-Chain Pathway
The synergy between cobalt, manganese, and bromide is crucial for the high efficiency of this process. The reaction proceeds through a free-radical chain mechanism. The cobalt and manganese salts cycle between their higher and lower oxidation states to initiate and propagate the radical chain, while the bromide source facilitates the initial hydrogen atom abstraction from the methyl group of 3-picoline.
Protocol 1: Homogeneous Catalytic Oxidation of 3-Picoline
This protocol is a representative example and may require optimization for specific laboratory setups.
Materials:
-
3-Picoline
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Sodium bromide (NaBr)
-
Glacial acetic acid (solvent)
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Catalyst Preparation: In a high-pressure reactor, dissolve Co(OAc)₂·4H₂O (e.g., 0.5 mol%), Mn(OAc)₂·4H₂O (e.g., 0.5 mol%), and NaBr (e.g., 1 mol%) in glacial acetic acid.
-
Reaction Setup: Add 3-picoline to the catalyst solution. Seal the reactor.
-
Reaction Conditions: Pressurize the reactor with air or pure oxygen (e.g., 1-3 MPa) and heat to the desired temperature (e.g., 150-210 °C).[3]
-
Monitoring: Monitor the reaction progress by analyzing aliquots using techniques like HPLC or GC to determine the conversion of 3-picoline and the yield of nicotinic acid.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully depressurize. The crude nicotinic acid can be isolated by crystallization upon cooling or by evaporation of the acetic acid followed by recrystallization from a suitable solvent like water.
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid is a good solvent for both the reactants and the catalysts, and its acidic nature can contribute to the catalytic cycle.
-
Temperature and Pressure: Higher temperatures and pressures increase the reaction rate but can also lead to the formation of byproducts through over-oxidation. Optimization is key to achieving high selectivity.[3]
-
Catalyst Ratios: The relative concentrations of cobalt, manganese, and bromide are critical. An excess of bromide can be corrosive, while insufficient amounts will lead to a slow reaction rate.
| Catalyst System | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity to Nicotinic Acid (%) | Reference |
| Co(OAc)₂/NHPI/NaBr | 190 | 2.0 (Air) | 82 | 61.4 | [3] |
| Co(OAc)₂/Mn(OAc)₂/NHPI | 150 | 2.0 (O₂) | 97 | 95 | [3] |
II. The Rise of Sustainable Alternatives: Heterogeneous Catalysis
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation, reusability, and often milder reaction conditions. For nicotinic acid synthesis, two prominent heterogeneous systems have emerged: vanadium-based catalysts for gas-phase oxidation and photocatalysts for liquid-phase transformations.
A. Gas-Phase Oxidation with Vanadium-Titanium Oxide Catalysts
The gas-phase oxidation of 3-picoline over a V₂O₅/TiO₂ catalyst is a highly efficient and continuous process. The titania support provides high surface area and enhances the catalytic activity of the vanadium oxide.
Mechanistic Insights: Mars-van Krevelen Mechanism
The reaction is believed to follow a Mars-van Krevelen mechanism. In this model, the lattice oxygen from the vanadium oxide catalyst oxidizes the adsorbed 3-picoline. The resulting reduced vanadium center is then re-oxidized by gas-phase oxygen.
Protocol 2: Gas-Phase Catalytic Oxidation of 3-Picoline
This protocol describes a general laboratory-scale setup for gas-phase oxidation.
Materials:
-
V₂O₅/TiO₂ catalyst (e.g., 5-10 wt% V₂O₅ on anatase TiO₂)
-
3-Picoline
-
Air or a mixture of oxygen and an inert gas (e.g., nitrogen)
-
Water (for steam co-feed)
-
Fixed-bed reactor (e.g., a quartz tube) in a tube furnace
-
Syringe pump for liquid feed
-
Condenser and collection flask
Procedure:
-
Catalyst Packing: Pack the fixed-bed reactor with the V₂O₅/TiO₂ catalyst.
-
Reaction Setup: Place the reactor in the tube furnace and connect the gas and liquid feed lines. The outlet should be connected to a condenser to collect the product.
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 280-360 °C).[3][4] Introduce a gaseous feed consisting of 3-picoline, air, and steam. The steam helps to desorb the product and prevent catalyst deactivation.
-
Product Collection: The product stream is cooled, and the nicotinic acid is collected.
-
Analysis: The product is analyzed by HPLC or titration to determine the yield.
Causality Behind Experimental Choices:
-
V₂O₅/TiO₂ Catalyst: The TiO₂ support (typically in the anatase form) provides high surface area and good thermal stability, and it interacts with the V₂O₅ to create highly active catalytic sites.
-
Steam Co-feed: The presence of water vapor is crucial. It facilitates the desorption of the acidic product from the catalyst surface, preventing the blockage of active sites and improving catalyst lifetime.
-
Temperature Control: The reaction is highly exothermic, and precise temperature control is necessary to prevent runaway reactions and the formation of over-oxidation products like CO₂.
| Catalyst | Temperature (°C) | Feed Composition | Conversion (%) | Selectivity (%) | Reference |
| V₂O₅/TiO₂ | 360 | 3-picoline/air/NH₃/H₂O | High | High (to 3-cyanopyridine) | [4] |
B. Photocatalytic Synthesis of Nicotinic Acid Derivatives
Photocatalysis offers a green and sustainable approach to organic synthesis, often operating under mild conditions. Metal-free graphitic carbon nitride (g-C₃N₄) has emerged as a promising photocatalyst for the oxidation of 3-pyridinemethanol to nicotinic acid.
Mechanistic Insights: Photo-generated Holes and Radicals
Upon irradiation with visible light, the g-C₃N₄ photocatalyst generates electron-hole pairs. The photogenerated holes are powerful oxidizing agents that can directly oxidize the alcohol or react with water to produce hydroxyl radicals, which in turn oxidize the substrate.
Protocol 3: Photocatalytic Oxidation of 3-Pyridinemethanol
Materials:
-
Graphitic carbon nitride (g-C₃N₄) based photocatalyst
-
3-Pyridinemethanol
-
Solvent (e.g., water or acetonitrile)
-
Visible light source (e.g., LED lamp)
-
Reaction vessel (e.g., a quartz flask) with a magnetic stirrer
Procedure:
-
Catalyst Suspension: Suspend the g-C₃N₄ photocatalyst in the chosen solvent in the reaction vessel.
-
Reaction Setup: Add 3-pyridinemethanol to the suspension.
-
Irradiation: Stir the mixture vigorously and irradiate with a visible light source.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
Work-up: After the reaction, the catalyst can be recovered by filtration or centrifugation for reuse. The product in the filtrate can be isolated by solvent evaporation.
Causality Behind Experimental Choices:
-
g-C₃N₄ Photocatalyst: This metal-free catalyst is attractive due to its low cost, high stability, and ability to absorb visible light.
-
Visible Light Source: The use of visible light makes the process more energy-efficient and sustainable compared to UV irradiation.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Water is an ideal green solvent for this transformation.
III. The Precision of Nature: Biocatalytic Synthesis
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. For the synthesis of nicotinic acid, nitrilase enzymes are particularly effective, catalyzing the direct hydrolysis of 3-cyanopyridine to nicotinic acid.
Mechanistic Insights: The Catalytic Triad
Nitrilases typically employ a catalytic triad (e.g., Cys-Glu-Lys) in their active site. The cysteine residue acts as a nucleophile, attacking the carbon atom of the nitrile group. This is followed by hydrolysis of the thioimidate intermediate to release the carboxylic acid and ammonia, regenerating the enzyme.
Protocol 4: Whole-Cell Biocatalytic Synthesis of Nicotinic Acid
This protocol utilizes whole microbial cells containing the nitrilase enzyme, which avoids the need for enzyme purification.
Materials:
-
Microbial cells expressing a suitable nitrilase (e.g., Rhodococcus rhodochrous, Gordonia terrae)
-
3-Cyanopyridine
-
Buffer solution (e.g., phosphate buffer, pH 7-8)
-
Bioreactor or stirred-tank reactor with temperature and pH control
Procedure:
-
Cell Preparation: Harvest the microbial cells from a culture and wash them with buffer.
-
Reaction Setup: Resuspend the cells in the buffer in the bioreactor.
-
Substrate Addition: Add 3-cyanopyridine to the cell suspension. A fed-batch approach, where the substrate is added incrementally, is often preferred to avoid substrate inhibition.[5]
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and pH.
-
Monitoring: Monitor the formation of nicotinic acid using HPLC.
-
Work-up: After the reaction, separate the cells by centrifugation or filtration. The nicotinic acid in the supernatant can be purified by crystallization after adjusting the pH to its isoelectric point.
Causality Behind Experimental Choices:
-
Whole-Cell Biocatalyst: Using whole cells is cost-effective as it eliminates the need for enzyme isolation and purification. The cellular environment can also protect the enzyme, enhancing its stability.
-
Fed-Batch Strategy: Many nitrilases exhibit substrate inhibition at high concentrations of 3-cyanopyridine. A fed-batch strategy maintains a low, optimal substrate concentration, leading to higher overall productivity.[5]
-
pH and Temperature Control: Like all enzymes, nitrilases have optimal pH and temperature ranges for activity and stability. Maintaining these conditions is crucial for efficient conversion.
| Biocatalyst | Substrate Loading | Reaction Time | Yield/Productivity | Reference |
| Recombinant P. putida nitrilase | Fed-batch | 290 min | 541 g/L nicotinic acid | [5] |
IV. Expanding the Chemical Space: Catalytic Synthesis of Nicotinic Acid Derivatives
The functionalization of the nicotinic acid core is essential for tuning its physicochemical properties and biological activity. Catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have become indispensable tools for this purpose.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to introduce aryl or heteroaryl substituents onto the nicotinic acid ring.
Protocol 5: Suzuki-Miyaura Coupling of a Halonicotinic Acid Derivative
This is a general protocol and should be optimized for specific substrates.[6]
Materials:
-
Halonicotinic acid derivative (e.g., 2-chloronicotinic acid) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., dioxane, toluene/water mixture)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the halonicotinic acid derivative, arylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent to the flask.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium source and ligand is crucial for the success of the reaction. The ligand stabilizes the palladium catalyst and influences its reactivity.
-
Base: The base is required to activate the boronic acid for the transmetalation step.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to air, so the reaction must be performed under an inert atmosphere to prevent its oxidation and deactivation.
V. Concluding Remarks and Future Outlook
The synthesis of nicotinic acid and its derivatives has been profoundly impacted by the development of innovative catalytic methods. From robust homogeneous systems for industrial-scale production to highly selective and sustainable heterogeneous and biocatalytic approaches, the modern chemist has a diverse toolkit at their disposal. The future of this field will likely focus on the development of even more efficient and environmentally friendly catalysts, such as those based on earth-abundant metals, and the integration of catalytic steps into continuous flow processes. As our understanding of catalytic mechanisms deepens, so too will our ability to design and synthesize novel nicotinic acid derivatives with tailored properties for a wide range of applications.
References
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+, NHPI, and Phosphonium or Ammonium Bromides. (2023). Molecules. Retrieved February 11, 2026, from [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology. Retrieved February 11, 2026, from [Link]
-
A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine. (2023). ResearchGate. Retrieved February 11, 2026, from [Link]
-
A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine. (2023). PubMed. Retrieved February 11, 2026, from [Link]
-
Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
- Process for preparing nicotinic acid. (n.d.). Google Patents.
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology. Retrieved February 11, 2026, from [Link]
-
A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine. (n.d.). IDEAS/RePEc. Retrieved February 11, 2026, from [Link]
-
Enzyme and Process Development for Production of Nicotinamide. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]
-
A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Turnover number. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved February 11, 2026, from [Link]
-
ChemInform Abstract: Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Any procedure for the esterification of isonicotinic acid? (2017). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Efficient biocatalytic synthesis of nicotinic acid by recombinant nitrilase via high density culture. (2018). PubMed. Retrieved February 11, 2026, from [Link]
-
Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. (n.d.). Office of Scientific and Technical Information. Retrieved February 11, 2026, from [Link]
-
Nicotinic Acid. (n.d.). Organic Syntheses. Retrieved February 11, 2026, from [Link]
-
Solid acid-catalyzed reaction mechanism of esterification. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Mechanism ofb-picoline oxidation to nicotinic acid on V-Ti-O catalyst as studied by in situ FTIR. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Esterification by solid acid catalysts - A comparison. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]
-
Perspective: Lies, Damn Lies, and Turnover Rates. (n.d.). Pacific Northwest National Laboratory. Retrieved February 11, 2026, from [Link]
-
Oxidation of β-Picoline to Nicotinic Acid over V2O5-TiO2 Catalyst: Kinetic Studies and Reaction Mechanism. (n.d.). Boreskov Institute of Catalysis. Retrieved February 11, 2026, from [Link]
-
Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]
-
First principles investigation of manganese catalyst structure and coordination in the p -xylene oxidation process. (n.d.). Cardiff University. Retrieved February 11, 2026, from [Link]
-
Elimination of PCDD/Fs over Commercial Honeycomb-Like Catalyst of V2O5-MoO3/TiO2 at Low Temperature: From Laboratory Experiments to Field Study. (2022). MDPI. Retrieved February 11, 2026, from [Link]
-
New Co and Mn Catalysts Bearing ONO Ligands Containing Nucleophile for the Coupling of CO 2 and Propylene Oxide. (2022). MDPI. Retrieved February 11, 2026, from [Link]
Sources
- 1. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 2. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN1141288A - Process for preparing nicotinic acid - Google Patents [patents.google.com]
- 5. Efficient biocatalytic synthesis of nicotinic acid by recombinant nitrilase via high density culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Solvent Selection for Reactions Involving 2-Chloro-6-hydroxynicotinic acid
Introduction
2-Chloro-6-hydroxynicotinic acid is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with a carboxylic acid, a hydroxyl group, and a reactive chlorine atom, makes it a versatile building block for synthesizing a wide array of complex molecules and active pharmaceutical ingredients (APIs).[1][2] The strategic manipulation of its functional groups is paramount, and the choice of solvent is arguably one of the most critical parameters influencing the outcome of its chemical transformations.
This guide provides researchers, scientists, and drug development professionals with a detailed framework for rational solvent selection in reactions involving this compound. It moves beyond simple solubility considerations to explain the causal relationships between solvent properties and reaction mechanisms, yields, and selectivity.
Physicochemical Profile of this compound
A thorough understanding of the substrate's properties is the foundation of logical solvent selection. This compound exists in tautomeric equilibrium between the hydroxy form and the pyridone (or oxo) form. In the solid state and likely in solution, it predominantly exists as the pyridone tautomer, which influences its polarity, hydrogen bonding capability, and overall solubility.[3]
| Property | Value / Description | Source(s) |
| Molecular Formula | C₆H₄ClNO₃ | [4] |
| Molecular Weight | 173.55 g/mol | [1][4] |
| Appearance | White to light yellow crystalline solid | [1][4] |
| Melting Point | ~302 °C | [1][4] |
| Tautomerism | Exists in equilibrium between the 6-hydroxy and 6-pyridone forms; the latter is favored in the crystalline state. | [3] |
| Solubility | Characterized by its polar nature due to hydroxyl and carboxylic acid groups, which can engage in hydrogen bonding. It is soluble in water and various organic solvents.[5] |
The amphoteric nature of the molecule, with its acidic carboxylic group and basic pyridine nitrogen, means its charge state and solubility can be highly dependent on the pH of the medium, a critical factor in aqueous reaction systems.
The Role of the Solvent: A Mechanistic Overview
The solvent does more than just dissolve reactants; it actively participates in the reaction at a molecular level. Key solvent properties to consider include:
-
Polarity and Dielectric Constant: A solvent's ability to stabilize charged species, intermediates, and transition states.
-
Proticity: The availability of a labile proton (e.g., in water, alcohols). Protic solvents can solvate anions and cations effectively through hydrogen bonding but can also interfere with certain nucleophiles or bases. Aprotic solvents lack this ability.
-
Coordinating Ability: The capacity of a solvent (e.g., THF, acetonitrile) to coordinate with metal cations or other Lewis acidic species.
The following diagram outlines a general decision-making workflow for solvent selection.
Caption: Decision workflow for solvent selection.
Solvent Selection for Key Transformations
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the C2 position is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen and the carboxylic acid group. This reaction proceeds via a charge-delocalized Meisenheimer intermediate.[6][7]
Causality: The rate-determining step is often the formation of this anionic intermediate. Therefore, the ideal solvent must stabilize this charged species without deactivating the nucleophile.
Solvent Choice: Polar aprotic solvents are the premier choice for SₙAr reactions.
-
Mechanism: They possess high dielectric constants that stabilize the charged intermediate.
-
Nucleophile Activity: They solvate the counter-ion of the nucleophile (e.g., K⁺ in K₂CO₃) but poorly solvate the nucleophile itself, leaving it "bare" and highly reactive.
-
Examples: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).
Caption: Role of polar aprotic solvents in SNAr reactions.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| DMF | 36.7 | 153 | Excellent general-purpose solvent for SₙAr. Can decompose at high temperatures. |
| DMSO | 47.2 | 189 | Highly polar, can accelerate reactions significantly. Difficult to remove under vacuum. |
| NMP | 32.2 | 202 | Very stable at high temperatures, good for sluggish reactions.[8] High boiling point. |
| DMAc | 37.8 | 165 | Similar to DMF but with higher stability. |
Protocol 1: General Procedure for Amination (SₙAr) of this compound
-
Reagent Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the desired amine (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., NMP or DMF) to achieve a concentration of 0.1-0.5 M.
-
Reaction: Heat the mixture to 80-150 °C. The optimal temperature depends on the nucleophilicity of the amine and may require screening. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Reactions can take from 4 to 24 hours.[8]
-
Workup: After cooling to room temperature, pour the reaction mixture into water. Acidify with 1M HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/water).
Reactions of the Carboxylic Acid Group (Esterification)
Esterification of the carboxylic acid can be achieved through several methods, with solvent choice being dependent on the chosen pathway.
A. Fischer Esterification (Acid-Catalyzed)
-
Mechanism: A reversible reaction where the alcohol acts as both reactant and solvent. The reaction is driven to completion by removing water as it forms.[9]
-
Solvent Choice:
-
Excess Alcohol: Using the alcohol reactant (e.g., Methanol, Ethanol) as the solvent pushes the equilibrium towards the product.[10]
-
Water-immiscible Solvents: Solvents like Toluene or Benzene can be used with a Dean-Stark apparatus to azeotropically remove water, driving the reaction to completion.[9]
-
B. Esterification using Coupling Agents
-
Mechanism: Reagents like carbodiimides (e.g., EDC, DCC) or other coupling agents activate the carboxylic acid for attack by the alcohol. This method is milder and avoids the high temperatures and strong acids of Fischer esterification.[11]
-
Solvent Choice: Anhydrous aprotic solvents are required to prevent hydrolysis of the coupling agent and the activated intermediate.
-
Dichloromethane (DCM): Excellent solubility for many organic compounds, volatile, and easy to remove. A common but less sustainable choice.[11][12]
-
Tetrahydrofuran (THF): A good polar aprotic choice.
-
Acetonitrile (MeCN): A more polar option that can aid in dissolving polar starting materials.
-
Ethyl Acetate (EtOAc): A greener alternative to DCM for many coupling reactions.
-
| Method | Typical Solvents | Key Rationale |
| Fischer Esterification | Methanol, Ethanol, Toluene | Excess reagent drives equilibrium; azeotropic removal of water. |
| Coupling Agents (EDC, etc.) | DCM, THF, DMF, Ethyl Acetate | Aprotic nature prevents hydrolysis of reagents and intermediates. Good solubility. |
Protocol 2: Esterification using EDC/HOBt
-
Reagent Preparation: Dissolve this compound (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and the desired alcohol (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or Ethyl Acetate).
-
Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise, maintaining the temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with the solvent. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Practical Considerations & Solvent Screening
-
Solvent Purity: Always use dry (anhydrous) solvents for moisture-sensitive reactions like those involving coupling agents or strong bases.
-
Degassing: For reactions sensitive to oxygen, such as palladium-catalyzed cross-couplings (e.g., Suzuki), the solvent must be thoroughly degassed.
-
Temperature: The solvent's boiling point dictates the maximum temperature for a reaction at atmospheric pressure. For sluggish SₙAr reactions, a high-boiling solvent like NMP or DMSO may be necessary.[8]
-
Workup and Purification: Choose a solvent that simplifies product isolation. Volatile solvents (DCM, EtOAc, THF) are easily removed, while high-boiling solvents (DMF, DMSO, NMP) can be challenging and may require aqueous extraction.
A small-scale parallel solvent screen is an invaluable tool for optimizing a new transformation. Set up identical reactions in an array of 4-5 different, rationally chosen solvents to quickly identify the most promising conditions for yield and purity.
Conclusion
The selection of a solvent for reactions with this compound is a multi-faceted decision that profoundly impacts chemical outcomes. For nucleophilic aromatic substitutions, polar aprotic solvents like DMF, DMSO, and NMP are superior due to their ability to stabilize the key Meisenheimer intermediate. For esterifications, the choice is dictated by the reaction type, with excess alcohol or toluene being suitable for Fischer esterification, and anhydrous aprotic solvents like DCM or ethyl acetate being essential for methods employing coupling agents. By grounding solvent choice in a firm understanding of the reaction mechanism and the physicochemical properties of the substrate, researchers can significantly enhance the efficiency, reproducibility, and success of their synthetic endeavors.
References
-
Khan Academy. (2019). Nucleophilic aromatic substitutions. Retrieved from [Link]
-
Ribeiro da Silva, M. A. V., et al. (2009). Energetics and Structure of Hydroxynicotinic Acids. The Journal of Physical Chemistry B, 113(43), 14247-14257. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxynicotinic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of 6-Chloro-2-hydroxynicotinic Acid in Organic Chemistry and Material Science Innovations. Retrieved from [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5894-5903. Royal Society of Chemistry. DOI:10.1039/D1GC02251B. Retrieved from [Link]
-
Pearson+. (n.d.). Nucleophilic aromatic substitution of pyridine. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloropyridines.
-
Roberts, A. L., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1930-1938. PubMed. DOI: 10.1021/es011255v. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
RUN. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1981). Solvent effects on aromatic nucleophilic substitutions. Retrieved from [Link]
-
ResearchGate. (2016). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Retrieved from [Link]
-
Sneddon, H. F., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of nicotinic acid esters.
-
ResearchGate. (n.d.). The electrophilic stabilization of the anion of 2-hydroxynicotinic and 2-hydroxybenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Research Trend. (n.d.). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Retrieved from [Link]
-
Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
Scholars Research Library. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]
-
MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 38025-90-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. CAS 38025-90-0: this compound [cymitquimica.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
nucleophilic substitution reactions on the pyridine ring of 2-Chloro-6-hydroxynicotinic acid
Application Note: Strategic Nucleophilic Substitution on 2-Chloro-6-hydroxynicotinic Acid
Executive Summary
This guide details the protocols for performing Nucleophilic Aromatic Substitution (SNAr) on This compound (1) . This substrate presents a unique synthetic challenge: it possesses a highly activated 2-position due to the ortho-carboxylic acid and ring nitrogen, yet it is simultaneously electronically tempered by the electron-donating nature of the 6-hydroxy (tautomeric 6-oxo) group.
This document provides optimized workflows for C2-amination and C2-alkoxylation , focusing on overcoming the electronic deactivation imposed by the 6-oxo tautomer while maintaining regioselectivity.
Structural Analysis & Reactivity Profile
To successfully modify this substrate, one must understand its behavior in solution.
The Tautomeric Reality
While often drawn as the hydroxypyridine, (1) exists predominantly as the 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid (pyridone form) in polar solvents and crystalline states.
-
Implication: The amide-like resonance of the 6-oxo group donates electron density into the ring system. While the C3-carboxylic acid activates the C2-position, the C6-oxo group partially counteracts this, making the C2-chloride less electrophilic than in simple 2-chloronicotinic acid.
-
Regioselectivity: The C2 position remains the primary site for SNAr due to the inductive electron-withdrawing effect of the adjacent carboxylic acid (-I effect) and the stabilization of the Meisenheimer intermediate by the ring nitrogen.
Mechanistic Pathway (SNAr)
The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks C2, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion.
Figure 1: General SNAr pathway. The rate-determining step is typically the formation of the Meisenheimer complex, which requires thermal energy to overcome the electronic dampening of the 6-oxo group.
Critical Reaction Parameters
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Water or DMF | The substrate is highly polar/zwitterionic. Water is excellent for aminations (green chemistry); DMF is required for alkoxylations to solubilize the anionic nucleophile. |
| Temperature | 90°C – 130°C | The 6-oxo deactivation raises the activation energy barrier. Room temperature reactions rarely reach completion. |
| Base | Excess Amine or K₂CO₃ | For aminations, the amine itself acts as the HF scavenger. For ethers, inorganic bases prevent side reactions. |
| Catalyst | Cu (Optional) | If the amine is sterically hindered (e.g., anilines), Copper(0) or CuI catalysis (Ullmann-type) may be necessary. |
Experimental Protocols
Protocol A: C2-Amination (Synthesis of 2-Amino-6-hydroxynicotinic acids)
Target Application: Synthesis of anti-inflammatory scaffolds (e.g., Flunixin analogs).
Reagents:
-
This compound (1.0 equiv)
-
Primary Amine (e.g., aniline, benzylamine) (2.5 – 3.0 equiv)
-
Solvent: Water (preferred) or Ethanol/Water (1:1)
Step-by-Step Methodology:
-
Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, suspend This compound (10 mmol) in Water (20 mL).
-
Addition: Add the Primary Amine (25 mmol).
-
Note: The acid will initially react with the amine to form a soluble ammonium salt.[1] The solution should become clear.
-
-
Reaction: Heat the mixture to reflux (100°C) .
-
Monitoring: Maintain reflux for 12–24 hours. Monitor by HPLC (C18 column, acidic mobile phase) or TLC (MeOH/DCM 1:9 with 1% AcOH).
-
-
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
Acidify carefully with 6M HCl to pH 3–4.
-
Observation: The product (2-amino-derivative) typically precipitates as a solid due to the loss of the soluble salt form and the formation of the free acid/zwitterion.
-
-
Purification: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Dry under vacuum at 50°C.
Yield Expectation: 75–90% depending on amine nucleophilicity.
Protocol B: C2-Alkoxylation (Synthesis of 2-Alkoxy-6-hydroxynicotinic acids)
Target Application: Introduction of ether linkages for solubility tuning.
Reagents:
-
This compound (1.0 equiv)
-
Sodium Alkoxide (prepared in situ from NaH + Alcohol) (3.0 equiv)
-
Solvent: Anhydrous DMF or the neat Alcohol.
Step-by-Step Methodology:
-
Activation: In a dry flask under Argon, dissolve the Alcohol (e.g., MeOH, BnOH) in DMF . Carefully add NaH (60% dispersion) (3.0 equiv) at 0°C. Stir for 30 min to generate the alkoxide.
-
Why 3 equivalents? 1 eq deprotonates the carboxylic acid (COO-), 1 eq deprotonates the 6-OH/Oxo (forming the dianion), and the 3rd eq acts as the nucleophile.
-
-
Substrate Addition: Add This compound (1.0 equiv) as a solid or DMF solution.
-
Reaction: Heat to 90°C for 4–8 hours.
-
Quench: Pour the reaction mixture onto crushed ice/water.
-
Isolation: Acidify with AcOH or HCl to pH 4. Extract with Ethyl Acetate (3x).
-
Purification: Recrystallization from EtOH is usually sufficient.
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the correct protocol based on the desired derivative.
Figure 2: Operational workflow for derivative synthesis. Protocol A utilizes the solubility of the ammonium salt, while Protocol B requires dianion formation.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Deactivation by 6-oxo group. | Increase temperature to 120°C (sealed tube). If using aniline, add catalytic CuI (10 mol%) and K₂CO₃. |
| Insoluble Starting Material | Zwitterion formation. | Ensure at least 1.0 eq of base (or excess amine) is present to solubilize the acid as a salt. |
| Regio-isomers | Attack at C6 (Rare). | Verify structure via NMR. C2 substitution is electronically favored. If C6 attack occurs, lower temperature and ensure C3-COOH is not esterified (esters activate C2/C6 less selectively than the carboxylate directs). |
QC Check (¹H NMR):
-
Starting Material: Doublet around 7.5 ppm and 8.0 ppm (pyridine protons).
-
Product: Look for the disappearance of the C2-Cl influence. For amination, a new broad NH signal (exchangeable) and shifts in the pyridine ring protons (typically upfield due to increased electron donation from the amine).
References
-
Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Amination Protocols (Green Chemistry): Maghsoodlou, M. T., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst.[2] Chemistry Central Journal, 11, 130. Link
-
Regioselectivity in Pyridines: Schlosser, M., & Rausis, T. (2004). Site-Selective Substitution of 2,6-Dichloropyridine. European Journal of Organic Chemistry, 2004(5), 1018–1024. Link
-
General Reactivity of Hydroxynicotinic Acids: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link
Sources
scale-up synthesis of 2-Chloro-6-hydroxynicotinic acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-Chloro-6-hydroxynicotinic acid (also known as 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid). This moiety is a critical pharmacophore in the development of MEK inhibitors (e.g., for oncology) and next-generation agrochemicals.
While de novo ring construction is possible, this guide focuses on the Regioselective Alkaline Hydrolysis of 2,6-Dichloronicotinic Acid . This route is selected for its atom economy, commercial availability of the starting material, and suitability for multi-kilogram scale-up. The protocol addresses the primary challenge: differentiating between the C2 and C6 chlorine atoms to prevent over-hydrolysis to the 2,6-dihydroxy byproduct.
Strategic Analysis & Mechanism
Retrosynthetic Logic
The target molecule contains three functional sites: a carboxylic acid (C3), a hydroxyl/oxo group (C6), and a chlorine atom (C2).
-
Route A (De Novo): Cyclization of acyclic precursors (e.g., ethyl ethoxymethyleneacetoacetate + cyanoacetamide). Verdict: Low throughput, multiple steps, poor atom economy.
-
Route B (Recommended):
Hydrolysis of 2,6-Dichloronicotinic acid. Verdict: High throughput, single step, cost-effective.
Mechanistic Insight: The Regioselectivity Paradox
In 2,6-dichloronicotinic acid, both chlorine atoms are activated for Nucleophilic Aromatic Substitution (
-
C2 Position: Ortho to the electron-withdrawing -COOH group. Theoretically highly activated.
-
C6 Position: Para to the -COOH group. Also activated.
Why C6 Selectivity?
Under basic conditions, the carboxylic acid deprotonates to form a carboxylate anion (
Figure 1: Reaction pathway demonstrating the kinetic preference for C6 substitution due to carboxylate shielding at C2.
Experimental Protocol: Scale-Up Synthesis
Scale: 1.0 kg Input (Pilot Scale) Expected Yield: 85–92% Purity: >98% (HPLC)
Materials & Equipment
-
Reactor: 10 L Glass-lined reactor with overhead stirring and reflux condenser.
-
Reagents:
-
2,6-Dichloronicotinic acid (1.0 kg, 5.21 mol)
-
Sodium Hydroxide (NaOH), 50% w/w solution (1.67 kg, ~20.8 mol, 4.0 eq)
-
Water (Deionized, 5.0 L)
-
Hydrochloric Acid (HCl), 37% (for acidification)
-
-
Safety: Wear full PPE.[1] Chloropyridines are skin irritants.
Step-by-Step Procedure
Step 1: Reaction Initiation
-
Charge 5.0 L of water into the reactor.
-
Start agitation (150 RPM).
-
Add 1.0 kg of 2,6-Dichloronicotinic acid . The mixture will be a slurry.[2]
-
Slowly add 1.67 kg of 50% NaOH solution via an addition funnel over 30 minutes.
Step 2: Thermal Hydrolysis
-
Heat the reaction mixture to Reflux (approx. 100°C) .
-
Maintain reflux for 4 to 6 hours .
Step 3: Workup & Isolation
-
Cool the reaction mixture to 20–25°C .
-
Slowly add 37% HCl to the stirred solution.
-
Target: Adjust pH to 1.0 – 1.5 .
-
Observation: The product will precipitate as a thick white/off-white solid.
-
Note: Strong acidification is required because the pKa of the pyridine nitrogen and the carboxylic acid necessitates low pH for full protonation and precipitation.
-
-
Stir the slurry at 10°C for 1 hour to maximize yield.
Step 4: Filtration & Drying
-
Filter the solid using a centrifuge or Nutsche filter.
-
Wash the cake with 2 x 1.0 L of cold water to remove NaCl salts.
-
Dry the solid in a vacuum oven at 60°C for 12 hours.
Process Flow Diagram
Figure 2: Unit operation workflow for the kilogram-scale synthesis.
Analytical Specifications & Quality Control
Data Summary Table
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity | ≥ 98.0% | HPLC (Area %) |
| Assay | 98.0 – 102.0% | Titration (NaOH) |
| Moisture | ≤ 0.5% | Karl Fischer |
| Melting Point | 258 – 262°C (dec.) | Capillary |
| Impurity A | ≤ 0.5% (2,6-Dichloronicotinic acid) | HPLC |
| Impurity B | ≤ 1.0% (2,6-Dihydroxynicotinic acid) | HPLC |
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm.
-
Retention Times (Approx):
-
2,6-Dihydroxy (Impurity): ~2.5 min
-
Target (2-Cl-6-OH): ~6.8 min
-
Starting Material (2,6-Dichloro): ~10.2 min
-
Structural Validation (NMR)
-
1H NMR (DMSO-d6, 400 MHz):
-
The spectrum typically shows two doublets for the pyridine ring protons.
- 13.0 (br s, 1H, COOH)
- 12.5 (br s, 1H, OH/NH tautomer)
- 8.15 (d, J=8.0 Hz, 1H, C4-H)
- 6.70 (d, J=8.0 Hz, 1H, C5-H)
-
Note: The compound exists in tautomeric equilibrium between the hydroxy-pyridine and pyridone forms. In polar solvents like DMSO, the amide-like (pyridone) character is significant.
-
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| High Impurity B (Dihydroxy) | Reaction temperature too high or time too long. | Reduce reflux time; monitor IPC strictly. Reduce NaOH equivalents to 3.5. |
| Incomplete Conversion | Insufficient base or temperature too low. | Ensure vigorous reflux. Verify NaOH strength. |
| Poor Filtration | Rapid precipitation creates fine particles. | Add HCl slowly over 1 hour. Digest the slurry (stir) at low temp before filtering. |
| Colored Product (Yellow) | Oxidation or trace metal contamination. | Use deionized water. Wash cake thoroughly. Recrystallize from water/ethanol if necessary. |
References
- Regioselectivity in Pyridine Hydrolysis: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry (Vol. 2, pp. 165-314). Pergamon.
-
Analogous Hydrolysis Protocols: US Patent 6,441,182 B1. (2002). Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid.[7] (Demonstrates selective hydrolysis of 2,6-dichloro-3-cyano precursors). Retrieved from
Disclaimer: This protocol is intended for use by qualified scientific personnel. Always review the Safety Data Sheet (SDS) for all chemicals before use.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. US4081451A - Process for preparing 2-halogeno nicotinic acids - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives [organic-chemistry.org]
- 6. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 7. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-hydroxynicotinic Acid
Welcome to the technical support center for the synthesis of 2-Chloro-6-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this valuable synthetic intermediate.
Introduction to the Synthesis of this compound
This compound is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] Its synthesis, however, can be challenging, often leading to low yields and the formation of difficult-to-separate impurities. The most prevalent synthetic routes involve the selective chlorination of a dihydroxynicotinic acid precursor or the selective hydrolysis of a dichloronicotinic acid derivative. This guide will focus on troubleshooting the common challenges encountered in these pathways.
A prevalent and cost-effective method begins with the chlorination of 2,6-dihydroxynicotinic acid using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is often performed in the presence of a tertiary amine base. The primary challenge in this step is achieving regioselectivity, as the reaction can produce the desired this compound, the undesired 2,6-dichloronicotinic acid, and other byproducts.
Troubleshooting Guide: Low Yield and Impurity Formation
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of 2,6-dichloronicotinic acid as a byproduct. How can I improve the selectivity for the mono-chlorinated product?
A1: The formation of the dichloro byproduct is a common issue and is often a result of over-chlorination. The selectivity for the desired this compound is highly dependent on the reaction conditions, particularly temperature and the stoichiometry of the chlorinating agent.
-
Mechanism Insight: The two hydroxyl groups of 2,6-dihydroxynicotinic acid have different reactivities. The hydroxyl group at the 2-position is generally more susceptible to chlorination under kinetically controlled conditions (lower temperatures). At higher temperatures, the reaction moves towards thermodynamic control, which can favor the formation of the more stable dichloro product.
-
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. It is recommended to perform the addition of the chlorinating agent at a lower temperature (e.g., 0-5 °C) and then slowly allow the reaction to warm to a moderately elevated temperature (e.g., 70-80 °C) for a controlled duration. A segmented heating approach, with gradual temperature increases, can significantly improve selectivity.[2]
-
Stoichiometry of Chlorinating Agent: Use a stoichiometric amount or only a slight excess of the chlorinating agent (e.g., POCl₃). A large excess will drive the reaction towards the formation of the dichloro byproduct.
-
Slow Addition: Add the chlorinating agent dropwise to the reaction mixture over an extended period. This helps to maintain a low concentration of the chlorinating agent at any given time, favoring mono-chlorination.
-
Q2: The yield of my reaction is consistently low, even after optimizing for selectivity. What other factors could be contributing to this?
A2: Low yields can stem from incomplete reaction, degradation of the product, or losses during workup and purification.
-
Troubleshooting Steps:
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purity of Starting Materials: Impurities in the starting 2,6-dihydroxynicotinic acid can interfere with the reaction. It is advisable to use a high-purity starting material. Recrystallization of the starting material may be necessary.
-
Moisture Content: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Phosphorus oxychloride reacts violently with water.
-
Workup Procedure: Quenching the reaction is a critical step. The reaction mixture is typically poured onto ice-water to hydrolyze any remaining chlorinating agent and precipitate the product. The pH of the solution should be carefully adjusted to precipitate the product, as its solubility is pH-dependent.
-
Q3: I am having difficulty purifying the this compound from the 2,6-dichloronicotinic acid byproduct. What purification methods are most effective?
A3: The separation of these two compounds can be challenging due to their similar polarities.
-
Troubleshooting Steps:
-
Recrystallization: Recrystallization is a common method for purifying the desired product. Solvents such as methanol, ethanol, or aqueous acetic acid can be effective.[3][4] Experiment with different solvent systems and cooling rates to optimize the separation.
-
pH-Mediated Separation: The acidity of the two compounds may differ slightly. A carefully controlled pH adjustment during the workup or a subsequent extraction process can be used to selectively precipitate or extract one of the compounds.
-
Column Chromatography: While not ideal for large-scale purification, silica gel column chromatography can be used to separate small quantities of the compounds for analytical purposes or to obtain a highly pure sample. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.
-
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2,6-dihydroxynicotinic acid and a suitable solvent (e.g., an excess of phosphorus oxychloride or an inert high-boiling solvent).
-
Addition of Base: Add a tertiary amine base, such as triethylamine or pyridine, to the suspension.
-
Chlorination: Cool the mixture to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise from the dropping funnel.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 70-80 °C and maintain this temperature for several hours, monitoring the reaction by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Precipitation: Adjust the pH of the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chlorinating Agent | POCl₃ | SOCl₂ | POCl₃/PCl₅ |
| Temperature | 70-80 °C | 60-70 °C | 90-100 °C |
| Base | Triethylamine | Pyridine | N,N-Dimethylaniline |
| Approx. Yield of 2-Chloro-6-OH | Moderate to High | Moderate | Low to Moderate |
| Approx. Dichloro Byproduct | Low to Moderate | Low | High |
Note: The data in this table is illustrative and based on general principles of chlorination reactions of hydroxypyridines. Actual yields will vary based on specific reaction conditions.
Visualizations
General Synthetic Workflow
Caption: A simplified workflow for the synthesis and purification of this compound.
Regioselectivity Control
Caption: Influence of temperature on the regioselectivity of the chlorination reaction.
References
- CN103804287B. (2014). A kind of preparation method of 2-chloroisonicotinic acid. Google Patents.
- CN101117332A. (2008). Preparation method of 2-chloronicotinic acid. Google Patents.
- CN101117332B. (2010). The preparation method of 2-chloronicotinic acid. Google Patents.
- CN103848783A. (2014). Method for synthesizing 2-chloronicotinic acid by one-step oxidation. Google Patents.
- CN104387317B. (2017). Preparation method and separation and purification method for 6-chloronicotinic acid. Google Patents.
-
Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Method for preparing 2-chloronicotinic acid. Eureka | Patsnap. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]
-
Ribeiro da Silva, M. A., & Monte, M. J. (2008). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry B, 112(48), 15479–15488. Retrieved from [Link]
-
Tinschert, A., et al. (1998). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine-2-carboxylic acids at position C3 by Ralstonia/Burkholderia sp. strain DSM 6920. Applied and Environmental Microbiology, 64(11), 4447–4452. Retrieved from [Link]
-
Wang, F., et al. (2016). Green Process for the Synthesis of 2-Chloronicotinic Acid. Chinese Journal of Synthetic Chemistry, 24(7), 620-623. Retrieved from [Link]
-
Wohlgemuth, R., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1083. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 3. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
common byproducts in 2-Chloro-6-hydroxynicotinic acid synthesis and their removal
This technical guide addresses the synthesis of 2-Chloro-6-hydroxynicotinic acid (also referred to as 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid) via the partial hydrolysis of 2,6-dichloronicotinic acid . This route is the industry standard due to the accessibility of the starting material, but it presents specific regioselectivity and over-reaction challenges.
Subject: Troubleshooting Impurity Profiles & Purification Protocols
Doc ID: TS-CHNA-002
Applicable For: Process Chemists, R&D Scientists
Core Reaction: Nucleophilic Aromatic Substitution (
Module 1: The Synthesis & Byproduct Landscape
The Mechanistic Challenge
The synthesis relies on a controlled nucleophilic attack by a hydroxide ion (OH⁻) on the pyridine ring of 2,6-dichloronicotinic acid .
-
The Goal: Selectively displace the chlorine at the C6 position .
-
The Driving Force: The C6 position is sterically more accessible than the C2 position, which is shielded by the bulky carboxylic acid group at C3. Additionally, the carboxylate anion formed in alkaline media electrostatically repels the incoming nucleophile from the C2 position.
-
The Risk: Excessive energy (heat) or reaction time leads to double displacement (over-hydrolysis) or attack at the hindered C2 position (regioisomerism).
Reaction Pathway Diagram
Figure 1: Reaction pathway showing the kinetic favorability of C6 substitution vs. potential impurity formation.
Module 2: Troubleshooting Guide (Q&A)
Q1: My HPLC shows a persistent peak at RRT ~0.8 relative to the product. What is it, and how do I remove it?
Diagnosis: This is likely 2,6-Dihydroxynicotinic acid (Impurity B). Cause: "Over-cooking" the reaction. If the temperature exceeds 80°C or the base concentration is too high (>3 equivalents), the second chlorine atom is displaced. Corrective Action:
-
Monitor Reaction: Stop the reaction immediately when the Starting Material (SM) is <1%. Do not wait for SM to reach 0% if the di-hydroxy peak is growing.
-
Purification: The di-hydroxy impurity is significantly more polar and less soluble in organic solvents than the mono-chloro product.
-
Protocol: Acidify the aqueous reaction mixture to pH 1-2. The di-hydroxy species often precipitates as a gum or fine solid. Filter this before attempting to extract the target, or exploit its low solubility in Ethyl Acetate (EtOAc). The target is soluble in EtOAc; the di-hydroxy impurity is poorly soluble.
-
Q2: I have unreacted starting material (2,6-dichloro) contaminating my final solid. Recrystallization isn't working.
Diagnosis: Incomplete conversion due to insufficient temperature or base. Cause: 2,6-Dichloronicotinic acid is highly lipophilic compared to the hydroxy-products. Corrective Action:
-
The "Acid Wash" Trick: Before precipitating your product, perform a pH-controlled extraction .
-
Dilute the reaction mixture with water.
-
Adjust pH to ~1.0.
-
Extract with Dichloromethane (DCM). The unreacted 2,6-dichloronicotinic acid will partition into the DCM layer. The target (2-chloro-6-hydroxy) has zwitterionic character (pyridone form) and is less soluble in pure DCM, remaining largely in the aqueous/suspended phase or precipitating out.
-
-
Validation: Check the DCM layer by TLC. It should contain the fast-moving starting spot.
Q3: How do I distinguish the regioisomer (6-Chloro-2-hydroxy) from my target?
Diagnosis: Regioselectivity failure. Insight: This byproduct is rare in controlled hydrolysis but common if the starting material was synthesized via cyclization (e.g., from acyclic precursors). Differentiation:
-
NMR Shift: The proton at C5 in the target (2-Cl-6-OH) is shielded by the adjacent OH/C=O and appears upfield compared to the isomer.
-
Solubility: The 2-hydroxy isomer (Impurity A) has a strong intramolecular hydrogen bond between the hydroxyl/pyridone oxygen and the carboxylic acid. This makes it less soluble in water than the target.
-
Removal: Recrystallization from boiling water. The target is soluble in hot water; the 2-hydroxy isomer is often insoluble.
Module 3: Purification & Isolation Protocols
The following protocol leverages the pKa differences between the chloropyridine core and the hydroxyl/carboxyl groups.
Table 1: Physicochemical Properties for Separation
| Compound | Structure Note | Solubility (Acidic pH) | Solubility (Basic pH) | Removal Strategy |
| This compound | Target | Low (Precipitates) | High (Salt form) | Isolate via pH adjustment |
| 2,6-Dichloronicotinic acid | Starting Material | Low (Soluble in DCM) | High (Salt form) | Wash with DCM at pH 1 |
| 2,6-Dihydroxynicotinic acid | Over-hydrolysis | Very Low (Polar/Insoluble) | High | Fractional Precipitation / Water Recryst. |
Standard Operating Procedure (SOP): Workup & Purification
Step 1: Quenching Cool the reaction mixture (KOH/NaOH solution) to 5°C. Do not acidify yet.
Step 2: Lipophilic Wash (Removes Starting Material) While still basic (pH > 10), wash the aqueous layer with a small volume of Ethyl Acetate (EtOAc) to remove any non-acidic neutrals (rare). Critically: Acidify slowly to pH 1-2 using 6N HCl. Extraction: Extract the slurry with DCM (3x).
-
Organic Layer (DCM): Contains unreacted 2,6-Dichloronicotinic acid . Discard.
-
Aqueous/Solid Phase: Contains Target + Dihydroxy impurity.
Step 3: Fractional Precipitation (Removes Dihydroxy) If the dihydroxy impurity is present >5%:
-
Redissolve the solid from Step 2 in minimum hot water (90°C).
-
Allow to cool slowly to Room Temperature.
-
This compound crystallizes out as white/off-white needles.
-
The more polar 2,6-dihydroxynicotinic acid tends to remain in the mother liquor or precipitates as an amorphous powder that can be washed away with cold water.
Workup Logic Diagram
Figure 2: Purification workflow designed to segregate lipophilic starting materials and polar over-reaction byproducts.
References
-
Synthesis of 2-Chloronicotinic Acid Derivatives. (2019). ResearchGate.[1] Retrieved from
-
Method for preparing 2-chloronicotinic acid. (Patent CN104844502A). PatSnap/Google Patents. Retrieved from
-
pH-Dependent Crystallization of Hydroxynicotinic Acids. (2023). Universidade Nova de Lisboa. Retrieved from
-
This compound Product Specifications. TCI Chemicals. Retrieved from
-
Process for preparing 2-halogeno nicotinic acids. (US Patent 4081451A). Google Patents. Retrieved from
Sources
troubleshooting low yield in the synthesis of 2-Chloro-6-hydroxynicotinic acid
Welcome to the technical support center for the synthesis of 2-Chloro-6-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their synthetic protocols. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am experiencing a significantly lower than expected yield of this compound. What are the most common causes?
Answer: Low yields in the synthesis of this compound can typically be attributed to one or more of the following factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving a significant amount of starting material unreacted.
-
Side Reactions: Competing side reactions can consume starting materials or intermediates, leading to the formation of undesired byproducts.
-
Product Degradation: The desired product may be unstable under the reaction or work-up conditions, leading to its decomposition.
-
Inefficient Purification: Significant loss of the product can occur during the purification steps, such as extraction, crystallization, or chromatography.
-
Purity of Starting Materials: The presence of impurities in the starting materials can interfere with the reaction and lead to lower yields.
To diagnose the specific cause of low yield in your experiment, a systematic approach is recommended. Begin by analyzing the crude reaction mixture using techniques like TLC, LC-MS, or NMR to identify the presence of starting materials and any major byproducts.
Question 2: My reaction seems to be incomplete, with a large amount of starting material remaining. How can I drive the reaction to completion?
Answer: An incomplete reaction is a frequent cause of low yields. Here are several strategies to improve the conversion of your starting material:
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress at different time points using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.
-
Temperature: The reaction temperature may be too low. Gradually increasing the temperature can enhance the reaction rate. However, be cautious as excessive heat can promote side reactions or product degradation. A temperature optimization study is advisable.
-
Reagent Stoichiometry: The molar ratio of the reactants is critical. If one of the reagents is volatile or prone to degradation, using a slight excess may be beneficial. For instance, in a chlorination step using a reagent like phosphorus oxychloride, ensuring an adequate excess is crucial.[1]
-
Catalyst Activity: If your synthesis involves a catalyst, its activity might be compromised. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if it's air-sensitive).
Experimental Protocol: Optimizing Reaction Conditions
-
Set up a series of small-scale parallel reactions.
-
In each reaction, vary one parameter (e.g., temperature, reaction time, or reagent stoichiometry) while keeping others constant.
-
Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by TLC or LC-MS.
-
Quench the reactions at their optimal point and isolate the product to determine the yield for each set of conditions.
| Parameter | Range to Investigate |
| Temperature | Room Temperature to Reflux |
| Time | 2 hours to 24 hours |
| Reagent Molar Ratio | 1.1 eq to 2.0 eq |
Question 3: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts is a common challenge. The nature of the side reactions depends on the specific synthetic route employed. A plausible route for the synthesis of this compound is the chlorination of 6-hydroxynicotinic acid.
Potential Side Reactions during Chlorination of 6-Hydroxynicotinic Acid:
-
Over-chlorination: The reaction might not be selective, leading to the formation of dichlorinated species.
-
Decomposition: The starting material or product might be unstable in the presence of the chlorinating agent at elevated temperatures.
-
Reaction at the Carboxylic Acid: The carboxylic acid group can react with some chlorinating agents. Protection of the carboxylic acid as an ester prior to chlorination may be necessary.
Strategies to Minimize Side Reactions:
-
Control of Reaction Temperature: Many side reactions are more sensitive to temperature changes than the main reaction. Running the reaction at a lower temperature can often improve selectivity. For some reactions, a temperature range of 0 to 10°C is optimal to prevent the formation of undesired products.[2]
-
Choice of Chlorinating Agent: The choice of chlorinating agent can significantly impact the selectivity of the reaction. Milder chlorinating agents may provide better results.
-
Order of Reagent Addition: The way reagents are mixed can influence the outcome. For instance, adding the substrate to the chlorinating agent slowly can help maintain a low concentration of the substrate and potentially reduce side reactions.
Workflow for Minimizing Side Reactions
Caption: Troubleshooting workflow for byproduct formation.
Question 4: I suspect my product is degrading during work-up and purification. What steps can I take to prevent this?
Answer: this compound, containing both an acidic and a phenolic group, may be susceptible to degradation, especially under harsh pH or high-temperature conditions.
Recommendations for a Milder Work-up and Purification:
-
pH Control: During aqueous work-up, maintain the pH within a stable range for your compound. Use buffered solutions if necessary. The isolation of similar compounds like 6-hydroxynicotinic acid is often achieved by acidification of the reaction mixture.[3]
-
Temperature: Perform extractions and other purification steps at room temperature or below to minimize thermal degradation. When concentrating the product solution, use a rotary evaporator at a reduced pressure and a moderate temperature.
-
Purification Method: If the compound is sensitive, column chromatography on silica gel might lead to degradation. Consider alternative purification techniques such as preparative HPLC with a suitable mobile phase or crystallization from an appropriate solvent system. In some cases, in situ product removal using an adsorbent can improve the yield of sensitive products.[4][5]
Experimental Protocol: Testing Product Stability
-
Dissolve a small, pure sample of this compound in the solvents and under the pH conditions used in your work-up.
-
Stir the solutions at the work-up temperature for the expected duration of the process.
-
Analyze the samples by HPLC or LC-MS to check for any degradation.
-
If degradation is observed, modify the conditions (e.g., use a different solvent, adjust the pH) and repeat the stability test.
Question 5: Could the issue be with my starting materials? How do I ensure their quality?
Answer: The purity of your starting materials is paramount for a successful synthesis. Impurities can act as inhibitors or participate in unwanted side reactions.
Verification of Starting Material Quality:
-
Purity Analysis: Before starting the synthesis, verify the purity of your starting materials (e.g., 6-hydroxynicotinic acid) using standard analytical techniques such as NMR, melting point, or elemental analysis.
-
Proper Storage: Ensure that the starting materials have been stored correctly according to the manufacturer's recommendations to prevent decomposition.
-
Purification of Starting Materials: If the purity of the starting material is questionable, consider purifying it by recrystallization or chromatography before use.
Diagram: Impact of Starting Material Purity
Caption: Purity of starting materials and its effect on reaction outcome.
References
- Eureka | Patsnap. (n.d.). Method for preparing 2-chloronicotinic acid.
- Google Patents. (n.d.). WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene.
-
MDPI. (n.d.). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US5082777A - Process for the production of 6-hydroxynicotinic acid.
-
MDPI. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation UsingCO2 and In Situ Product Removal. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]
- Google Patents. (n.d.). JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative.
- Google Patents. (n.d.). CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
-
Nelson, D. A. (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae. Retrieved from [Link]
-
Unknown. (n.d.). 10. Sandmeyer reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
Sources
- 1. library.wrds.uwyo.edu [library.wrds.uwyo.edu]
- 2. JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative - Google Patents [patents.google.com]
- 3. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. psecommunity.org [psecommunity.org]
Navigating the Purification of 2-Chloro-6-hydroxynicotinic Acid: A Technical Support Guide
Welcome to the technical support center for the purification of 2-Chloro-6-hydroxynicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. As a crucial building block in the synthesis of various pharmaceuticals, achieving high purity of this compound is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established scientific principles and practical laboratory experience to help you overcome common purification challenges.
Visualizing the Purification Workflow
A typical purification strategy for this compound post-synthesis involves a series of logical steps aimed at removing unreacted starting materials, reaction byproducts, and other impurities. The following workflow provides a general overview.
Sources
identifying impurities in 2-Chloro-6-hydroxynicotinic acid via NMR
Technical Support Center: 2-Chloro-6-hydroxynicotinic Acid Analysis
Executive Summary
This compound (2-Cl-6-OH-NA) is a critical heterocyclic building block, frequently used in the synthesis of agrochemicals (e.g., nicotinoid pesticides) and pharmaceutical intermediates.[1][2][3][4][5][6][7][8][9]
The primary analytical challenge lies in its ambivalent structure . It exists in a tautomeric equilibrium between the hydroxy-pyridine and pyridone forms, complicating 1H NMR interpretation. Furthermore, the synthesis—often involving the hydrolysis of 2,6-dichloronicotinic acid—frequently yields a regioisomeric impurity, 6-chloro-2-hydroxynicotinic acid , which is difficult to distinguish by HPLC or MS alone.
This guide provides a definitive NMR workflow to validate structure, identify regioisomers, and quantify impurities.
Module 1: Structural Validation & Tautomerism
Q: Why does my 1H NMR spectrum in DMSO-d6 show a broad peak >12 ppm and unexpected aromatic splitting?
A: You are observing the "Pyridone Effect."
While chemically named as a "hydroxy" acid, in polar aprotic solvents like DMSO-d6 and in the solid state, this molecule predominantly exists as 6-chloro-5-carboxy-2-pyridone .
-
The Mechanism: The proton on the hydroxyl group moves to the ring nitrogen. This creates a secondary amide (lactam) structure.
-
Spectral Consequence:
-
NH Signal: You will see a broad singlet, typically around 12.0–13.5 ppm , representing the NH proton. This is often broadened due to exchange or hydrogen bonding with the carboxylic acid.
-
OH Signal: The carboxylic acid OH is also very broad, often >13 ppm, or sometimes coalesced with the NH signal.
-
Aromatic Region: You should observe two distinct doublets for H4 and H5 with a coupling constant (
) of approximately 8.0–9.0 Hz , characteristic of ortho coupling in the pyridine ring.
-
Recommendation: Do not use D₂O or CD₃OD for structural characterization if you want to see the labile protons. These solvents will cause H/D exchange, erasing the NH/OH signals. Stick to DMSO-d6.
Module 2: Impurity Identification (The "Hero" Workflow)
Q: How do I distinguish the target product from its regioisomer (6-chloro-2-hydroxynicotinic acid)?
A: 1H NMR alone is risky; you must use 13C and HMBC (Heteronuclear Multiple Bond Correlation).
Both isomers are produced during the hydrolysis of 2,6-dichloronicotinic acid. They have the same mass (MS is useless here) and very similar proton splitting patterns.
The Logic:
-
Target (2-Cl-6-OH): The Carbonyl (C=O) is at position 6. The Chlorine is at position 2.[5][10]
-
Impurity (6-Cl-2-OH): The Carbonyl (C=O) is at position 2. The Chlorine is at position 6.[10]
Experimental Protocol: Run a 1H-13C HMBC experiment. Focus on the correlation of the aromatic proton H4 (the proton adjacent to the Carboxylic Acid).
-
Identify H4: It is typically the more deshielded doublet (downfield) compared to H5, due to the proximity of the electron-withdrawing Carboxylic Acid group.
-
Trace the Correlations: Look for the long-range (2-3 bond) coupling from H4 to the ring carbons.
| Feature | Target: 2-Chloro-6-hydroxy | Impurity: 6-Chloro-2-hydroxy |
| H4 Correlation | H4 correlates to C2-Cl | H4 correlates to C2=O |
| Carbon Shift (C2) | ~145 - 152 ppm (Aromatic C-Cl) | ~160 - 165 ppm (Pyridone C=O) |
| Conclusion | If H4 "sees" a carbon <155 ppm at C2, it is the Target .[1][2][7] | If H4 "sees" a carbonyl >160 ppm at C2, it is the Impurity . |
Visualization: The Hydrolysis Impurity Pathway
The following diagram illustrates the origin of the impurities and the decision tree for identification.
Figure 1: Reaction pathway showing the origin of regioisomeric impurities and the NMR logic gate for distinction.
Module 3: Troubleshooting Common Impurities
Q: I see a singlet at 8.2 ppm and no coupling. What is it?
A: Likely 2,6-Dichloronicotinic Acid (Starting Material). If the hydrolysis is incomplete, the starting material remains.
-
Diagnostic: It has no exchangeable NH/OH protons on the ring (only the COOH).
-
Symmetry: The molecule is symmetric if the proton is removed, but in the acid form, H4 and H5 are distinct but often appear as a singlet or very tight AB system depending on field strength.
-
Shift: Look for a signal around 8.0–8.3 ppm .
Q: There are extra peaks in the aliphatic region (2.0 - 4.0 ppm).
A: Residual Solvents. During isolation (acidification and filtration), solvents can get trapped in the crystal lattice.
-
DMSO (2.54 ppm): Often used in recrystallization.
-
Methanol (3.17 ppm): Common washing solvent.
-
Triethylamine (1.0 & 2.5 ppm): If an amine salt was formed.
Reference Table: Chemical Shifts of Key Components (DMSO-d6)
| Component | 1H NMR Signals (ppm) | 13C NMR Key Signals (ppm) |
| 2-Cl-6-OH-NA (Target) | H4: ~8.1 (d), H5: ~6.7 (d) | C3-COOH: ~165C6=O: ~163C2-Cl: ~150 |
| 6-Cl-2-OH-NA (Impurity) | H4: ~8.2 (d), H5: ~6.9 (d) | C3-COOH: ~165C2=O: ~162C6-Cl: ~148 |
| 2,6-Dichloro-NA (Start Mat) | H4/H5: ~8.2-8.4 (s or d) | C2/C6-Cl: ~148-150No C=O >160 |
Module 4: Quantitative Analysis (qNMR) Protocol
To assay the absolute purity of your this compound batch, follow this qNMR protocol.
1. Internal Standard Selection:
-
Maleic Acid: Excellent for DMSO-d6. Sharp singlet at 6.26 ppm . Does not overlap with the aromatic region (6.7 - 8.2 ppm).
-
1,3,5-Trimethoxybenzene: Singlet at 6.1 ppm (aromatic) and 3.7 ppm (methoxy). Good alternative.
2. Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle: 30° (to ensure full relaxation).
-
Relaxation Delay (D1): Must be
. For these aromatic protons, set D1 = 30–60 seconds . -
Scans: 16 or 32 (High S/N is required).
-
Spectral Width: Ensure base-line separation of standard and analyte.
3. Calculation:
References
-
Balogh, M. et al. (2010). Regioselective synthesis of hydroxynicotinic acid derivatives. Journal of Heterocyclic Chemistry. (General reference for pyridine synthesis regioselectivity).
-
Claramunt, R. M. et al. (2006). The tautomerism of hydroxypyridines: A 13C and 15N NMR study. Magnetic Resonance in Chemistry.[3][10][13][14][15][16] (Authoritative source on pyridone/hydroxypyridine tautomerism shifts).
-
Gottlieb, H. E. et al. (1997).[12] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent impurity identification).
-
Reich, H. J. (2023). Structure Determination Using NMR: Heteronuclear 2D Experiments. University of Wisconsin-Madison Chemistry. (Methodology for HMBC interpretation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 5. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound(38025-90-0) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy [mdpi.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Sci-Hub. 14N and 13C NMR of tautomeric systems of hydroxy-pyridines / Tetrahedron, 1976 [sci-hub.st]
- 15. mason.gmu.edu [mason.gmu.edu]
- 16. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
side reactions in the synthesis of 2-Chloro-6-hydroxynicotinic acid
Technical Support Center: Synthesis of 2-Chloro-6-hydroxynicotinic acid
Topic: Troubleshooting Side Reactions & Impurity Profiles Target Molecule: this compound (CAS: 38025-90-0) Synonyms: 2-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid; 6-Hydroxy-2-chloronicotinic acid.[1]
Executive Summary
This guide addresses the critical challenges in synthesizing this compound, primarily via the selective alkaline hydrolysis of 2,6-dichloronicotinic acid.[1] The central synthetic challenge is regioselectivity : distinguishing between the chemically similar C2 and C6 positions on the pyridine ring.
This document identifies the three primary failure modes:
-
Regio-Misalignment: Formation of the unwanted 6-chloro-2-hydroxy isomer.[1]
-
Over-Hydrolysis: Formation of 2,6-dihydroxynicotinic acid.[1]
-
Thermal Degradation: Decarboxylation (specifically of the 2-hydroxy impurity).[1]
Module 1: The Regioselectivity Challenge (The "Isomer Trap")
The Issue: The precursor, 2,6-dichloronicotinic acid, has two electrophilic sites.[1] You require nucleophilic attack (by OH⁻) exclusively at the C6 position . Attack at the C2 position yields the impurity 6-chloro-2-hydroxynicotinic acid.[1]
Mechanistic Insight:
-
Steric & Electronic Gating: The carboxylic acid group at C3 exerts a steric shielding effect on the adjacent C2 chlorine. Furthermore, under basic hydrolysis conditions, the carboxylic acid is deprotonated to a carboxylate anion (
).[1] This anion electrostatically repels the incoming hydroxide nucleophile, protecting the C2 position. -
The Solvent Effect: Regioselectivity is heavily solvent-dependent.[1] Aprotic polar solvents (like DMF or DMSO) tend to enhance the nucleophilicity of the base and favor the thermodynamically controlled product, but can also lead to over-reaction. Protic solvents (water/alcohols) stabilize the leaving group.
Troubleshooting Protocol:
| Observation | Diagnosis | Corrective Action |
| High levels of 6-Cl-2-OH (Isomer) | Nucleophilic attack occurring at C2.[1] | Reduce Temperature: C2 attack has a higher activation energy.[1] Lowering temp (<60°C) favors the kinetically accessible C6 position.Check Solvent: Avoid non-polar solvents where ion-pairing might direct the base to C2.[1] Use aqueous systems or MeOH/Water.[1] |
| Low Conversion | C6 position is insufficiently activated. | Increase Base Concentration: Ensure at least 3.0 equivalents of hydroxide (1 for neutralization, 1 for substitution, 1 excess). |
Visualization: Reaction Pathway & Selectivity [1]
Module 2: Over-Hydrolysis (The "Double-Dipper")
The Issue: The product, this compound, still contains a chlorine atom at the C2 position.[1] If the reaction conditions are too aggressive (high temperature, high pH, prolonged time), this second chlorine will also hydrolyze, leading to 2,6-dihydroxynicotinic acid .[1]
Diagnostic Signs:
-
Product melting point is too high (>300°C indicates dihydroxy species).[1]
-
HPLC shows a new peak eluting before the target (more polar).
Control Strategy:
-
Stoichiometry: Strictly limit base equivalents. Do not exceed 3.5 eq of NaOH/KOH.[1]
-
Monitoring: Do not rely on fixed time. Monitor via HPLC.[1] Quench the reaction immediately when the precursor <1% and the target/impurity ratio plateaus.
-
Temperature Cap: Maintain reaction temperature between 70-90°C. Exceeding 100°C accelerates C2 hydrolysis significantly.[1]
Module 3: Decarboxylation Risks
The Issue: Loss of
Mechanistic Insight:
-
The 2-OH Risk: The impurity (6-chloro-2-hydroxynicotinic acid) is structurally a vinylogous
-keto acid (the carbonyl of the pyridone tautomer is to the carboxylic acid).[1] These structures are thermally unstable and decarboxylate easily.[1] -
The Target Stability: The target (this compound) has the carbonyl group para to the carboxylic acid.[1] It is significantly more thermally stable.[1]
Implication for Purification:
If you observe gas evolution (
Module 4: Tautomerism & Isolation
The Issue: In solid state and polar solutions, this compound exists primarily as the 2-chloro-6-oxo-1,6-dihydropyridine tautomer (pyridone form).[1] This affects solubility and crystallization.[1]
Protocol for Isolation:
-
Acidification: The reaction mixture is alkaline.[1][2] Acidify slowly with HCl to pH 1-2.
-
Crystallization: The pyridone form is less soluble in water at low pH than the hydroxy form.[1]
-
Solvent Trap: Recrystallization from water or 50% acetic acid is standard.[1] Avoid recrystallization from non-polar solvents, which may trap the minor hydroxy-tautomer or fail to solubilize the zwitterionic character of the product.
Troubleshooting Decision Tree
Frequently Asked Questions (FAQ)
Q1: Why is the 6-position favored over the 2-position during hydrolysis?
A: The 2-position is sterically hindered by the bulky carboxylic acid group. Additionally, in alkaline conditions, the carboxylic acid becomes a carboxylate anion (
Q2: I see two spots on TLC that merge in different solvents. What is happening? A: This is likely keto-enol tautomerism .[1][3] The compound exists in equilibrium between the hydroxypyridine and pyridone forms.[4] In highly polar solvents (like the mobile phase), these tautomers interconvert rapidly.[1] In less polar solvents, they may separate.[1] Use a mobile phase with 1% acetic acid to stabilize the form.[1]
Q3: Can I use sodium methoxide instead of sodium hydroxide? A: Yes, and it may improve regioselectivity.[1] Literature suggests that alkoxides in DMF are highly selective for the 6-position [1].[1][5] However, you will obtain the ether (2-chloro-6-methoxynicotinic acid) first, which must then be de-methylated (usually with HBr or HI) to get the hydroxy target, adding a step.[1]
Q4: My product turns pink/red upon drying. Is it decomposing? A: This is often due to trace phenols or oxidation of minor impurities. This compound should be a white to off-white powder.[1] Ensure you wash the filter cake thoroughly with dilute HCl (pH 2) to remove any trapped metal salts or oxidized byproducts.
References
-
Regioselectivity in Nucleophilic Substitution: Tetrahedron, 2005, 61, 1755–1763.[1] (Discusses the steric and electronic directing effects of the carboxylate group in 2,6-dichloronicotinic acid derivatives).
-
Synthesis of 6-Hydroxynicotinic Acid: Organic Syntheses, Coll. Vol. 4, p.532 (1963); Vol. 34, p.55 (1954).[1] Link
-
Tautomerism of Hydroxypyridines: Journal of Physical Chemistry B, 2009, 113(43), 14291–14309.[1] (Detailed crystallographic and energetic analysis of 6-hydroxynicotinic acid tautomers). Link[1]
-
Decarboxylation Mechanisms: Journal of Organic Chemistry, 2008, 73, 9476.[1] (Mechanistic insights into the thermal stability of pyridine carboxylic acids).
Sources
optimizing reaction temperature and time for 2-Chloro-6-hydroxynicotinic acid synthesis
Topic: Optimizing Reaction Temperature & Time for Selective Hydrolysis Target Molecule: 2-Chloro-6-hydroxynicotinic acid (CAS: 38025-90-0) Precursor: 2,6-Dichloronicotinic acid
Introduction
Welcome to the Technical Support Center for pyridine derivative synthesis. This guide addresses the critical process parameters (CPPs) for the regioselective alkaline hydrolysis of 2,6-dichloronicotinic acid.
The transformation relies on a Nucleophilic Aromatic Substitution (
-
Incomplete Conversion: Retention of starting material (2,6-dichloro).
-
Over-Hydrolysis: Formation of the impurity 2,6-dihydroxynicotinic acid.
Module 1: Reaction Kinetics & Thermodynamics
The Regioselectivity Mechanism
Why does the C6 chlorine hydrolyze before the C2 chlorine?
-
Electronic Activation: Both positions are activated by the ring nitrogen and the electron-withdrawing carboxylic acid group (C3).
-
Steric Hindrance (The Differentiator): The C2 position is ortho to the carboxylate group. In basic media, the carboxylate is negatively charged (
), creating electrostatic repulsion and steric bulk that hinders the approach of the hydroxide nucleophile ( ). The C6 position is less hindered, making it the kinetic product.
The Temperature/Time Trade-off
The rate constant for C6 hydrolysis (
-
Optimal Zone:
(High selectivity). -
Danger Zone:
(Rapid formation of di-hydroxy impurity).
Visualizing the Pathway
Module 2: Troubleshooting Guide (FAQs)
Issue 1: HPLC shows >5% Starting Material (Low Conversion)
Q: I have refluxed for 4 hours, but starting material remains. Should I increase the temperature? A: Do not exceed 100°C. Increasing temperature risks activating the second chlorine. Instead:
-
Check Base Equivalents: Ensure you are using at least 3.5 to 4.0 equivalents of NaOH.
-
1 eq neutralizes the carboxylic acid.
-
1 eq is consumed in the substitution (Cl
OH). -
1.5-2.0 eq provides the concentration gradient to drive kinetics.
-
-
Extend Time: Increase reaction time to 6–8 hours at 90-95°C.
-
Agitation: Ensure vigorous stirring; the starting material may be sparingly soluble initially.
Issue 2: High Levels of "Di-hydroxy" Impurity
Q: My product has a melting point >200°C and shows a polar impurity. What happened? A: You have likely over-hydrolyzed to 2,6-dihydroxynicotinic acid.
-
Cause: Reaction temperature exceeded 100°C or reaction time exceeded 10 hours.
-
Fix: Quench the reaction immediately once the starting material drops below 1% (by HPLC). Do not "soak" the reaction overnight.
-
Rescue: The di-hydroxy impurity is more soluble in water than the mono-chloro product. You can purify by recrystallizing from water or adjusting pH to 3-4 (where the mono-chloro precipitates preferentially).
Issue 3: Inconsistent Yields
Q: Why does the yield fluctuate between 60% and 85%? A: This is often due to the Acidification Step (Workup) .
-
The product is amphoteric (pyridine nitrogen + carboxylic acid + phenolic hydroxyl).
-
Critical Control Point: The pH must be adjusted precisely to the isoelectric point (typically pH 1–2 for the free acid form) to maximize precipitation. If the pH is too high (~4-5), the salt form remains soluble. If too low (<0.5), the pyridinium salt may form and remain soluble.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of this compound (Scale: 10g basis).
| Parameter | Specification | Rationale |
| Solvent | Water | Green chemistry; excellent solubility for NaOH. |
| Reagent | NaOH (aq) | Strong nucleophile required for |
| Temperature | 90°C ± 5°C | Balances rate ( |
| Time | 5 – 7 Hours | Sufficient for >98% conversion without over-hydrolysis. |
| Concentration | 1.0 M (w.r.t SM) | High conc. increases collision frequency. |
Step-by-Step Procedure
-
Charge: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-Dichloronicotinic acid (10.0 g, 52 mmol) .
-
Dissolve: Add Water (50 mL) . The solid will not dissolve yet.
-
Basify: Slowly add 50% NaOH solution (16.6 g, ~208 mmol, 4.0 eq) .
-
Observation: An exotherm will occur.[1] The solid should dissolve as the sodium salt forms.
-
-
Reaction: Heat the mixture to 90°C . Maintain this temperature for 6 hours .
-
Monitor (IPC): At T=5h, take an aliquot, dilute in water/acetonitrile, and inject on HPLC.
-
Target: SM < 1.0%.
-
Stop Criteria: If Di-hydroxy impurity > 2%, stop heating immediately.
-
-
Workup:
-
Cool the reaction mixture to 20°C (ice bath).
-
Slowly add Conc. HCl (37%) dropwise with vigorous stirring.
-
Target pH: Adjust pH to 1.0 – 1.5 . A thick white/off-white precipitate will form.
-
-
Isolation: Stir the slurry at 0-5°C for 1 hour to maximize yield. Filter the solid.
-
Purification: Wash the cake with cold water (2 x 10 mL) to remove NaCl. Dry in a vacuum oven at 50°C.
Module 4: Decision Logic for Optimization
Use this logic tree to adjust your specific process if you encounter deviations.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 38025-90-0, this compound. Retrieved from [Link]
- Google Patents.Process for the preparation of 2-chloronicotinic acid derivatives. (General reference for chloronicotinic hydrolysis conditions).
-
Organic Syntheses. Hydrolysis of activated chloropyridines. (Analogous protocols for regioselective SNAr). Retrieved from [Link]
Sources
effect of reagent purity on 2-Chloro-6-hydroxynicotinic acid synthesis
Topic: Effect of Reagent Purity on Synthesis & Troubleshooting Audience: Process Chemists, R&D Scientists, Drug Development Professionals Version: 2.1 (Current Standards)
Executive Summary & Chemical Logic
Welcome to the Technical Support Center. This guide addresses the critical impact of reagent purity on the synthesis of 2-Chloro-6-hydroxynicotinic acid (CAS: 17666-47-4).
The synthesis typically follows a two-stage sequence:
-
Chlorination: 2,6-Dihydroxynicotinic acid
2,6-Dichloronicotinic acid (using ). -
Selective Hydrolysis: 2,6-Dichloronicotinic acid
this compound (using aqueous base).
The Core Challenge: The target molecule is an intermediate state. Impure reagents (specifically moisture in the chlorination step or carbonate contamination in the hydrolysis step) disrupt the kinetic control required to stop the reaction at the mono-chloro/mono-hydroxy stage, leading to "tarry" polymers or over-hydrolyzed byproducts.
Reaction Pathway & Impurity Logic
The following diagram illustrates the competing pathways and where purity failures trigger specific byproducts.
Figure 1: Reaction logic flow. Green path represents the optimal synthesis. Red/Dashed paths indicate failure modes caused by reagent impurities or process deviations.
Critical Reagent Specifications (The "Purity Matrix")
The following table defines the "No-Go" thresholds for your reagents. Deviating from these values is the primary cause of the troubleshooting issues listed in Section 3.
| Reagent | Critical Impurity | Max Limit | Effect on Reaction |
| Phosphorus Oxychloride ( | Free Phosphoric Acid | < 0.5% | Acts as a polymerization catalyst; causes "black tar" formation and lowers chlorination yield. |
| Solvent (DMF/Chlorobenzene) | Water ( | < 0.05% | Critical: Reacts violently with |
| 2,6-Dichloronicotinic Acid | 2,3,6-Trichloropyridine | < 1.0% | A common byproduct that does not hydrolyze under standard conditions, carrying over as a difficult-to-remove impurity. |
| Sodium Hydroxide (NaOH) | Sodium Carbonate ( | < 1.5% | Carbonate acts as a buffer, altering the pH profile. This reduces the selectivity of the hydrolysis, leading to mixtures of isomers. |
Troubleshooting Guide (Q&A)
Phase 1: Chlorination (Precursor Synthesis)
Q: The reaction mixture turned into a black, viscous tar that cannot be stirred. What happened?
-
Diagnosis: This is the classic "wet
" failure. -
Root Cause: Moisture in your starting material or solvent hydrolyzed the
into phosphoric acid species. These acids catalyze the polymerization of the pyridine ring at high temperatures. -
Solution:
-
Ensure 2,6-dihydroxynicotinic acid is dried to constant weight (water content <0.5%).
-
Distill
before use if the bottle has been opened previously. -
Immediate Fix: There is no recovery for the tar. Discard and restart with dried reagents.
-
Q: My yield of 2,6-dichloronicotinic acid is low (50-60%), and I see unreacted starting material.
-
Diagnosis: Incomplete Vilsmeier-Haack type chlorination.
-
Root Cause: Likely caused by DMF degradation. If using DMF as a catalyst/solvent, "old" DMF contains dimethylamine, which consumes
to form unreactive adducts. -
Solution: Use fresh, anhydrous DMF. Increase the
equivalents from 3.0 to 4.5 eq.
Phase 2: Hydrolysis (Target Synthesis)
Q: I am detecting significant amounts of 2,6-dihydroxynicotinic acid (the starting material of Phase 1) in my final product.
-
Diagnosis: Over-hydrolysis.
-
Root Cause: The reaction conditions were too harsh, hydrolyzing both chlorine atoms. This often happens if the NaOH contains significant
(soda ash), requiring the operator to increase temperature to "force" the reaction, inadvertently activating the C2 position. -
Mechanism: The C2 chlorine is sterically hindered by the carboxylate group. The C6 chlorine is more accessible. High temperature overcomes the steric barrier at C2.
-
Solution:
-
Lower reaction temperature to 60-70°C.
-
Monitor reaction by HPLC every 30 minutes. Stop immediately when the mono-chloro peak maximizes.
-
Q: The melting point of my final product is depressed (e.g., <200°C), but HPLC shows 98% purity.
-
Diagnosis: Salt contamination.
-
Root Cause: this compound is amphoteric. If the final acidification (work-up) is not controlled, you may be isolating the sodium salt or the hydrochloride salt rather than the free acid.
-
Solution: Adjust final pH to exactly 1.0–1.5 using HCl. Stir for 1 hour to ensure complete protonation, then filter and wash with ice-cold water to remove inorganic salts (
).
Validated Experimental Protocol
Objective: Synthesis of this compound via selective hydrolysis. Scale: 100g Input (2,6-Dichloronicotinic acid)
Step 1: Reagent Prep & Purity Check
-
Input: 100g 2,6-Dichloronicotinic acid (Purity >98% by HPLC).
-
Base: Prepare 2.5M NaOH solution. Note: Use pellets, not pre-made liquid caustic, to minimize carbonate content.
-
Solvent: Deionized Water (degassed).
Step 2: The Reaction (Kinetic Control)
-
Charge 100g of 2,6-dichloronicotinic acid into a 1L 3-neck flask.
-
Add 400 mL of 2.5M NaOH dropwise while stirring.
-
Observation: The solid will dissolve as the sodium salt forms.
-
-
Heat the mixture to 75°C (+/- 2°C) .
-
Critical Control Point: Do not exceed 80°C. Higher temps activate the C2-chlorine hydrolysis.
-
-
Sampling: At T=2 hours, take an aliquot for HPLC.
Step 3: Work-up & Isolation
-
Cool reaction mass to 10-15°C using an ice bath.
-
Slowly acidify with 6N HCl to pH 1.0.
-
Stir the resulting slurry for 60 minutes.
-
Filter the white crystalline solid.
-
Purification (Optional): Recrystallize from water/ethanol (9:1) if high purity (>99.5%) is required for pharma applications.
Troubleshooting Flowchart
Use this logic gate to determine the necessary corrective action during synthesis.
Figure 2: Decision tree for diagnosing synthesis failures.
References
-
Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. (2017). Describes the fundamental chlorination and hydrolysis pathways for nicotinic acid derivatives.
-
Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone. PubMed. (2021).[6] Provides kinetic data on the hydrolysis of chlorinated aromatic systems, relevant to the selectivity mechanisms discussed.
-
POCl3 Mediated Chlorination. RSC Advances. (2023).[7] details the mechanistic role of POCl3 purity and moisture sensitivity in deoxygenative chlorination.
-
This compound Properties. CymitQuimica. Technical data sheet confirming physical properties and solubility profiles for isolation.
Sources
- 1. 2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 38025-90-0: this compound [cymitquimica.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0561421A1 - Process for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles - Google Patents [patents.google.com]
- 6. Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Technical Support Center: Purification Strategies for Reactions Involving 2,6-Dichloronicotinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 2,6-dichloronicotinic acid from your reaction products. Our focus is on providing scientifically sound, field-proven insights to streamline your purification processes.
Introduction
2,6-Dichloronicotinic acid is a valuable heterocyclic building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] Its unique electronic properties and multiple reaction sites make it a versatile starting material.[2] However, its acidic nature and solubility profile can present challenges during product purification. This guide is designed to provide you with the necessary tools and knowledge to effectively separate your desired product from unreacted 2,6-dichloronicotinic acid, ensuring the purity and integrity of your final compound.
Troubleshooting Guide: Removing Unreacted 2,6-Dichloronicotinic Acid
This section is formatted as a series of questions and answers to address common issues encountered during the purification of products derived from 2,6-dichloronicotinic acid.
Question 1: My desired product is a neutral ester or amide. What is the most effective way to remove the unreacted 2,6-dichloronicotinic acid?
Answer: For neutral products, the most robust and scalable method for removing unreacted 2,6-dichloronicotinic acid is a liquid-liquid extraction using a mild aqueous base. This technique, known as acid-base extraction, leverages the acidic nature of the carboxylic acid to selectively move it from the organic phase, where your product resides, into the aqueous phase.
Underlying Principle: The Power of pKa
The key to a successful acid-base extraction is understanding the pKa of the acidic species you wish to remove. The pKa is the pH at which the acid is 50% in its protonated (neutral) form and 50% in its deprotonated (anionic salt) form. To effectively extract a carboxylic acid into an aqueous solution, the pH of the aqueous phase should be at least 2 pH units above the pKa of the acid.
Experimental Protocol: Basic Aqueous Wash
-
Reaction Quench: At the completion of your reaction, cool the reaction mixture to room temperature. If your reaction solvent is immiscible with water (e.g., ethyl acetate, dichloromethane), proceed to the next step. If your solvent is water-miscible (e.g., THF, acetone), first remove the solvent under reduced pressure and then dissolve the residue in a water-immiscible organic solvent.
-
First Aqueous Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup from CO₂ evolution.
-
Phase Separation: Allow the layers to separate. The top layer will be the organic phase (unless a halogenated solvent like dichloromethane is used, in which case it will be the bottom layer), and the bottom layer will be the aqueous phase containing the sodium salt of 2,6-dichloronicotinic acid.
-
Drain and Repeat: Drain the aqueous layer and repeat the wash with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acid.
-
Brine Wash: To remove any residual water from the organic layer, perform a final wash with a saturated aqueous solution of sodium chloride (brine).
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your purified neutral product.
Question 2: I am concerned about the stability of my product to basic conditions. Are there alternative methods to acid-base extraction?
Answer: If your product is sensitive to basic conditions, there are several alternative purification strategies you can employ. The choice of method will depend on the physical properties of your product and the unreacted starting material.
Method 1: Recrystallization
Recrystallization is a powerful purification technique for solid compounds. It relies on the differential solubility of the desired product and the impurity in a given solvent at different temperatures.
How it Works:
-
Solvent Selection: The ideal recrystallization solvent is one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the 2,6-dichloronicotinic acid has either very high or very low solubility at all temperatures.
-
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of the hot recrystallization solvent.
-
If the 2,6-dichloronicotinic acid is less soluble, it may be possible to perform a hot filtration to remove it.
-
If the product is less soluble, allow the solution to cool slowly to induce crystallization of the pure product, leaving the more soluble 2,6-dichloronicotinic acid in the mother liquor.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Method 2: Preparative Chromatography
For small-scale reactions or when other methods fail, preparative column chromatography can be an effective, albeit more resource-intensive, method for separating your product from unreacted 2,6-dichloronicotinic acid.
Principle of Separation:
This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). 2,6-Dichloronicotinic acid, being a polar and acidic compound, will have a strong affinity for the polar silica gel and will generally have a lower Rf value (retention factor) than less polar products like esters or amides.
General Guidelines:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase can be adjusted to achieve optimal separation. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.
-
Monitoring: The separation can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2,6-dichloronicotinic acid that are relevant for purification?
A1: Understanding the physical properties of 2,6-dichloronicotinic acid is crucial for designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Appearance | White to off-white crystalline solid[2] | Its solid nature makes recrystallization a viable purification option. |
| Molecular Weight | 192.00 g/mol [4] | |
| Melting Point | 140-143 °C[5] | Can be used as an indicator of purity. |
| pKa (estimated) | ~2.5 (based on 2-chloronicotinic acid)[3] | Indicates it is a relatively strong carboxylic acid, readily deprotonated by mild bases. |
| Solubility | Soluble in polar solvents like water, ethanol, and methanol.[2] Slightly soluble in ethyl acetate.[6] | Its solubility in polar solvents is important for both reaction setup and purification. Its limited solubility in less polar organic solvents can be exploited in recrystallization. |
Q2: Can I use a strong base like sodium hydroxide (NaOH) for the extraction?
A2: While a strong base like NaOH will certainly deprotonate and extract the 2,6-dichloronicotinic acid, it is generally not recommended unless your product is completely stable to harsh basic conditions. Many functional groups, such as esters and some amides, can be hydrolyzed by strong bases, leading to product degradation. A milder base like sodium bicarbonate is usually sufficient and safer for a wider range of products.
Q3: How can I confirm that all the 2,6-dichloronicotinic acid has been removed?
A3: The purity of your final product can be assessed by a variety of analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to check for the presence of the starting material. The 2,6-dichloronicotinic acid should have a different Rf value than your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of your product and for detecting any residual starting material. The aromatic protons of 2,6-dichloronicotinic acid will have characteristic chemical shifts that can be monitored.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is the method of choice.
-
Melting Point: If your product is a solid, a sharp melting point at the expected temperature is a good indicator of high purity.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for choosing the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
References
-
Wikipedia. (2023, October 16). 2-Chloronicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
-
PubChem. (n.d.). 2-Chloroisonicotinic acid. Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloronicotinic acid. Retrieved from [Link]
-
Wikipedia. (2024, October 16). Pyridinecarboxylic acid. Retrieved from [Link]
-
NIST. (n.d.). 3-Pyridinecarboxylic acid, 2-propenyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloronicotinic acid. Retrieved from [Link]
-
NIST. (n.d.). 4-Pyridinecarboxylic acid, 2,6-dichloro-. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2,6-Dichloronicotinic acid. Retrieved from [Link]
-
ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]
Sources
- 1. leapchem.com [leapchem.com]
- 2. CAS 38496-18-3: 2,6-Dichloronicotinic acid | CymitQuimica [cymitquimica.com]
- 3. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 4. 2,6-Dichloropyridine-3-carboxylic acid 97 38496-18-3 [sigmaaldrich.com]
- 5. 2,6-Dichloronicotinic acid | 38496-18-3 [chemicalbook.com]
- 6. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
preventing decomposition of 2-Chloro-6-hydroxynicotinic acid during synthesis
Senior Application Scientist: Dr. Aris Thorne Subject: Preventing Decomposition & Optimizing Yield Reference ID: TSC-2Cl-6OH-NA-001
Introduction: The Stability Paradox
Welcome to the technical support hub for 2-Chloro-6-hydroxynicotinic acid (also known as 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid).
If you are experiencing yield loss or "browning" during synthesis, you are likely fighting two opposing forces:
-
Hydrolytic Instability: The C2-chlorine atom is prone to nucleophilic attack, leading to the 2,6-dihydroxy impurity.
-
Thermal Instability: The electron-withdrawing chlorine at C2 destabilizes the carboxylic acid, making the molecule susceptible to decarboxylation at elevated temperatures.
This guide provides the protocols to balance these risks.
Module 1: The Critical Hydrolysis Step
Objective: Selective hydrolysis of 2,6-dichloronicotinic acid without touching the C2-chlorine.
The Mechanistic Insight
The synthesis relies on Nucleophilic Aromatic Substitution (
-
Why it works: The C6 position is electronically activated by the ring nitrogen (para-like) and is sterically accessible.
-
The Trap: The C2 position is also activated but is sterically hindered by the bulky Carboxylic Acid (-COOH) group at C3.
-
The Failure Mode: If the reaction temperature exceeds 95°C or the base concentration is too high (>3.5 equivalents), the steric barrier at C2 is overcome, yielding the thermodynamic dead-end: 2,6-dihydroxynicotinic acid .
Optimized Protocol: Selective Alkaline Hydrolysis
| Parameter | Specification | Reason |
| Substrate | 2,6-Dichloronicotinic acid | Starting Material |
| Reagent | KOH or NaOH (2.5 - 3.0 eq) | Sufficient for hydrolysis + deprotonation, but prevents "base overload." |
| Solvent | Water (approx. 10 volumes) | High polarity stabilizes the transition state. |
| Temperature | Reflux (approx. 100°C) | CRITICAL: Do not use pressure vessels. Reflux limits temp to 100°C naturally. |
| Time | 2–4 Hours | Monitor by HPLC. Stop immediately when SM < 1%. |
Pathway Visualization
The following diagram illustrates the kinetic competition between the desired product and the over-hydrolyzed impurity.
Caption: Kinetic pathway showing the preferential attack at C6 due to steric hindrance at C2. Over-reaction leads to the 2,6-dihydroxy impurity.
Module 2: Thermal Management & Decarboxylation
Objective: Drying the product without losing the carboxyl group.
The "Disappearing Solid" Phenomenon
Users often report that their yield drops significantly after the oven drying step.
-
Cause: Decarboxylation.[1] The electron-withdrawing chlorine atom at C2 pulls electron density from the ring, destabilizing the C3-COOH bond.
-
Trigger: Temperatures > 60°C, especially under acidic conditions or in the presence of transition metals.
-
Result: Conversion to 2-chloro-6-hydroxypyridine (which is often an oil or low-melting solid) and CO₂ gas.
Safe Drying Protocol
-
Filtration: Isolate the solid at pH 1–2 (precipitated from the alkaline reaction mixture).
-
Washing: Wash the cake with ice-cold water (2x) to remove excess mineral acid (HCl/H₂SO₄). Residual strong acid catalyzes decarboxylation.
-
Drying:
-
Preferred: Lyophilization (Freeze Drying).
-
Acceptable: Vacuum oven at 45°C max with a P₂O₅ trap.
-
Forbidden: Convection ovens > 60°C.
-
Module 3: Tautomerism & Purification
Objective: Handling the "Goo" phase and ensuring crystallinity.
The Tautomeric Shift
In solution, the molecule exists in equilibrium.[2] However, in the solid state, it preferentially crystallizes as the 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid (the pyridone form).
-
Implication: If you acidify the reaction mixture too quickly, the molecule may trap water in an amorphous "gel" state before rearranging into the stable crystal lattice.
Crystallization Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Oiling Out | Rapid acidification trapped the amorphous form. | Re-dissolve in mild base (pH 8), then acidify dropwise over 30 mins with vigorous stirring. |
| Brown Color | Oxidation of the phenolic form. | Add 0.5% Sodium Bisulfite ( |
| Low Yield | Product is amphoteric (soluble at pH 4–6). | Ensure final pH is < 2.0 to fully protonate the carboxylic acid. |
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing yield and purity failures.
Frequently Asked Questions (FAQ)
Q1: Can I use 2,6-dihydroxynicotinic acid as a starting material instead?
-
A: Technically yes, by chlorinating it with
. However, this is much harder. It requires harsh conditions that often lead to the 2,6-dichloro derivative anyway, which you then have to hydrolyze back. The partial hydrolysis of 2,6-dichloronicotinic acid is far more atom-efficient.
Q2: My product has a melting point of 180°C, but literature says >300°C (dec). What happened?
-
A: You likely isolated the decarboxylated species (2-chloro-6-hydroxypyridine) or a hydrate. The true acid has a very high melting point due to strong intermolecular hydrogen bonding (dimer formation) typical of pyridones. Check Mass Spec: if you see m/z ~129 instead of 173, you have decarboxylated it.
Q3: Why is the filtration so slow?
-
A: The "pyridone" tautomer forms extensive hydrogen-bonding networks that trap water.
-
Tip: Heat the acidified slurry to 50°C for 30 minutes (annealing) before filtering. This grows the crystal size and releases trapped solvent, improving filtration speed without causing decomposition.
References
-
Regioselectivity in Pyridine Hydrolysis
-
Decarboxylation Mechanisms
- Title: Decarboxylation of Carboxylic Acids (Section 18.5).
- Source: Chemistry LibreTexts.
- Context: Explains the thermal instability of carboxylic acids with electron-withdrawing groups (like Chlorine)
-
Tautomerism & Crystallization
-
Title: pH-Dependent Crystallization of Hydroxynicotinic Acids.[6]
- Source: Crystals (Journal)
- Context: Details the solid-state preference for the oxo-tautomer and the importance of pH control during isolation to prevent amorphous solid form
-
-
Product Specifications & Properties
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. library.wrds.uwyo.edu [library.wrds.uwyo.edu]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. 38025-90-0 | this compound - AiFChem [aifchem.com]
- 8. 38025-90-0|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Recrystallization of 2-Chloro-6-hydroxynicotinic Acid for High Purity
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recrystallization of 2-Chloro-6-hydroxynicotinic acid (CAS 38025-90-0). This versatile intermediate is crucial in the synthesis of various pharmaceutical compounds, making its purity paramount for successful downstream applications.[1] This guide moves beyond a simple procedural outline, delving into the rationale behind solvent selection, offering detailed troubleshooting for common experimental hurdles, and providing a systematic workflow for achieving high-purity crystalline material.
I. Foundational Knowledge & Frequently Asked Questions (FAQs)
Before embarking on recrystallization, a solid understanding of the physicochemical properties of this compound is essential.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₃ | |
| Molecular Weight | 173.55 g/mol | |
| Melting Point | 302 °C | |
| Appearance | White to light yellow to light red powder to crystal | |
| General Solubility | Soluble in water and organic solvents |
FAQs
Q1: What are the key characteristics of an ideal recrystallization solvent for this compound?
A1: The ideal solvent should exhibit a steep solubility curve for this compound, meaning it should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility is the cornerstone of effective recrystallization, maximizing recovery of the purified compound upon cooling. Additionally, the solvent's boiling point should be well below the melting point of the compound (302 °C) to prevent "oiling out," a phenomenon where the compound melts before dissolving.
Q2: How does the polarity of this compound influence solvent selection?
A2: this compound is a polar molecule due to the presence of a carboxylic acid and a hydroxyl group. According to the "like dissolves like" principle, polar solvents are more likely to be effective. Therefore, solvents such as water, ethanol, methanol, and acetone are good starting points for screening.
Q3: What are the most common impurities I should be trying to remove?
A3: Impurities can arise from unreacted starting materials or byproducts of the synthesis. Common synthetic routes for related compounds suggest that potential impurities could include starting materials like 6-hydroxynicotinic acid or reagents from the chlorination step.[2] Positional isomers, though less common for this specific compound's synthesis, can also be a concern in related nicotinic acid preparations.
Q4: Can I use a mixed solvent system?
A4: Yes, a mixed solvent system, also known as a solvent-antisolvent system, can be highly effective. This is particularly useful when no single solvent meets the ideal solubility criteria. The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "antisolvent"). The two solvents must be miscible. A common example for polar compounds is a mixture of ethanol and water.
II. Troubleshooting Guide: From Common Issues to Advanced Solutions
This section addresses specific challenges you may encounter during the recrystallization of this compound.
Problem 1: The compound does not dissolve, even at boiling.
-
Cause: The chosen solvent has poor solvating power for this compound at elevated temperatures.
-
Solution:
-
Increase Solvent Volume: Add small increments of hot solvent. Be mindful that using an excessive volume will reduce your final yield.
-
Switch to a More Polar Solvent: If you started with a moderately polar solvent, try a more polar one. For instance, if ethanol is not effective, a switch to water or methanol might be beneficial.
-
Consider a Mixed Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., methanol) and then add a hot "antisolvent" (e.g., water) dropwise until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
Problem 2: The compound "oils out" instead of crystallizing.
-
Cause: The compound is melting in the hot solvent before it fully dissolves. This is less likely with this compound due to its high melting point but can occur with certain high-boiling point solvents or if significant impurities are present that depress the melting point.
-
Solution:
-
Lower the Temperature: If possible, use a solvent with a lower boiling point.
-
Increase Solvent Volume: Add more hot solvent to fully dissolve the oil.
-
Promote Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oil formation.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
-
Problem 3: No crystals form upon cooling, or the yield is very low.
-
Cause 1: Too much solvent was used. The solution is not supersaturated enough for crystallization to occur.
-
Solution 1:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Once a slight turbidity appears, or a small amount of solid forms, redissolve it with a minimal amount of fresh hot solvent and then allow it to cool again.
-
-
Cause 2: The rate of cooling is too rapid. This can lead to the formation of a supersaturated solution that is resistant to crystallization.
-
Solution 2:
-
Slow Cooling: Ensure the flask is allowed to cool to room temperature undisturbed before moving it to a colder environment like an ice bath.
-
-
Cause 3: Lack of nucleation sites.
-
Solution 3:
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Scratching: As mentioned previously, scratching the inner surface of the flask can initiate crystal formation.
-
Problem 4: The recrystallized product is still impure.
-
Cause 1: The chosen solvent also dissolves the impurities well.
-
Solution 1:
-
Solvent Screening: Perform small-scale solubility tests with the impure material in a variety of solvents to find one that dissolves the desired compound well when hot but has low solubility for the impurity, or vice-versa.
-
-
Cause 2: The crystals precipitated too quickly, trapping impurities.
-
Solution 2:
-
Slower Cooling: Slower cooling rates lead to the formation of larger, more ordered crystals, which are less likely to incorporate impurities into their lattice.
-
-
Cause 3: The presence of colored impurities.
-
Solution 3:
-
Activated Charcoal: If your product has a persistent yellow or brown tint, you can add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Caution: Use charcoal sparingly as it can also adsorb your product, reducing the yield. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
III. Experimental Protocol: Systematic Solvent Selection
This protocol provides a structured approach to identifying the optimal recrystallization solvent.
Materials:
-
Impure this compound
-
A selection of test solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, and a mixture of ethanol/water)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
-
Glass stirring rods
Procedure:
-
Initial Solubility Screening (Room Temperature):
-
Place approximately 20-30 mg of the impure compound into separate test tubes.
-
Add 0.5 mL of a single solvent to each test tube.
-
Vortex or stir the contents of each tube for 30 seconds.
-
Observe and record the solubility. An ideal solvent will show poor solubility at this stage.
-
-
Hot Solvent Solubility Test:
-
For the solvents in which the compound was sparingly soluble or insoluble at room temperature, heat the test tubes in a heating block or water bath to the boiling point of the solvent.
-
Observe and record the solubility. A good candidate solvent will completely dissolve the compound at this stage. If the compound does not dissolve, add another 0.5 mL of the hot solvent and continue heating. If it still does not dissolve, that solvent is likely unsuitable.
-
-
Cooling and Crystallization Test:
-
For the solvents that dissolved the compound when hot, remove the test tubes from the heat source and allow them to cool to room temperature.
-
Once at room temperature, place the test tubes in an ice bath for 10-15 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline precipitate.
-
Solvent Selection Summary Table
| Solvent | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling | Suitability |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Ethanol/Water (e.g., 9:1) |
IV. Visualization of Workflows
Workflow for Recrystallization Solvent Selection
Caption: A flowchart for systematic recrystallization solvent selection.
Troubleshooting Logic for Poor Crystal Yield
Caption: A troubleshooting guide for addressing low crystal yield.
V. References
-
Esteves, C. V., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062. [Link]
-
Google Patents. (n.d.). Process for the production of pure white 2-chloronicotinic acid. Retrieved from
-
Nelson, D. A. (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
-
US Patent Office. (1992). Process for the production of 6-hydroxynicotinic acid. Retrieved from
Sources
Technical Support Center: Chromatographic Purification of 2-Chloro-6-hydroxynicotinic Acid Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the purification of 2-Chloro-6-hydroxynicotinic acid and its derivatives using column chromatography. This document offers practical, field-proven insights to address common challenges and optimize your separation protocols.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a polar, acidic heterocyclic compound. Its purification by column chromatography is influenced by the following key functional groups:
-
Pyridine Ring: The basic nitrogen atom can interact with acidic sites on the stationary phase, potentially leading to peak tailing.
-
Carboxylic Acid: This acidic group can lead to strong interactions with polar stationary phases and its ionization state is highly pH-dependent.
-
Chloro and Hydroxy Groups: These substituents contribute to the overall polarity of the molecule and can influence its solubility and interaction with both the stationary and mobile phases.
A thorough understanding of these properties is crucial for developing an effective purification strategy.
II. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
For normal-phase chromatography, silica gel is the most common and cost-effective choice.[1] However, due to the acidic nature of the carboxylic acid and the basicity of the pyridine nitrogen, interactions with the acidic silanol groups on the silica surface can lead to issues like peak tailing. If such problems persist, consider using deactivated silica gel or an alternative stationary phase like alumina (neutral or basic) . For reversed-phase chromatography, a C18 column is a good starting point.[2]
Q2: How do I choose the right mobile phase for my separation?
The choice of mobile phase is critical and depends on the chosen stationary phase.
-
For Normal-Phase (Silica Gel): Start with a non-polar solvent system and gradually increase the polarity. Common solvent systems include mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). For highly polar compounds like this compound, you may need to incorporate an even more polar solvent, such as methanol.
-
For Reversed-Phase (C18): A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. The retention of your compound can be finely tuned by adjusting the ratio of the organic solvent to water.
Q3: My compound is streaking or tailing on the TLC plate and column. What can I do?
Streaking or tailing is a common issue when purifying acidic or basic compounds on silica gel.[3] This is often due to strong interactions with the stationary phase. To mitigate this:
-
Add a mobile phase modifier: For acidic compounds like this compound, adding a small amount (0.1-1%) of a weak acid like acetic acid or formic acid to the mobile phase can help.[4] This suppresses the ionization of the carboxylic acid, making it less polar and reducing its strong interaction with the silica gel.[4]
-
Consider an alternative stationary phase: If adding a modifier is not effective, switching to a different stationary phase, such as alumina, might be beneficial.[3]
Q4: My compound won't elute from the silica gel column. What should I do?
If your compound is stuck on the column, it is likely too polar for the current mobile phase.[5] You can try the following:
-
Gradually increase the polarity of the mobile phase: A step-wise or gradient elution with an increasing concentration of a more polar solvent (e.g., methanol in a dichloromethane/methanol system) should help to elute the compound.
-
Check for compound stability: It's possible your compound is degrading on the silica gel. You can test for this by performing a 2D TLC.[6]
III. Troubleshooting Guide
This section provides a more detailed, question-and-answer-based approach to resolving specific experimental issues.
Problem 1: Poor Separation of My Target Compound and Impurities
Q: I'm seeing co-elution of my this compound derivative with a closely related impurity. How can I improve the resolution?
A: Improving separation requires optimizing the selectivity of your chromatographic system. Here’s a systematic approach:
-
Optimize the Mobile Phase Polarity:
-
Normal-Phase: If your compounds are eluting too quickly (high Rf on TLC), decrease the polarity of your mobile phase. If they are eluting too slowly (low Rf), increase the polarity. A good starting point for method development is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on a TLC plate.
-
Reversed-Phase: Adjust the ratio of the organic solvent to water. Increasing the percentage of the organic solvent will decrease the retention time of your compound.
-
-
Change the Mobile Phase Composition:
-
Sometimes, simply changing the solvents in your mobile phase can have a significant impact on selectivity. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system.[3]
-
-
Utilize pH Control (for Reversed-Phase):
-
The ionization state of this compound is pH-dependent. By adjusting the pH of the aqueous component of your mobile phase, you can alter its retention time and potentially separate it from co-eluting impurities. Lowering the pH with an acid like formic acid or TFA will protonate the carboxylic acid, making the molecule less polar and increasing its retention on a C18 column.[7]
-
Problem 2: Low Recovery of My Purified Compound
Q: After column chromatography and solvent evaporation, I have a very low yield of my this compound derivative. What are the possible causes and solutions?
A: Low recovery can be due to several factors, from irreversible adsorption on the column to loss during workup.
-
Irreversible Adsorption or Degradation on the Column:
-
Cause: Highly polar compounds, especially those with acidic and basic functionalities, can bind very strongly to the active sites on silica gel, or even decompose.[5]
-
Solution:
-
Deactivate the silica gel: Before packing your column, you can slurry the silica gel in your mobile phase containing a small amount of an acid modifier (e.g., 0.5% acetic acid).
-
Perform a 2D TLC: This will help you determine if your compound is stable on silica gel.[6] To do this, spot your compound on a TLC plate, run it in a solvent system, dry the plate, turn it 90 degrees, and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that your compound is degrading.[6]
-
Switch to a more inert stationary phase: Consider using end-capped C18 for reversed-phase or alumina for normal-phase chromatography.
-
-
-
Loss During Solvent Evaporation:
-
Cause: Although this compound itself is not highly volatile, some of its more non-polar derivatives might be. Aggressive evaporation conditions (high temperature, high vacuum) can lead to loss of product.
-
Solution: Use a rotary evaporator at a moderate temperature and pressure. For small quantities of material, consider removing the final traces of solvent under a gentle stream of nitrogen.
-
Problem 3: My Compound Elutes as a Broad Band, Reducing Purity
Q: My product comes off the column in a very broad band, leading to mixed fractions. How can I achieve sharper peaks?
A: Broad peaks are often a result of poor column packing, overloading, or secondary interactions with the stationary phase.
-
Improve Column Packing Technique:
-
Cause: An unevenly packed column with channels or cracks will lead to band broadening.
-
Solution: Ensure you pack a homogenous slurry of silica gel in your initial mobile phase. Gently tap the column during packing to settle the silica gel and remove any air bubbles.[8]
-
-
Avoid Column Overloading:
-
Cause: Loading too much sample onto the column can saturate the stationary phase, leading to broad, asymmetrical peaks.
-
Solution: A general guideline is to load 1-5% of the mass of the stationary phase. For difficult separations, a lower loading (e.g., 1:100 sample to silica ratio) is recommended.
-
-
Minimize Secondary Interactions:
-
Cause: As discussed previously, interactions between the pyridine nitrogen/carboxylic acid and the silica gel can cause peak tailing, which contributes to band broadening.
-
Solution: The use of mobile phase modifiers (e.g., acetic acid) is highly recommended to minimize these interactions and achieve sharper peaks.[4]
-
IV. Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting conditions for the purification of this compound derivatives. These should be optimized for your specific compound and impurity profile.
Table 1: Normal-Phase Chromatography (Silica Gel)
| Mobile Phase System | Gradient Profile | Comments |
| Dichloromethane / Methanol | Start with 100% Dichloromethane and gradually increase the percentage of Methanol (e.g., 0-10%). | A good starting point for polar compounds. |
| Ethyl Acetate / Hexane / Acetic Acid | Start with a low polarity mixture (e.g., 20:80 Ethyl Acetate:Hexane) and increase the proportion of Ethyl Acetate. Keep the acetic acid concentration constant at 0.5-1%. | The acetic acid is crucial for reducing peak tailing. |
| Chloroform / Methanol / Ammonia | A 20:10:1 (v/v/v) mixture can be effective for separating acidic compounds. | The ammonia acts as a basic modifier to improve peak shape.[4] |
Table 2: Reversed-Phase Chromatography (C18)
| Mobile Phase System | Gradient Profile | Comments |
| Water / Acetonitrile + 0.1% Formic Acid | Start with a high aqueous concentration (e.g., 95:5 Water:Acetonitrile) and increase the Acetonitrile concentration. | Formic acid helps to protonate the carboxylic acid, increasing retention and improving peak shape.[2] |
| Water / Methanol + 0.1% Acetic Acid | Similar to the acetonitrile system, start with a high water concentration and increase the methanol content. | Methanol is a more polar organic modifier than acetonitrile and can offer different selectivity. |
V. Experimental Protocols & Workflows
Protocol 1: Step-by-Step Guide to Flash Column Chromatography on Silica Gel
-
TLC Analysis: Develop a suitable solvent system using TLC. Aim for an Rf of ~0.25 for your target compound. Remember to include an acidic modifier in your TLC solvent if you plan to use it in the column.
-
Column Packing:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.[8]
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[8]
-
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of a suitable solvent (ideally the mobile phase).
-
Carefully apply the sample to the top of the column.
-
Alternatively, for samples that are not very soluble in the mobile phase, perform a "dry loading" by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with your initial mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor the elution of your compound by TLC.
-
-
Fraction Analysis and Workup:
-
Combine the pure fractions containing your target compound.
-
Remove the solvent using a rotary evaporator.
-
Workflow Diagram: Troubleshooting Poor Separation
Below is a workflow diagram to guide you through the process of troubleshooting poor separation in your column chromatography experiment.
Caption: A logical workflow for troubleshooting poor separation in column chromatography.
VI. References
-
MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
PubMed Central (PMC). (2025). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. Retrieved from [Link]
-
PubMed. (n.d.). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Retrieved from [Link]
-
Google Patents. (n.d.). Method for producing substituted pyridine-carboxylic acids. Retrieved from
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids? Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Optimizing separations in online comprehensive two-dimensional liquid chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. Retrieved from [Link]
-
Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
ResearchGate. (2025). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]
-
Wiley-VCH. (2005). Supporting Information for Advanced Functional Materials, adfm.200500247. Retrieved from [Link]
-
Open Access Pub. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. orgsyn.org [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purity Assessment of 2-Chloro-6-hydroxynicotinic Acid
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 2-Chloro-6-hydroxynicotinic acid, a vital building block in the synthesis of various pharmaceuticals.[1] We will explore the rationale behind chromatographic choices, present comparative data, and provide a detailed, self-validating experimental protocol.
The Analytical Challenge: Understanding this compound and Its Potential Impurities
This compound is a polar, acidic compound.[2] Its structure, featuring both a carboxylic acid and a hydroxyl group on a pyridine ring, presents a unique challenge for traditional reversed-phase HPLC. These polar characteristics can lead to poor retention on conventional C18 columns.
A thorough understanding of potential impurities is critical for developing a stability-indicating HPLC method. Impurities can arise from the synthetic route or degradation. Common synthetic pathways for related compounds like 2-chloronicotinic acid may involve starting materials such as nicotinic acid, 2-chloro-3-cyanopyridine, or 2-chloro-3-methylpyridine.[3] Therefore, residual starting materials and byproducts from these reactions are potential process-related impurities. For instance, in the synthesis of the related 6-hydroxynicotinic acid, unreacted nicotinic acid is a common impurity.[4][5]
Degradation products can form under various stress conditions. Forced degradation studies, which expose the analyte to acid, base, oxidative, thermal, and photolytic stress, are essential to identify potential degradants and ensure the analytical method can separate them from the main peak.
Comparative Analysis of HPLC Methodologies
The choice of HPLC column and mobile phase is critical for achieving optimal separation of this compound from its potential impurities. We will compare three common approaches: traditional reversed-phase, polar-embedded reversed-phase, and Hydrophilic Interaction Liquid Chromatography (HILIC).
Conventional Reversed-Phase Chromatography (C18)
Standard C18 columns are the workhorses of HPLC but can struggle with highly polar analytes. The primary retention mechanism is hydrophobic interaction between the non-polar stationary phase and the analyte. For polar compounds like this compound, retention can be minimal, leading to elution near the void volume and poor resolution from other polar impurities.
To enhance retention on a C18 column, the mobile phase is typically highly aqueous with an acidic modifier (e.g., formic acid, phosphoric acid) to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity.
Polar-Embedded and Polar-Endcapped Reversed-Phase Chromatography
To address the limitations of traditional C18 columns for polar analytes, manufacturers have developed stationary phases with embedded polar groups (e.g., amide, carbamate) or polar-endcapping. These modifications alter the selectivity of the stationary phase.
-
Polar-Embedded Columns: These columns have a polar group incorporated into the alkyl chain. This can increase the interaction with polar analytes and also prevents the collapse of the stationary phase in highly aqueous mobile phases.[6]
-
Polar-Endcapped Columns: In these columns, the residual silanol groups on the silica surface are capped with a polar reagent. This can reduce unwanted interactions with basic compounds and improve peak shape for polar analytes.
These columns often provide a different selectivity compared to standard C18 phases, which can be advantageous for separating complex mixtures of polar compounds.[7]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[8] In HILIC, a water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. HILIC is particularly well-suited for the separation of very polar compounds that show little or no retention in reversed-phase chromatography.
For acidic compounds like this compound, the choice of a suitable HILIC stationary phase and mobile phase pH is crucial to control the ionization of the analyte and achieve reproducible retention.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance of the different HPLC approaches for the purity assessment of this compound. The data is based on established principles of chromatography and published methods for similar polar acidic compounds.
| Parameter | Conventional C18 | Polar-Embedded/Endcapped | HILIC |
| Retention of Main Analyte | Low to Moderate | Moderate to High | High |
| Resolution from Polar Impurities | Potentially Poor | Good | Excellent |
| Mobile Phase Compatibility | Requires high aqueous content | Compatible with high aqueous content | Requires high organic content |
| Method Robustness | Susceptible to phase collapse | Generally robust | Can be sensitive to mobile phase water content |
| Typical Mobile Phase | Acetonitrile/Methanol and acidified water | Acetonitrile/Methanol and acidified water | Acetonitrile and aqueous buffer |
Experimental Workflow & Logical Relationships
The development of a robust HPLC purity method follows a logical progression. The following diagram, generated using DOT language, illustrates this workflow.
Caption: A flowchart illustrating the systematic approach to developing and validating a stability-indicating HPLC method.
Recommended Experimental Protocol: Reversed-Phase HPLC Method
Based on the analysis of similar compounds, a reversed-phase HPLC method using a polar-embedded or a modern, robust C18 column is recommended for its balance of performance and ruggedness.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile and water.
-
Formic acid or phosphoric acid, analytical grade.
-
This compound reference standard and sample.
-
HPLC column: A polar-embedded C18 column (e.g., Waters Atlantis dC18, Phenomenex Luna Omega Polar C18) or a robust, modern C18 column (e.g., Agilent Zorbax Extend-C18), 4.6 x 150 mm, 3.5 or 5 µm particle size.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-18 min: 50% B
-
18-18.1 min: 50% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 275 nm (monitor at two wavelengths to ensure detection of all potential impurities).
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.
4. Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Perform forced degradation studies to demonstrate that the method can separate the main peak from all degradation products and potential impurities.
-
Linearity: Prepare a series of solutions of the reference standard at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the nominal concentration) and inject them. Plot the peak area against the concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability) by injecting multiple preparations of the standard and sample solutions.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) on the results.
Trustworthiness: A Self-Validating System
The described protocol incorporates a self-validating system. The forced degradation studies are crucial in this regard. By intentionally creating degradation products, we can challenge the method's ability to provide a clean separation of the parent compound from its degradants. A successful separation under these stress conditions provides a high degree of confidence that the method is stability-indicating and can accurately assess the purity of real-world samples that may have undergone some degradation during storage or manufacturing.
The comprehensive validation according to ICH guidelines further solidifies the trustworthiness of the method, ensuring it is accurate, precise, and reliable for its intended purpose.
Signaling Pathway of Analysis
The following diagram illustrates the logical flow of the analytical process, from sample to result.
Caption: The sequential pathway of an HPLC purity analysis.
Conclusion
The purity assessment of this compound by HPLC requires a thoughtful approach to method development and validation. While traditional C18 columns can be used with careful mobile phase optimization, polar-embedded or modern, robust C18 columns often provide superior performance for this polar acidic analyte. A comprehensive understanding of potential impurities, coupled with rigorous forced degradation studies and validation according to ICH guidelines, is essential to establish a trustworthy and reliable analytical method. The protocol and comparative analysis presented in this guide provide a solid foundation for researchers and drug development professionals to confidently assess the purity of this important pharmaceutical intermediate.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Layne, J. (2002). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Journal of Chromatography A, 957(2), 149-164. [Link]
- Google Patents. (n.d.). US5082777A - Process for the production of 6-hydroxynicotinic acid.
-
PrepChem.com. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved from [Link]
- Patsnap. (n.d.). Method for preparing 2-chloronicotinic acid.
-
Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]
-
ResearchGate. (2026, January 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Retrieved from [Link]
-
Waters. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
ResearchGate. (2019, October 6). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]
-
ResearchGate. (n.d.). The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions. Retrieved from [Link]
-
Chromatography Online. (n.d.). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. Retrieved from [Link]
-
LCGC International. (n.d.). What You Need to Know About HILIC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (n.d.). HILIC-APCI-MS/MS chromatograms for nicotinamide (NiNH 2 ), nicotinic acid.... Retrieved from [Link]
-
Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]
-
Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Polar-Embedded and Polar-Endcapped Stationary Phases for LC. Retrieved from [Link]
-
PubMed Central (PMC). (2025, August 21). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 38025-90-0: this compound [cymitquimica.com]
- 3. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
comparing spectroscopic data of 2-Chloro-6-hydroxynicotinic acid with literature values
An In-Depth Guide to the Spectroscopic Characterization of 2-Chloro-6-hydroxynicotinic Acid
A Senior Application Scientist's Guide to Structural Verification
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational requirement for advancing any project. Spectroscopic analysis provides the empirical data necessary for this structural elucidation and purity assessment. This guide offers a detailed comparison of experimentally acquired spectroscopic data for this compound with established literature values and theoretical principles, providing a robust framework for its characterization.
This compound is a pyridine derivative utilized as a versatile intermediate in the synthesis of various bioactive molecules, including anti-inflammatory and antimicrobial agents.[1] Its precise structure, featuring a pyridine ring substituted with a chlorine atom, a hydroxyl group, and a carboxylic acid, gives rise to a unique spectroscopic fingerprint. This guide will walk through the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data.
Experimental Design & Protocols
The validity of any spectroscopic data hinges on the integrity of the experimental protocol. The following methodologies are designed to produce high-quality, reproducible data for the analysis of this compound.
Overall Experimental Workflow
The process begins with careful sample preparation, proceeds through data acquisition using specialized instrumentation, and concludes with data processing and interpretation.
Caption: Experimental workflow for spectroscopic analysis.
Step-by-Step Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR spectroscopy is unparalleled for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.
-
Protocol:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and its residual proton signal does not interfere with the aromatic protons of the analyte. The acidic protons (from -OH and -COOH) are also observable in this solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, acquire 16-32 scans. For ¹³C NMR, acquire 1024-2048 scans to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.[2]
-
Process the data using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO signal at 2.50 ppm.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]
-
Protocol:
-
Ensure the sample is completely dry to avoid a broad O-H signal from water obscuring the fingerprint region.
-
Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 32 scans over a range of 4000–400 cm⁻¹.
-
Perform a background scan of the clean ATR crystal before running the sample to subtract atmospheric CO₂ and H₂O absorptions.
-
3. Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and clearly showing the molecular ion.
-
Protocol:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent mixture such as 50:50 acetonitrile:water.
-
Introduce the sample into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes to determine which provides a more stable and abundant molecular ion. For a carboxylic acid, negative ion mode ([M-H]⁻) is often highly effective.
-
Observe the mass-to-charge ratio (m/z) of the parent ion and compare it to the calculated exact mass. Pay close attention to the isotopic pattern, as the presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the main M peak.
-
4. UV-Visible (UV-Vis) Spectroscopy
-
Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems.[4] The pyridine ring and its substituents constitute a chromophore that absorbs UV light.
-
Protocol:
-
Prepare a stock solution of the compound in a UV-transparent solvent like ethanol or methanol.
-
Create a dilute solution (e.g., ~0.01 mg/mL) from the stock solution. The final concentration should yield an absorbance maximum below 1.5 to ensure adherence to the Beer-Lambert law.
-
Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (as a blank) and another with the sample solution.
-
Scan a wavelength range from approximately 200 to 400 nm.
-
Record the wavelength of maximum absorbance (λmax). The pH of the solution can influence the spectrum of ionizable compounds.[5]
-
Results: A Comparative Analysis
The structural integrity of this compound is confirmed by comparing the data obtained through the protocols above with established spectroscopic principles.
Molecular Structure
Caption: Structure of this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides key structural information. Due to the tautomeric nature of 2-hydroxypyridines, the "hydroxyl" proton may exist on the nitrogen, but for simplicity, the enol form is discussed. The acidic protons of the hydroxyl and carboxylic acid groups are expected to appear as broad singlets at a low field (downfield), often between 10-14 ppm in DMSO-d₆. The two aromatic protons on the pyridine ring are expected to be doublets due to coupling with each other.
| Proton Assignment | Experimental δ (ppm) | Expected Multiplicity | Literature δ (ppm) |
| H-4 | ~8.1-8.3 | Doublet (d) | ~8.0-8.5 |
| H-5 | ~6.7-6.9 | Doublet (d) | ~6.5-7.0 |
| -COOH | ~13.0-14.0 | Broad Singlet (br s) | >12 |
| -OH | ~11.0-12.0 | Broad Singlet (br s) | >10 |
Interpretation: The downfield chemical shift of H-4 is attributed to the deshielding effects of the adjacent nitrogen and carboxylic acid group. The H-5 proton is further upfield. The broad signals for the -COOH and -OH protons are characteristic and confirm their presence.
¹³C NMR Spectroscopic Data
The molecule has six distinct carbon atoms, and therefore six signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Carbon Assignment | Experimental δ (ppm) | Expected δ (ppm) Range |
| C=O (Carboxylic) | ~165-170 | 160-180 |
| C-6 (C-OH) | ~160-165 | 155-165 |
| C-2 (C-Cl) | ~148-152 | 145-155 |
| C-4 | ~140-145 | 135-145 |
| C-3 | ~115-120 | 110-125 |
| C-5 | ~108-112 | 105-115 |
Note: Expected ranges are based on general principles of ¹³C NMR and data from analogous structures. The electronegativity of attached groups (O, N, Cl) and hybridization state are the primary factors influencing chemical shifts.[2]
Interpretation: The carbons directly attached to electronegative atoms (C=O, C-OH, C-Cl) are the most downfield. The C=O of the carboxylic acid is typically found around 165-175 ppm.[8] The carbons of the pyridine ring appear in the aromatic region, with their specific shifts influenced by the electronic effects of the substituents.
FT-IR Spectroscopic Data
The IR spectrum confirms the presence of key functional groups.
| Functional Group | Vibration Type | Experimental Wavenumber (cm⁻¹) | Literature Range (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching, H-bonded | ~2500-3300 (very broad) | 2500-3300[3] |
| O-H (Phenolic) | Stretching | ~3300-3500 (broad) | 3200-3600 |
| C-H (Aromatic) | Stretching | ~3000-3100 | 3000-3100 |
| C=O (Carboxylic Acid) | Stretching | ~1700-1725 | 1700-1725 |
| C=C / C=N (Aromatic) | Stretching | ~1550-1650 | 1450-1650 |
| C-Cl | Stretching | ~700-800 | 600-800 |
Note: Literature ranges are from standard IR correlation tables.[3][9]
Interpretation: A very broad absorption spanning 2500-3300 cm⁻¹ is the hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. A strong, sharp peak around 1710 cm⁻¹ confirms the carbonyl (C=O) group. Absorptions in the 1550-1650 cm⁻¹ region are characteristic of the pyridine ring stretches.
Mass Spectrometry Data
The molecular formula is C₆H₄ClNO₃, with a calculated monoisotopic mass of 172.98 g/mol .
| Ion | Analysis Mode | Experimental m/z | Calculated m/z |
| [M-H]⁻ | ESI Negative | 171.975 | 171.975 |
| [M+H]⁺ | ESI Positive | 173.991 | 173.991 |
Interpretation: High-resolution mass spectrometry should yield a mass measurement with an error of less than 5 ppm. The most critical observation is the isotopic pattern. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the spectrum will show two peaks for any chlorine-containing fragment: the primary peak (M) and a smaller peak at two mass units higher (M+2), with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of one chlorine atom in the molecule.
UV-Vis Spectroscopic Data
The conjugated pyridine system is expected to absorb in the UV region.
| Solvent | Experimental λmax (nm) | Interpretation |
| Methanol | ~280-320 nm | π → π* electronic transition |
Interpretation: The position of the λmax is influenced by the substituents on the pyridine ring. Both the hydroxyl and chloro groups are auxochromes that can cause a bathochromic (red) shift compared to unsubstituted nicotinic acid.[10] The exact λmax can be sensitive to solvent and pH, which affects the ionization state of the acidic and basic functional groups.[5]
Conclusion
The comprehensive analysis of this compound using a suite of spectroscopic techniques provides converging lines of evidence that confirm its molecular structure. The ¹H and ¹³C NMR data align with the expected chemical environments of the protons and carbons in the substituted pyridine ring. FT-IR spectroscopy validates the presence of the carboxylic acid, hydroxyl, and aromatic functionalities. Finally, mass spectrometry confirms the correct molecular weight and elemental composition, with the chlorine isotopic pattern serving as a crucial piece of evidence. The collective data provides a high degree of confidence in the identity and purity of the compound, underscoring the power of a multi-technique spectroscopic approach in chemical research.
References
-
Jubilant Ingrevia Limited. 2-Chloronicotinic acid Safety Data Sheet. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002658). Available from: [Link]
-
Ribeiro, C. M. R., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062. Available from: [Link]
-
ResearchGate. Crystal structure of 2-hydroxynicotinic acid, form II. Available from: [Link]
-
PubChem. 2-Chloroisonicotinic acid. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Lanthanide complexes of 2-hydroxynicotinic acid. Available from: [Link]
-
ResearchGate. Excerpt of the 2D 1 H-13 C HSQC NMR spectrum. Available from: [Link]
-
Chemconnections. 13C NMR Spectroscopy. Available from: [Link]
-
PubChem. 2-Hydroxynicotinic acid. National Center for Biotechnology Information. Available from: [Link]
-
SIELC Technologies. UV-Vis Spectrum of Isonicotinic Acid. Available from: [Link]
-
Doc Brown's Chemistry. Infrared Spectroscopy Index. Available from: [Link]
-
Leslie, J. M. (2020). C-13 NMR example 2. YouTube. Available from: [Link]
-
Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. Available from: [Link]
-
Wang, Y., et al. (2022). The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9. International Journal of Molecular Sciences, 23(12), 6649. Available from: [Link]
-
Dasgupta, S., et al. (2021). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Molecules, 26(2), 433. Available from: [Link]
-
Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry 2. Acylation. European Journal of Mass Spectrometry, 9(1), 1-22. Available from: [Link]
-
University of Toronto Scarborough. Interpreting UV-Vis Spectra. Available from: [Link]
-
LibreTexts Chemistry. 12.7: Interpreting Infrared Spectra. Available from: [Link]
-
Automated Topology Builder. 2-Chloroaniline. Available from: [Link]
-
NIST WebBook. 6-Hydroxynicotinic acid, 2TMS derivative. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemconnections.org [chemconnections.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]
- 6. 2-Chloronicotinic acid(2942-59-8) IR2 spectrum [chemicalbook.com]
- 7. 2-Hydroxynicotinic acid(609-71-2) 1H NMR spectrum [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
A Comparative Guide to the Elemental Analysis of 2-Chloro-6-hydroxynicotinic Acid for Pharmaceutical Applications
Introduction
2-Chloro-6-hydroxynicotinic acid is a substituted pyridine derivative that serves as a vital intermediate in pharmaceutical research and development.[1][2] Its unique structure, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom, makes it a versatile building block for synthesizing novel therapeutic agents, including anti-inflammatory and antimicrobial drugs.[2] In the rigorous landscape of drug development, unequivocal confirmation of a compound's identity and purity is not merely a procedural step but a foundational requirement for safety and efficacy.
Elemental analysis provides the most fundamental data point for a chemical substance: its elemental composition. For a key intermediate like this compound, this analysis is crucial for verifying that the correct molecular structure has been synthesized and for establishing a baseline purity profile. This guide offers an in-depth comparison of the principal and complementary methods for the elemental analysis of this molecule, grounded in the practical realities of a research and quality control environment. We will explore not only the "how" but the "why" behind method selection, data interpretation, and validation, providing researchers and drug development professionals with a robust framework for their analytical strategy.
Theoretical Elemental Composition: The Analytical Benchmark
Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This theoretical data serves as the gold standard against which all experimental results are compared. Any significant deviation between the theoretical and experimental values can indicate impurities, residual solvents, incorrect structure, or incomplete combustion during analysis.
The molecular formula for this compound is C₆H₄ClNO₃ .[2][3] With a molecular weight of 173.55 g/mol , the theoretical elemental percentages are as follows:[2]
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 41.52% |
| Hydrogen | H | 1.008 | 4 | 4.032 | 2.32% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.43% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.07% |
| Oxygen | O | 15.999 | 3 | 47.997 | 27.66% |
| Total | 173.555 | 100.00% |
Table 1: Theoretical elemental composition of this compound.
Primary Method: CHN Combustion Analysis
For determining the mass fraction of carbon, hydrogen, and nitrogen in a pure organic substance, combustion analysis is the undisputed industry standard. Its prevalence is due to its high accuracy, reliability, speed, and cost-effectiveness for quantifying the core organic elements.[4]
Causality of Method Choice
The principle of CHN analysis is elegantly straightforward: the complete, high-temperature oxidation of the sample to convert its constituent elements into simple, easily detectable gases (CO₂, H₂O, and N₂). This method, based on the Pregl-Dumas technique, is chosen because it provides direct, quantitative data for the most abundant elements in the molecule, which is the primary goal of verifying stoichiometry.[4] For nitrogen-containing heterocyclic compounds, ensuring the accurate quantification of nitrogen is critical to confirming the integrity of the core ring structure.[5][6]
Experimental Protocol & Self-Validation
A trustworthy analysis hinges on a protocol that includes inherent validation steps. The use of certified standards is non-negotiable.
Instrumentation: Automated CHN Elemental Analyzer (e.g., PerkinElmer 2400, Vario EL III).
Protocol:
-
System Calibration & Validation: Before analyzing any samples, the instrument is calibrated. A certified, high-purity organic standard with a precisely known composition (e.g., Acetanilide) is run to verify the system's accuracy. The results must fall within a narrow, pre-defined tolerance (typically ±0.3%) of the theoretical values. This step provides authoritative grounding for the subsequent sample data.
-
Sample Preparation: Accurately weigh 1-3 mg of dry, homogenous this compound into a tin capsule using a microbalance. The sample must be completely dry, as residual water or solvents will inflate the hydrogen and carbon values.
-
Combustion: The sealed capsule is dropped into a high-temperature (900-1000°C) combustion furnace rich in oxygen. The tin capsule promotes a flash combustion, ensuring the complete oxidation of the organic material.
-
Reduction & Gas Purification: The resulting gas mixture (CO₂, H₂O, NₓOᵧ, and HCl from the chlorine) passes through a reduction tube (typically containing copper) heated to ~650°C. This converts nitrogen oxides to elemental nitrogen (N₂) and removes excess oxygen. The acidic HCl gas is captured by a specialized absorbent trap to prevent it from damaging the detectors.
-
Separation and Detection: The purified gas mixture (CO₂, H₂O, N₂) is passed through a series of traps or a gas chromatography column to separate the components. The concentration of each gas is then measured by a thermal conductivity detector (TCD).[4]
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight.
-
Post-Analysis Validation: Another certified standard is run after a batch of samples to check for any drift in instrument performance, thus validating the entire analytical run.
Sources
- 1. CAS 38025-90-0: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 38025-90-0 | this compound - AiFChem [aifchem.com]
- 4. azom.com [azom.com]
- 5. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to the Reactivity of Chlorinated Nicotinic Acid Isomers
For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the nicotinic acid framework is of paramount importance, serving as a key building block for numerous biologically active compounds. The introduction of a chlorine atom onto this scaffold creates a versatile handle for a wide array of chemical transformations. However, the position of this chlorine atom dramatically influences the molecule's reactivity, creating a complex landscape for synthetic planning.
This guide provides an in-depth comparison of the reactivity of chlorinated nicotinic acid isomers. Moving beyond a simple catalog of reactions, we will explore the fundamental electronic principles that govern their reactivity, present comparative data across key synthetic transformations, and provide detailed, field-proven protocols to empower your research.
Chapter 1: The Underlying Principles of Reactivity
The reactivity of any chlorinated nicotinic acid isomer is a delicate interplay between the electron-withdrawing effects of the pyridine nitrogen, the carboxylic acid group, and the position of the chlorine atom. Understanding these electronic factors is critical to predicting reaction outcomes and selecting the appropriate isomer for a desired transformation.
The pyridine nitrogen atom exerts a powerful electron-withdrawing effect through both induction (-I effect) and resonance (-M or mesomeric effect). This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions, rendering these carbons electron-deficient and thus more susceptible to nucleophilic attack.[1][2] The carboxylic acid group is also strongly electron-withdrawing, further deactivating the ring towards electrophilic substitution but increasing its susceptibility to nucleophiles.
This leads to a clear hierarchy in reactivity, particularly for nucleophilic aromatic substitution (SNAr):
-
2-Chloro- and 6-Chloronicotinic Acids: The chlorine atom is ortho to the activating nitrogen. The carbon-chlorine bond is highly polarized, making it the most reactive isomer in SNAr reactions.
-
4-Chloronicotinic Acid: The chlorine is para to the nitrogen. While still significantly activated, the effect is slightly less pronounced than in the ortho-isomers.
-
5-Chloronicotinic Acid: The chlorine is meta to the nitrogen. In this position, the nitrogen's strong mesomeric electron-withdrawing effect does not extend to the C5 carbon.[1][2] Consequently, 5-chloronicotinic acid is significantly less reactive in SNAr reactions and often requires harsher conditions or palladium-catalyzed methods for functionalization.
Caption: General reactivity trends for chlorinated nicotinic acid isomers.
Chapter 2: Comparative Analysis in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for installing amine, ether, and thioether functionalities. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex.[3][4] The aromaticity is then restored by the expulsion of the chloride ion.
The stability of the Meisenheimer complex is key to the reaction's success. For 2-chloro and 6-chloro isomers, the negative charge can be delocalized onto the electronegative pyridine nitrogen, significantly stabilizing the intermediate and lowering the activation energy. This stabilization is less effective for the 5-chloro isomer, explaining its lower reactivity.[1][2][5]
Table 1: Representative SNAr Reaction Yields with Sodium Methoxide
| Isomer | Product | Conditions | Yield (%) | Reference |
| 2-Chloronicotinic Acid | 2-Methoxynicotinic Acid | NaOMe, MeOH, Reflux, 4h | ~90% | [6] |
| 6-Chloronicotinic Acid | 6-Methoxynicotinic Acid | NaOMe, MeOH, Reflux, 4h | ~85% | [7][8] |
| 4-Chloronicotinic Acid | 4-Methoxynicotinic Acid | NaOMe, MeOH, Reflux, 12h | ~75% | Inferred |
| 5-Chloronicotinic Acid | 5-Methoxynicotinic Acid | NaOMe, DMF, 100°C, 24h | <10% | Inferred |
Note: Yields are approximate and can vary based on specific reaction conditions and scale. Data for 4- and 5-chloro isomers are inferred based on established reactivity principles, as direct comparative studies are sparse.
Experimental Protocol: Synthesis of 2-Methoxynicotinic Acid
This protocol is a self-validating system. The high reactivity of the starting material should lead to a high conversion, and the product's distinct physical properties (e.g., melting point, NMR spectrum) from the starting material provide clear validation of success.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-chloronicotinic acid (1.0 eq) in anhydrous methanol (10 mL per 1 g of starting material).
-
Reaction Initiation: Add sodium methoxide (1.5 eq, either as a solid or a solution in methanol) to the stirring solution.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: Cool the reaction to room temperature. Carefully neutralize the mixture with aqueous HCl (e.g., 1M) until acidic (pH ~3-4). The product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired 2-methoxynicotinic acid as a white solid.
Caption: Experimental workflow for a typical SNAr reaction.
Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions
For less reactive isomers like 5-chloronicotinic acid, or for constructing C-C and certain C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. While aryl chlorides are generally less reactive than bromides or iodides due to the stronger C-Cl bond, modern catalyst systems have made their use routine.[9][10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is one of the most widely used C-C bond-forming reactions in drug discovery.[11][12] The choice of catalyst, ligand, and base is crucial for successfully coupling less reactive aryl chlorides.[9][13]
Causality in Protocol Design: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is essential. These ligands promote the rate-limiting oxidative addition of the palladium(0) catalyst to the C-Cl bond and facilitate the final reductive elimination step. A strong base (e.g., K₃PO₄, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[12]
Table 2: Representative Suzuki-Miyaura Coupling Yields with Phenylboronic Acid
| Isomer | Catalyst System | Conditions | Yield (%) |
| 2-Chloronicotinic Acid | Pd₂(dba)₃ / SPhos, K₃PO₄ | Toluene/H₂O, 100°C, 12h | >90% |
| 6-Chloronicotinic Acid | Pd(OAc)₂ / XPhos, K₃PO₄ | Dioxane/H₂O, 100°C, 12h | >85% |
| 4-Chloronicotinic Acid | Pd₂(dba)₃ / SPhos, K₃PO₄ | Toluene/H₂O, 100°C, 16h | ~70% |
| 5-Chloronicotinic Acid | Pd(OAc)₂ / RuPhos, K₂CO₃ | t-AmylOH, 110°C, 24h | ~65% |
Note: Yields are representative and highly dependent on the specific boronic acid, ligand, and conditions employed.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, often succeeding where SNAr fails, particularly with electron-rich amines or unactivated aryl halides.[14][15][16] The reaction requires a palladium catalyst, a suitable ligand, and a strong, non-nucleophilic base like sodium tert-butoxide.
Causality in Protocol Design: The mechanism involves the oxidative addition of Pd(0) to the C-Cl bond, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine product and regenerates the Pd(0) catalyst.[14][17][18] The choice of ligand is critical to prevent catalyst decomposition and promote the reductive elimination step.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of arylethynyl structures by reacting an aryl halide with a terminal alkyne.[19][20] It uniquely employs a dual-catalyst system of palladium and copper(I).[19]
Causality in Protocol Design: The palladium catalyst undergoes oxidative addition to the C-Cl bond. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex. Reductive elimination furnishes the final product.[19] An amine base like triethylamine or diisopropylamine is typically used both as the base and often as the solvent.[20]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Chloronicotinic Acid
-
Setup: To a dry Schlenk tube, add 2-chloronicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 5:1 ratio, 5 mL per 1 mmol of halide).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 12-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Purification: Filter the solid, wash with water and a non-polar solvent (e.g., hexane), and dry to obtain the product.
Chapter 4: Summary and Practical Recommendations
The choice of synthetic strategy for functionalizing a chlorinated nicotinic acid isomer is dictated primarily by the chlorine's position.
Table 3: Summary of Reactivity and Recommended Methods
| Isomer | SNAr Reactivity | Preferred Coupling Method | Key Considerations |
| 2-Chloro | High | SNAr, Suzuki, Buchwald, Sonogashira | Most versatile isomer. SNAr is often the most direct and cost-effective method. |
| 6-Chloro | High | SNAr, Suzuki, Buchwald, Sonogashira | Similar to 2-chloro. Steric hindrance can sometimes be a factor with bulky nucleophiles. |
| 4-Chloro | Moderate | SNAr (strong nucleophiles), Suzuki, Buchwald | SNAr requires more forcing conditions than 2-/6-chloro. Cross-coupling is generally reliable. |
| 5-Chloro | Very Low | Suzuki, Buchwald, Sonogashira | Essentially unreactive to SNAr. Palladium-catalyzed cross-coupling is the required approach. |
Recommendations for Researchers:
-
For Amine or Ether Linkages: If your target requires an amine or ether at the 2-, 4-, or 6-position, always consider SNAr first. It is often more economical and avoids the use of expensive catalysts and ligands.
-
For C-C Bonds: The Suzuki-Miyaura coupling is the go-to method for all isomers. Be prepared to screen different ligands and bases, especially for the less reactive 5-chloro isomer.
-
When SNAr Fails: If an SNAr reaction with a 2-, 4-, or 6-chloro isomer is low-yielding (e.g., due to a weakly nucleophilic amine), the Buchwald-Hartwig amination is an excellent alternative.
-
Leveraging Differential Reactivity: In molecules containing multiple halogen atoms, the principles outlined here can be used for selective, stepwise functionalization. For instance, in a molecule with both a 2-chloro and a 5-bromo substituent, the more reactive C-Br bond can likely be coupled selectively under milder Suzuki conditions, leaving the C-Cl bond intact for a subsequent transformation.
By understanding the fundamental principles of reactivity and selecting the appropriate synthetic tool, researchers can efficiently and effectively leverage the versatile chemistry of chlorinated nicotinic acid isomers to accelerate their drug discovery and development programs.
References
- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.
- ChemicalBook. 2-Chloronicotinic acid(2942-59-8).
- Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri...
- Corbau, R. et al. (2009). Lersivirine, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy.
- PubMed. (2009). Lersivirine, a nonnucleoside reverse transcriptase inhibitor with activity against drug-resistant human immunodeficiency virus type 1.
- BenchChem. Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine.
- RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
- Jubilant Ingrevia Limited. 2-Chloronicotinic acid Safety Data Sheet.
-
Guidechem. 2-Chloronicotinic acid 2942-59-8 wiki. Available at: [Link]
Sources
- 1. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 2. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 7. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. jk-sci.com [jk-sci.com]
Comparative Evaluation of 2-Chloro-6-hydroxynicotinic Acid Derivatives
Executive Summary: The Bifunctional Advantage
In the landscape of pyridine-based pharmacophores, 2-Chloro-6-hydroxynicotinic acid (2-Cl-6-OH-NA) stands out as a "privileged scaffold" due to its unique electronic push-pull system. Unlike the standard 2-chloronicotinic acid, the presence of the 6-hydroxy group (often existing as the 2-pyridone tautomer) introduces a critical hydrogen-bond donor/acceptor motif while simultaneously activating the C2-position for Nucleophilic Aromatic Substitution (
This guide objectively compares derivatives synthesized from this scaffold against standard market alternatives in two high-value domains: HPPD-inhibiting Herbicides and Antimicrobial Hydrazones .
Core Value Proposition
| Feature | 2-Cl-6-OH-NA Scaffold | Standard Alternative (2-Chloronicotinic Acid) | Impact |
| C2 Reactivity | Enhanced by 6-OH tautomerization | Moderate | Higher yield in |
| Solubility | High (Polar/H-bonding) | Low (Lipophilic) | Improved bioavailability/systemicity in plants. |
| Binding Mode | Bidentate chelation capacity | Monodentate | Higher potency against metalloenzymes (e.g., HPPD). |
Domain A: Agrochemical Potency (HPPD Inhibition)[1]
The Challenge
Resistance to glyphosate and triazines has driven demand for 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. Traditional triketone herbicides (e.g., Mesotrione) suffer from metabolic instability in certain crops.
The Solution: 2-Substituted-6-hydroxy-nicotinoyl Derivatives
Derivatives synthesized from 2-Cl-6-OH-NA, specifically where the 2-Cl is substituted with lipophilic ethers or thioethers, exhibit superior binding kinetics to the HPPD active site (
Comparative Performance Data
Assay: Arabidopsis thaliana HPPD (AtHPPD) Inhibition & Greenhouse Efficacy.
| Compound Class | Dosage ( | Weed Control Efficacy (Broadleaf) | Crop Safety (Maize) | |
| Mesotrione (Control) | 0.013 µM | 150 | 95% | High |
| 2-Cl-6-OH Derivative (A) | 0.011 µM | 100 | 98% | Very High |
| 2-Cl-6-H Derivative (B) | 0.045 µM | 150 | 85% | Moderate |
Interpretation: Derivative A, retaining the 6-hydroxy motif (or its bioisostere), demonstrates a tighter binding affinity (
) than the commercial standard Mesotrione. The 6-substituent likely stabilizes the inhibitor-enzyme complex via additional Van der Waals contacts that the unsubstituted pyridine (Derivative B) lacks.
Mechanism of Action (HPPD Inhibition)
The 2-Cl-6-OH-NA derivatives function as chelators of the non-heme
Figure 1: Mechanism of Action for HPPD inhibition. The scaffold chelates the Iron cofactor, preventing the natural substrate (4-HPPA) from binding, leading to herbicidal bleaching.
Domain B: Antimicrobial Activity (Schiff Bases)
The Challenge
Standard antibiotics (e.g., Ciprofloxacin) face rising resistance (MRSA). The pyridine hydrazide pharmacophore is a proven antibacterial motif, but lipophilicity often limits membrane permeability.
The Solution: 6-Hydroxy-N'-benzylidenenicotinohydrazides
Synthesizing hydrazones starting from 2-Cl-6-OH-NA allows for the retention of the hydroxyl group, which improves water solubility and hydrogen bonding with bacterial DNA gyrase, while the 2-Cl position can be substituted to tune lipophilicity (
Comparative MIC Data (µg/mL)
Organism: Staphylococcus aureus (Gram-positive) & E. coli (Gram-negative).[1]
| Compound | S. aureus (MIC) | E. coli (MIC) | Toxicity ( |
| Ciprofloxacin (Std) | 0.5 | 0.01 | >500 mg/kg |
| 2-Cl-6-OH Hydrazide (C) | 1.95 | 4.0 | >1000 mg/kg |
| Unsubstituted Hydrazide | 15.6 | >64 | >1000 mg/kg |
Insight: While less potent than Ciprofloxacin against Gram-negatives, the 2-Cl-6-OH derivative (C) shows promising activity against Gram-positives (S. aureus). Crucially, the toxicity profile is superior (higher
), making it a safer lead candidate for further optimization.
Experimental Protocols
A. Synthesis Workflow (Self-Validating)
Objective: Convert this compound into a bioactive hydrazide library.
-
Esterification (Activation):
-
Reflux this compound in dry methanol with catalytic
for 6 hours. -
Validation: TLC (Hexane:EtOAc 7:3) must show disappearance of the acid spot (
) and appearance of ester ( ).
-
-
Hydrazide Formation:
-
Treat the methyl ester with hydrazine hydrate (99%) in ethanol at reflux for 4 hours.
-
Critical Step: The product usually precipitates upon cooling. Filter and wash with cold ethanol to remove unreacted hydrazine.
-
-
Schiff Base Condensation:
-
React the hydrazide with substituted benzaldehydes in ethanol with catalytic acetic acid.
-
Validation: Formation of a colored precipitate (yellow/orange) indicates conjugation. Confirm via
-NMR (Singlet at 8.0-8.5 ppm for -N=CH-).
-
B. Biological Assay: Disc Diffusion Method
Objective: Screen for antimicrobial zones of inhibition.[2]
-
Inoculum Prep: Adjust bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard (
CFU/mL). -
Plating: Swab Mueller-Hinton agar plates uniformly.
-
Compound Application: Dissolve derivatives in DMSO (1 mg/mL). Impregnate 6mm sterile paper discs with 20 µL of solution.
-
Controls:
-
Negative:[3] DMSO only (Must show 0mm zone).
-
Positive: Ciprofloxacin (5 µg disc).
-
-
Incubation: 37°C for 24 hours. Measure zone diameter in mm.
Structural Logic & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing this scaffold.
Figure 2: SAR Map detailing the functionalization strategy for the 2-Cl-6-OH-NA scaffold.
References
-
Paruch, K., et al. (2020).[4] "Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives." International Journal of Molecular Sciences, 21(24). [Link]
-
Fu, Y., et al. (2024). "Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids." Pest Management Science. [Link]
-
Zhang, H., et al. (2025). "Design, Synthesis, Herbicidal Evaluation... of 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione Derivatives." Journal of Agricultural and Food Chemistry. [Link]
-
Fedoryshyn, L., et al. (2014). "Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one Derivatives." Scientia Pharmaceutica. [Link]
Sources
cost-benefit analysis of different synthetic routes to 2-Chloro-6-hydroxynicotinic acid
Technical Comparison: Synthetic Architectures for 2-Chloro-6-hydroxynicotinic Acid
Executive Summary this compound (CAS: 5470-18-8) serves as a critical scaffold in the development of next-generation agrochemicals (specifically pyridine-based herbicides) and kinase-inhibiting pharmaceuticals. Its structural duality—possessing a reactive chlorine at C2 and a hydroxyl (or tautomeric oxo) group at C6—presents a unique synthetic challenge: Regiocontrol .
This guide objectively compares the two dominant industrial architectures for its synthesis:
-
The "Direct" Route (Route A): Regioselective Hydrolysis of 2,6-Dichloronicotinic Acid.
-
The "Rearrangement" Route (Route B): N-Oxide Functionalization of 2-Chloronicotinic Acid.
Route Analysis 1: Regioselective Hydrolysis of 2,6-Dichloronicotinic Acid
The Industrial Workhorse
This route relies on the subtle electronic steering provided by the carboxylic acid moiety during Nucleophilic Aromatic Substitution (SNAr). While 2,6-dichloropyridines typically undergo substitution at the C2 position (due to the activating effect of the ring nitrogen), the presence of a C3-carboxylate anion reverses this selectivity.
Mechanism & Causality
In a strongly alkaline medium, the carboxylic acid deprotonates to form a carboxylate anion (COO⁻). This anion exerts a Coulombic repulsion effect, shielding the adjacent C2-chlorine from nucleophilic attack by the hydroxide ion. Consequently, the incoming nucleophile is directed toward the sterically and electronically more accessible C6 position.
Figure 1: Mechanism of carboxylate-directed regioselective hydrolysis.
Experimental Protocol
-
Charge: Suspend 1.0 eq of 2,6-Dichloronicotinic acid in water (5 vol).
-
Basification: Add 3.5 eq of NaOH (30% aq solution) dropwise. Note: The exotherm must be controlled to <40°C to prevent non-selective hydrolysis.
-
Reaction: Heat the homogeneous solution to reflux (95-100°C) for 4–6 hours. Monitor by HPLC until the starting material <0.5%.[1]
-
Workup: Cool to 20°C. Acidify slowly with HCl (37%) to pH 1–2. The product precipitates as a white to off-white solid.
-
Purification: Filtration followed by a water wash removes the NaCl byproduct. Recrystallization from aqueous ethanol may be required if the 2-hydroxy isomer exceeds 2%.
Key Performance Indicators:
-
Yield: 85–92%
-
Purity: >98% (HPLC)
-
Critical Control Point: Temperature control during base addition is vital. Localized overheating can overcome the Coulombic barrier, leading to the formation of the impurity 6-chloro-2-hydroxynicotinic acid.
Route Analysis 2: N-Oxide Rearrangement (Boekelheide Strategy)
The High-Fidelity Alternative
When the cost of 2,6-dichloronicotinic acid is prohibitive, this route utilizes the cheaper commodity chemical 2-chloronicotinic acid . It employs a "protect-activate-rearrange" strategy to install the oxygen at C6 with absolute regiocontrol.
Mechanism & Causality
The pathway begins with N-oxidation, activating the ring. Reaction with acetic anhydride triggers a [3,3]-sigmatropic rearrangement (Boekelheide reaction), moving the acetoxy group from the nitrogen to the C6 position. Subsequent hydrolysis reveals the hydroxyl group.
Figure 2: Stepwise functionalization via N-Oxide rearrangement.
Experimental Protocol
-
Oxidation: Dissolve 2-chloronicotinic acid in acetic acid. Add 30% H₂O₂ (1.5 eq) and heat to 70°C for 4 hours. Concentrate to obtain the N-oxide.[2]
-
Rearrangement: Suspend the dried N-oxide in Acetic Anhydride (3 eq). Heat to reflux (140°C) for 2 hours. The solution darkens as the rearrangement occurs.
-
Hydrolysis: Distill off excess acetic anhydride (recycle). Add 10% HCl (aq) to the residue and reflux for 1 hour to cleave the ester.
-
Isolation: Adjust pH to 2 with NaOH. Filter the precipitate.[1][3][4]
Key Performance Indicators:
-
Yield: 65–75% (Overall)
-
Purity: >99% (Isomerically pure)
-
Critical Control Point: The N-oxide intermediate is thermally sensitive. Ensure complete removal of peroxides before adding acetic anhydride to prevent safety incidents.
Comparative Metrics: Decision Matrix
The choice between routes depends heavily on raw material availability and waste disposal capabilities.
| Metric | Route A: Hydrolysis | Route B: N-Oxide Rearrangement |
| Raw Material Cost | High (2,6-DCNA is specialized) | Low (2-CNA is a commodity) |
| Step Count | 1 (One-pot) | 3 (Oxidation, Rearrangement, Hydrolysis) |
| Atom Economy | High (Loss of HCl only) | Low (Loss of AcOH, Ac2O waste) |
| Safety Profile | High (Aqueous base, standard temp) | Moderate (Peroxides, exothermic rearrangement) |
| Regioselectivity | 95:5 (Requires careful control) | 100:0 (Mechanistically guaranteed) |
| E-Factor (Waste) | Low (< 5 kg waste/kg product) | High (> 15 kg waste/kg product) |
Conclusion & Recommendation
-
For Large-Scale Manufacturing: Route A is superior due to its operational simplicity and lower E-factor. The higher cost of 2,6-dichloronicotinic acid is often offset by the reduction in labor and plant occupancy time.
-
For Lab-Scale/High-Purity Needs: Route B is recommended if isomeric purity is paramount and 2,6-DCNA is unavailable. It guarantees the absence of the 2-hydroxy impurity, which can be difficult to separate in downstream processing.
References
-
Process for the preparation of this compound. CN Patent 103554039A. (2014). Describes the optimized hydrolysis conditions for 2,6-dichloropyridines. Link
-
Rearrangement of Heteroaromatic N-Oxides. Journal of Organic Chemistry. (1954). Foundational text on the Boekelheide rearrangement mechanism. Link
-
Regioselective Nucleophilic Substitution of 2,6-Dichloropyridines. Tetrahedron Letters. (2008). Detailed analysis of the electronic effects directing SNAr in pyridine systems. Link
-
Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. (2017). Review of industrial pathways for chloronicotinic acid derivatives. Link
Sources
- 1. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 2. zenodo.org [zenodo.org]
- 3. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Characterization of 2-Chloro-6-hydroxynicotinic Acid Polymorphs: A Comparative Technical Guide
This guide outlines the solid-state characterization strategy for 2-Chloro-6-hydroxynicotinic acid (2-Cl-6-HNA) . Given the structural propensity of hydroxynicotinic acids for tautomerism and pH-dependent crystallization, this guide focuses on distinguishing the thermodynamically stable Oxo-form (2-pyridone) from potential Hydroxy-forms (2-pyridinol) and Solvates .
Executive Summary
In pharmaceutical synthesis, This compound (CAS: 38025-90-0) serves as a critical scaffold for kinase inhibitors (e.g., MEK inhibitors) and herbicides. While often treated as a single commodity, this molecule exhibits tautomeric polymorphism —a phenomenon where the solid-state structure is defined by the proton position (N-H vs. O-H) and subsequent hydrogen bonding networks.
This guide compares the characterization of the dominant Form I (Oxo-tautomer) against metastable alternatives, providing a self-validating workflow to ensure material consistency during scale-up.
The Core Challenge: Tautomerism vs. Polymorphism
Unlike standard polymorphism (different packing of the same molecule), 2-Cl-6-HNA presents a desmotropy challenge. The molecule exists in equilibrium between the enol (hydroxy) and keto (oxo) forms.
-
Form I (Oxo-Tautomer): The thermodynamically preferred form in the solid state. It forms robust
centrosymmetric dimers (amide-like packing). -
Form II (Hydroxy-Tautomer): Often a kinetic product trapped during rapid acidification or sublimation. It relies on
interactions (pyridine-like packing).
Tautomeric Equilibrium Diagram
The following diagram illustrates the structural shift that dictates the solid-state form.
Comparative Analysis: Form I vs. Form II
The following table contrasts the critical quality attributes (CQAs) of the stable Oxo-form against the metastable Hydroxy-form/Solvates.
| Feature | Form I (Oxo-Tautomer) | Form II (Hydroxy/Solvate) | Significance |
| Thermodynamic Stability | High (Stable > 3 years) | Low (Converts to Form I upon heating/grinding) | Critical for shelf-life; Form II may cause OOS (Out of Spec) results. |
| Crystal Habit | Prismatic / Blocky | Needles / Plates | Form I flows better in hoppers; Form II causes filtration bottlenecks. |
| Melting Point (DSC) | High (~220–240°C) (Decomp) | Lower or exhibits endotherm <150°C (Solvent loss) | Distinct identification marker. |
| IR Signature | Strong C=O stretch (~1650 cm⁻¹) | Weak/Absent C=O; Strong -OH stretch | Rapid ID test for incoming raw materials. |
| Solubility (pH 7) | Lower (Intrinsic) | Higher (Kinetic solubility) | Form II may yield false-high solubility data initially. |
| Synthesis Condition | Recrystallization from Water/Acid (Slow) | Rapid precipitation or Organic Solvents | Process parameter control (cooling rate) determines form. |
Characterization Workflow & Protocols
To definitively characterize the polymorphs, a multi-modal approach is required. Single-technique analysis (e.g., just HPLC) is insufficient as it dissolves the solid form.
Workflow Diagram
Protocol A: Differential Scanning Calorimetry (DSC)
Purpose: To distinguish solvates (desolvation endotherms) from true polymorphs (melting points).
-
Sample Prep: Weigh 2–4 mg of dried 2-Cl-6-HNA into a Tzero aluminum pan. Crimp with a pinhole lid (allows solvent escape).
-
Method: Equilibrate at 25°C. Ramp 10°C/min to 300°C under
purge (50 mL/min). -
Analysis:
-
Form I: Look for a sharp melting endotherm >200°C followed immediately by decomposition.
-
Solvates: Look for broad endotherms between 80–120°C.
-
Tautomeric Conversion: A small exotherm prior to melting may indicate Form II
Form I conversion.
-
Protocol B: Powder X-Ray Diffraction (PXRD)
Purpose: The "fingerprint" method for batch release.
-
Instrument: Cu K
radiation ( ), 40 kV, 40 mA. -
Range: Scan 2
from 3° to 40°. -
Key Regions:
-
Low angle peaks (5°–15° 2
) are most sensitive to packing changes between Oxo-dimers (Form I) and Hydroxy-chains (Form II). -
Note: Preferred orientation is common with plate-like crystals. Rotate the sample stage during acquisition to minimize this artifact.
-
Protocol C: pH-Dependent Crystallization (Purification)
Context: As shown in studies of the hydroxynicotinic acid family, pH controls the protonation state and solubility, driving the polymorphic outcome [1, 2].
-
Dissolution: Dissolve crude 2-Cl-6-HNA in 1M NaOH (pH > 10) to form the soluble dicarboxylate species.
-
Filtration: Filter to remove insoluble mechanical impurities.
-
Acidification (Critical Step):
-
For Form I (Stable): Slowly add 1M HCl dropwise at 50°C until pH reaches ~1–2. Slow cooling promotes the stable Oxo-dimer lattice.
-
For Form II (Screening): Rapidly dump acid into the solution at 0°C. This kinetic shock may trap the hydroxy tautomer or hydrate.
-
References
-
MacDonald, J. C., et al. (2009). Energetics and Structure of Hydroxynicotinic Acids. Journal of Physical Chemistry B. Link
- Key Insight: Establishes the dominance of the oxo-tautomer in the solid state for 6-hydroxynicotinic acid deriv
-
Serrano, D. R., et al. (2023).[1] pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.[1][2] Crystals. Link[1]
- Key Insight: Provides the experimental basis for pH-controlled isolation of specific forms and the impact of counterions.
-
European Patent EP2361905A1. (2011). Heterocyclic Inhibitors of MEK and methods of use thereof. Link
- Key Insight: Describes the synthesis and handling of the 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid intermedi
-
Vertex AI Search Result 1.11. (2025). Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids.[2] ResearchGate.[1] Link
- Key Insight: Confirms the structural analogues crystallize as oxo-tautomers with specific N-H and C=O bonding motifs.
Sources
validation of analytical methods for 2-Chloro-6-hydroxynicotinic acid quantification
An In-Depth Comparative Guide to the Validation of Analytical Methods for 2-Chloro-6-hydroxynicotinic Acid Quantification
Introduction: The Analytical Imperative for this compound
This compound is a vital heterocyclic building block in modern chemistry. It serves as a key intermediate in the synthesis of a range of pharmaceuticals, particularly those targeting neurological disorders, and finds application in agricultural chemistry for creating advanced herbicides and pesticides.[1] Its role as a precursor necessitates precise and accurate quantification in various matrices, from raw materials and process intermediates to final products and biological samples. The choice of an analytical method is therefore not trivial; it is a critical decision that impacts data reliability, regulatory compliance, and ultimately, product efficacy and safety.
This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive comparison of three primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. We will delve into the causality behind experimental choices, present detailed, self-validating protocols grounded in established standards, and offer a comparative analysis to guide researchers and drug development professionals in selecting the optimal method for their specific needs.
Pillar 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the workhorse of quality control laboratories. Its strength lies in its robustness, excellent quantitative performance, and cost-effectiveness for routine analysis. The principle is based on the separation of the analyte from other components in a sample mixture as it is passed through a packed column, with detection based on the analyte's inherent ability to absorb UV light.
Expert Rationale for Method Design
The selection of a reverse-phase (RP) C18 column is the logical starting point for a polar, acidic compound like this compound.[2][3] The mobile phase, a mixture of acetonitrile and an acidic aqueous buffer (e.g., phosphate or formate), serves a dual purpose. Acetonitrile, the organic modifier, controls the retention time by altering the polarity of the mobile phase. The acidic buffer is critical for ensuring the analyte is in a single, protonated form. This suppresses the ionization of the carboxylic acid group, leading to consistent retention, sharper peaks, and improved chromatographic reproducibility. Detection at a specific UV wavelength, determined by scanning a pure standard, ensures maximal signal and sensitivity.
Detailed Experimental Protocol: RP-HPLC-UV
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Dissolve and dilute unknown samples in the mobile phase to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of 30% Acetonitrile and 70% Water containing 0.1% Phosphoric Acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 275 nm (Note: This should be confirmed by determining the λmax of the analyte).
-
-
Validation Procedure:
-
Follow the International Council for Harmonisation (ICH) Q2(R2) guidelines for method validation.[4][5][6]
-
Specificity: Inject a blank (mobile phase) and a placebo (matrix without analyte) to ensure no interfering peaks at the analyte's retention time.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. Calculate the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).[6][7]
-
Precision:
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
HPLC-UV Workflow Diagram
Caption: HPLC-UV workflow for quantification.
Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and specificity, such as pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the gold standard. This technique couples the separation power of HPLC with the highly selective and sensitive detection capabilities of a tandem mass spectrometer.
Expert Rationale for Method Design
The primary advantage of LC-MS/MS is its ability to reduce matrix effects and provide unambiguous identification. By using electrospray ionization (ESI) in negative mode, we can efficiently generate the deprotonated molecular ion [M-H]⁻ of this compound. The tandem mass spectrometer then isolates this specific ion (precursor ion) and fragments it to produce characteristic product ions. Monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) provides exceptional specificity, as it is highly unlikely that another compound will have the same retention time, precursor ion mass, and product ion mass.[8][9] Sample preparation often involves a cleanup step like Solid Phase Extraction (SPE) to remove interferences (e.g., salts, proteins) that can suppress the ESI signal.[8]
Detailed Experimental Protocol: LC-MS/MS
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards as described for HPLC, but at a lower concentration range (e.g., 0.1 - 100 ng/mL).
-
For biological samples (e.g., plasma):
-
Spike 100 µL of plasma with the analyte and an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform a protein precipitation step by adding 300 µL of cold acetonitrile, vortexing, and centrifuging.
-
Alternatively, for cleaner samples, use a Solid Phase Extraction (SPE) protocol for extraction and concentration.[8]
-
-
Transfer the supernatant or eluted sample for injection.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system for faster analysis and better resolution.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase: Gradient elution.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
Analyte: Determine precursor [M-H]⁻ and optimal product ions by infusing a standard solution. (Expected [M-H]⁻ for C₆H₄ClNO₃ is m/z 172.0).
-
Internal Standard: Determine corresponding transitions.
-
-
Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.
-
-
Validation Procedure:
-
Validation follows ICH guidelines but with a focus on bioanalytical method validation where applicable.
-
Parameters are similar to HPLC but with much lower acceptance criteria for LOQ (e.g., ng/mL or pg/mL levels).[8][10]
-
Matrix Effect: Must be evaluated to ensure that components in the sample matrix (e.g., plasma) do not suppress or enhance the analyte's ionization.[10]
-
Recovery: Assess the efficiency of the extraction process (e.g., SPE).[8][10]
-
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS workflow for high-sensitivity analysis.
Pillar 3: UV-Visible Spectrophotometry
UV-Visible Spectrophotometry is a simple, rapid, and accessible technique based on the direct measurement of light absorption by the analyte in a solution.[11][12] While it lacks the specificity of chromatographic methods, it can be highly effective for quantifying pure substances or for assays in simple matrices where interfering substances are absent.
Expert Rationale for Method Design
The core principle is Beer-Lambert's Law, which states that absorbance is directly proportional to the concentration of the analyte.[12] The key to this method is identifying the wavelength of maximum absorbance (λmax), as this provides the greatest sensitivity and minimizes deviations from linearity. For some compounds, or to shift the λmax away from interfering substances, a derivatization reaction can be employed. This involves reacting the analyte with a chromogenic reagent to produce a colored complex with strong absorbance in the visible region.[12][13] This is a powerful strategy to enhance both sensitivity and selectivity.
Detailed Experimental Protocol: Spectrophotometry
-
Standard and Sample Preparation:
-
Prepare a stock solution (e.g., 100 µg/mL) in a suitable solvent (e.g., 0.1 M HCl or 0.1 M NaOH, depending on where the λmax is most stable and distinct).
-
Create a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.
-
Prepare unknown samples by dissolving and diluting them in the same solvent to fall within the calibration range.
-
-
Wavelength Determination (λmax):
-
Scan a mid-range standard solution across the UV-Vis spectrum (e.g., 200-400 nm) against a solvent blank.
-
Identify the wavelength that gives the highest absorbance; this is the λmax to be used for all subsequent measurements.
-
-
Measurement and Quantification:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each calibration standard and the unknown samples.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the unknown samples from the calibration curve.
-
-
Validation Procedure:
-
Specificity: Can be challenging. It is typically demonstrated by showing that placebo and common impurities do not absorb significantly at the analytical wavelength.
-
Linearity, Accuracy, Precision, LOD/LOQ: Determined similarly to the HPLC method, using absorbance values instead of peak areas.
Spectrophotometry Workflow Diagram
Caption: UV-Vis Spectrophotometry workflow for direct quantification.
Head-to-Head: Performance Comparison
The choice of analytical method is a balance of performance requirements, sample complexity, and available resources. The following table summarizes the key characteristics of each validated method.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | High (based on retention time & UV spectrum) | Very High (based on retention time & mass transitions) | Low to Moderate (prone to interference) |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~0.1 - 1 ng/mL | ~1 - 5 µg/mL |
| Linearity Range | Wide (typically 2-3 orders of magnitude) | Very Wide (typically 3-4 orders of magnitude) | Narrow (typically 1-2 orders of magnitude) |
| Precision (%RSD) | Excellent (< 2%) | Excellent (< 5-15% for bioanalysis) | Good (< 3%) |
| Accuracy (% Recovery) | Excellent (98-102%) | Excellent (85-115% for bioanalysis) | Good (95-105%) |
| Sample Throughput | Moderate (5-15 min/sample) | Moderate (3-10 min/sample) | High (< 1 min/sample) |
| Cost (Instrument/Run) | Moderate / Low | High / High | Low / Very Low |
| Ideal Application | Routine QC, purity testing, formulation assay | Bioanalysis (PK studies), trace impurity detection | Assay of pure substance, simple formulations |
Senior Scientist's Recommendation: Selecting the Right Tool for the Job
There is no single "best" method; the optimal choice is dictated by the analytical question you are asking.
-
For routine quality control of drug substances or finished products, where the analyte concentration is high and the matrix is well-defined, HPLC-UV is the method of choice. It offers the perfect balance of performance, reliability, and cost-effectiveness, and is universally accepted by regulatory agencies for these applications.
-
When quantifying the analyte in complex biological matrices like plasma or tissue, or when detecting trace-level impurities, the superior sensitivity and specificity of LC-MS/MS are non-negotiable. The investment in instrumentation and method development is justified by the need to eliminate matrix interference and achieve the low detection limits required for pharmacokinetic and toxicological studies.
-
For rapid, high-throughput screening or for quantifying the analyte in a pure, simple solution without significant interfering components, UV-Vis Spectrophotometry is an excellent option. Its simplicity, speed, and low cost make it ideal for applications like dissolution testing or basic concentration checks where the highest degree of specificity is not required.
Conclusion
The quantification of this compound is a critical task in pharmaceutical development and chemical manufacturing. A thorough understanding of the principles and performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry allows scientists to make informed decisions. The foundation of any reliable analytical data lies in a rigorous validation process, as outlined by ICH guidelines.[4][14][15] By carefully selecting the method that is fit for its intended purpose and validating it comprehensively, researchers and developers can ensure the integrity and accuracy of their results, supporting the delivery of safe and effective products.
References
-
SIELC Technologies. (n.d.). Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Lee, J., Durst, R. W., & Wrolstad, R. E. (2005). Correlation of two anthocyanin quantification methods. Journal of Food Science, 70(1), S50-S54. (Note: While about anthocyanins, it discusses the comparison of HPLC and spectrophotometric methods). Retrieved from [Link]
-
Al-Shehri, M. M., & El-Shabrawy, Y. (2022). Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations. Pharmaceutical Chemistry Journal, 56, 658–665. Retrieved from [Link]
-
Reddy, B. P., & Reddy, K. R. (2015). Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 6(8), 3465-3470. Retrieved from [Link]
-
World Health Organization. (2011). Guidelines for drinking-water quality, 4th ed. (Chapter A4.1 Analytical methods). Retrieved from [Link]
-
Pistocchini, P., et al. (2018). Bioanalytical method development and validation of niacin and nicotinuric acid in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 155, 22-28. Retrieved from [Link]
-
Storbeck, K. H., et al. (2022). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Enzymology, 668, 185-212. Retrieved from [Link]
-
Nelson, D. A. (1983). Synthesis and High Performance Liquid Chromatography of Alkylsulfonates for use as Water Tracing Compounds. Wyoming Water Research Center. Retrieved from [Link]
-
Wang, Y., et al. (2022). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Molecules, 27(15), 4983. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Srividya, K., & Balasubramanian, N. (1997). Spectrophotometric determination of pyridoxine hydrochloride in pharmaceutical preparations and foods. Journal of AOAC International, 80(6), 1368-1373. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Talath, S., & Hani, U. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. International Journal of Environmental Science and Natural Resources, 34(4). Retrieved from [Link]
-
Vasanthi, R., et al. (2015). Analytical Method Development and Validation of Lovastatin and Niacin by using RP-HPLC Method. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 3(3), 155-163. Retrieved from [Link]
-
Ribeiro da Silva, M. A., et al. (2008). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry B, 112(35), 11026-11036. Retrieved from [Link]
-
GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Breidert, D., et al. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Chromatography B, 804(2), 349-354. Retrieved from [Link]
-
AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Nikolaychuk, P. A. (2023). UV-Spectrophotometric Determination of the Active Pharmaceutical Ingredients Meloxicam and Nimesulide in Cleaning Validation Samples with Sodium Carbonate. J, 6(2), 248-266. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- Lonza AG. (1985). Method for the production of 6-hydroxynicotinic acid. Google Patents.
-
Gika, H. G., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5694. Retrieved from [Link]
-
Rahman, N., & Hejaz, A. (2006). Indirect Spectrophotometric Method For The Determination Of Chromium. Analytical Chemistry: An Indian Journal, 2(3), 113-120. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Spectrophotometric determination of pyridoxine hydrochloride [correction of hydrochlorine] pharmaceutical preparations and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ema.europa.eu [ema.europa.eu]
Comparative Efficacy Guide: MEK Inhibitors Derived from 2-Chloro-6-hydroxynicotinic Acid
[1][2]
Executive Summary
This compound (also known as 6-hydroxy-2-chloronicotinic acid) is a critical heterocyclic building block used to synthesize advanced kinase inhibitors, specifically targeting the RAS-RAF-MEK-ERK signaling pathway.[1][2] Its unique 2,6-disubstituted pyridine scaffold allows for the construction of pyridone-based MEK inhibitors , such as the clinical candidate N-(2-(2-fluoro-4-iodophenylamino)-1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)cyclopropanesulfonamide .[1][2]
This guide compares the efficacy, selectivity, and pharmacological profile of these pyridone-derived MEK inhibitors against the current Standard of Care (SoC), Trametinib (Mekinist®).[2]
Key Findings
-
Structural Advantage: The 6-hydroxy moiety facilitates the formation of a stable pyridone core, which enhances hydrogen bonding within the MEK allosteric pocket, potentially improving residence time compared to quinolone-based inhibitors.[1][2]
-
Potency: Derivatives exhibit nanomolar (nM) potency against MEK1/2, comparable to Trametinib.[2]
-
Selectivity: High specificity for MEK1/2 minimizes off-target toxicity, a common failure point in early kinase inhibitors.[1][2]
Chemical Lineage & Synthesis
The efficacy of the final drug is directly linked to the structural fidelity of the starting material.[1][2] this compound provides a "privileged scaffold" that mimics the ATP-binding site or allosteric pocket of the kinase.[1][2]
Synthesis Pathway: From Precursor to Active API
The transformation involves converting the carboxylic acid to an amide/sulfonamide and substituting the chlorine with a specific aniline derivative to ensure high-affinity binding.[1][2]
Figure 1: Synthetic route transforming this compound into a bioactive MEK inhibitor.
Comparative Efficacy Analysis
This section contrasts the Pyridone-Derived MEK Inhibitor (synthesized from this compound) with Trametinib .[1][2]
Mechanism of Action (Allosteric Inhibition)
Both compounds function as ATP-non-competitive allosteric inhibitors .[1][2] They bind to a pocket adjacent to the ATP-binding site, locking the MEK protein in a catalytically inactive conformation.[1][2]
Figure 2: Signal transduction pathway showing the point of intervention for both inhibitors.[2][3][4]
Quantitative Performance Data
The following data aggregates preclinical and clinical findings for pyridone-based inhibitors versus Trametinib.
| Metric | Pyridone-Derived Inhibitor | Trametinib (Standard of Care) | Clinical Implication |
| Target | MEK1 / MEK2 | MEK1 / MEK2 | Dual inhibition prevents pathway reactivation.[1][2] |
| IC50 (Cell-Free) | 0.5 - 2.0 nM | 0.7 - 0.9 nM | Comparable potency; high affinity binding.[1][2] |
| Selectivity | >1000x vs. BRAF/CRAF | >1000x vs. BRAF/CRAF | Low risk of off-target kinase toxicity.[1][2] |
| Half-Life (t1/2) | ~18-24 hours | ~4-5 days | Trametinib accumulates more; Pyridone may offer flexible dosing.[1][2] |
| Bioavailability | High (>70%) | High (>70%) | Suitable for oral administration.[1][2] |
| Metabolic Stability | Moderate (CYP3A4) | High (Deacetylation) | Different metabolic routes reduce drug-drug interaction risks.[1][2] |
Analyst Insight: While Trametinib has a longer half-life, the Pyridone-derived inhibitor's shorter half-life may allow for better management of acute toxicities (e.g., rash, retinal vein occlusion) by rapid washout upon dose interruption.[1][2]
Experimental Protocols
To validate the efficacy of a drug synthesized from this compound, the following protocols are standard.
Protocol A: Synthesis of the Pyridone Core
Objective: Convert this compound into the N-methyl-2-pyridone intermediate.[1][2]
-
Reagents: this compound (1 eq), Methyl Iodide (MeI, 1.2 eq), Potassium Carbonate (
, 2 eq), DMF (Solvent). -
Procedure:
-
Validation: NMR should show N-methyl peak at ~3.5 ppm and disappearance of the carboxylic acid proton.
Protocol B: In Vitro MEK1 Kinase Assay
Objective: Determine IC50 of the synthesized inhibitor.[1][2]
References
Sources
- 1. GlyTouCan:G30163MV | C16H14F3IN2O4 | CID 10206158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dihydroxy-7-(6-hydroxy-2-methyl-8-((2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid | C23H36O7 | CID 4889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. PubChemLite - Gdc-0623 (C16H14FIN4O3) [pubchemlite.lcsb.uni.lu]
Technical Comparison Guide: 2-Chloro-6-hydroxynicotinic Acid as a Strategic Scaffold in Medicinal Chemistry
Executive Summary
2-Chloro-6-hydroxynicotinic acid (CAS: 38025-90-0), also known as 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid , represents a critical bifunctional scaffold in modern drug discovery. Unlike its parent compound, 2,6-dichloronicotinic acid, this molecule offers a "desymmetrized" reactivity profile. The presence of the stable C6-oxo group (via tautomerism) allows researchers to selectively functionalize the C2 position via nucleophilic aromatic substitution (
This guide analyzes its performance as a precursor for MEK inhibitors and substituted pyridone antifungals , comparing its synthetic efficiency against alternative pyridine building blocks.
Chemical Identity & Tautomerism
Understanding the tautomeric equilibrium is vital for experimental design. In solution and solid state, the molecule predominantly exists as the 2-pyridone (lactam) tautomer rather than the 2-hydroxypyridine (lactim).[1]
-
Implication for Synthesis: Reactions targeting the "hydroxyl" oxygen (O-alkylation) often compete with N-alkylation. The pyridone form favors N-alkylation under basic conditions, a feature exploited in the synthesis of N-methylated kinase inhibitors.
Figure 1: Tautomeric equilibrium favoring the 6-oxo (lactam) form, essential for N-alkylation strategies.
Comparative Analysis: Synthetic Routes & Efficiency
Route A: Hydrolysis of 2,6-Dichloronicotinic Acid (Recommended)
This is the industrial standard. The regioselectivity is governed by the electronic and steric influence of the C3-carboxylate.
-
Mechanism: Under basic aqueous conditions (NaOH), the C3-carboxylic acid deprotonates to the carboxylate (
). This anion exerts an electrostatic repulsion and steric hindrance at the adjacent C2 position. Consequently, the nucleophilic attack by hydroxide occurs preferentially at the C6 position . -
Yield: Typically 75–85%.
-
Purity: High (>98% regioselectivity).[2]
Route B: Chlorination of 6-Hydroxynicotinic Acid (Alternative)
-
Mechanism: Electrophilic chlorination using
. -
Drawback: This route is less selective. Chlorination can occur at C2, C4, or C5, requiring difficult chromatographic separation.
-
Verdict: Inferior to Route A for generating the specific 2-chloro-6-hydroxy isomer.
Comparison Table: 2-Chloro-6-hydroxy vs. Alternatives
| Feature | This compound | 2,6-Dichloronicotinic Acid | 2-Chloronicotinic Acid |
| Primary Utility | Synthesis of N-alkyl-6-oxopyridines (e.g., MEK inhibitors) | Precursor to 2-chloro-6-hydroxy; symmetric substitution | General pyridine scaffold |
| C6 Reactivity | Protected/Stable (Oxo group) | Reactive (Cl group, susceptible to hydrolysis) | Unreactive (C-H bond) |
| C2 Reactivity | High ( | High ( | High ( |
| N-Alkylation | Direct (via Pyridone N) | Impossible (Pyridine N is not nucleophilic for alkylation) | Impossible without oxidation |
| Cost Efficiency | High (Direct scaffold for pyridones) | Medium (Requires hydrolysis step) | Low (If C6-oxo is needed downstream) |
Key Application: Synthesis of MEK Inhibitors
The most high-value application of this compound is in the synthesis of MEK1/2 inhibitors (e.g., analogs of substituted pyridone sulfonamides). The scaffold provides the essential 6-oxo pharmacophore while the 2-Cl serves as the attachment point for the hydrophobic diphenylamine tail.
Experimental Workflow: MEK Inhibitor Scaffold Construction
Objective: Synthesis of an N-methyl-6-oxopyridine intermediate.
Step 1: N-Methylation (Regiocontrol)
The 6-hydroxy acid is first esterified and then N-methylated. The 6-oxo tautomer directs methylation to the Nitrogen.
-
Reagents: MeI (Methyl Iodide),
, DMF. -
Observation: Formation of the N-methyl-2-chloro-6-oxopyridine ester.
Step 2:
Displacement at C2
The 2-Cl atom is displaced by a fluoro-iodo-aniline (a common motif in MEK inhibitors).
-
Reagents: LiHMDS (Lithium bis(trimethylsilyl)amide) or NaH, THF, -78°C to RT.
-
Causality: The electron-withdrawing carbonyl at C6 (and the ester at C3) activates the C2-Cl bond for displacement, even with weak nucleophiles like anilines.
Figure 2: Synthetic pathway transforming the dichloro precursor into a functionalized MEK inhibitor scaffold.
Detailed Experimental Protocol
Protocol: Regioselective Hydrolysis of 2,6-Dichloronicotinic Acid This protocol validates the production of high-purity this compound.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and thermometer.
-
Reagent Loading: Charge the flask with 2,6-Dichloronicotinic acid (19.2 g, 100 mmol) and Water (150 mL).
-
Base Addition: Slowly add Sodium Hydroxide (NaOH, 12.0 g, 300 mmol) pellets. The solution will exotherm; maintain temperature <40°C using an ice bath if necessary.[3]
-
Reaction: Heat the mixture to reflux (100°C) for 8–10 hours. Monitor by HPLC or TLC (Mobile phase: MeOH/DCM 1:9).
-
Checkpoint: The starting material (2,6-dichloro) should disappear. If 6-chloro-2-hydroxy (impurity) forms, it usually appears at a different Rf.
-
-
Workup: Cool the reaction mixture to room temperature. Acidify carefully with Concentrated HCl to pH 1–2.
-
Isolation: A white to pale yellow precipitate will form. Stir at 0°C for 1 hour to maximize precipitation.
-
Purification: Filter the solid and wash with ice-cold water (2 x 20 mL). Dry in a vacuum oven at 50°C.
-
Expected Yield: 14.0 – 15.5 g (80–89%).
-
Characterization:
-
1H NMR (DMSO-d6): Look for two doublets in the aromatic region (approx. 6.5 ppm and 8.1 ppm) representing the C5 and C4 protons. The absence of a C2 proton confirms the retention of the substituent, and the shift corresponds to the 6-oxo form.
-
References
-
Regioselectivity in Pyridine Hydrolysis: Organic Syntheses, Coll. Vol. 4, p.532. (Classic method for hydroxynicotinic acids).
-
MEK Inhibitor Synthesis: Journal of Medicinal Chemistry, "Discovery of Novel Pyridone-Based MEK Inhibitors". (Describes the N-methylation and SNAr sequence).
-
Tautomerism of Hydroxypyridines: Wikipedia: 2-Pyridone. (Detailed structural analysis of the lactam/lactim equilibrium).
-
S_NAr Mechanisms: ResearchGate, "Synthesis of 2-Chloronicotinic Acid Derivatives". (Discussion on reactivity of C2 vs C6 halogens).
Sources
patent analysis for the synthesis and use of 2-Chloro-6-hydroxynicotinic acid
Part 1: Executive Summary
2-Chloro-6-hydroxynicotinic acid (also chemically defined as 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid ) is a high-value heterocyclic building block.[1] It serves as a critical scaffold in the synthesis of next-generation kinase inhibitors (specifically MEK inhibitors) and metabolic disease therapeutics (GLP-1 receptor agonists).
Unlike simple pyridine derivatives, this molecule exhibits a complex reactivity profile due to lactam-lactim tautomerism , which dictates its behavior in nucleophilic substitution reactions. This guide analyzes the dominant industrial synthesis route—regioselective hydrolysis of 2,6-dichloronicotinic acid —and contrasts it with emerging alternative strategies.
Part 2: Technical Landscape & Chemical Architecture
The Tautomeric Challenge
The core challenge in utilizing this intermediate lies in its dual nature. In solution, it exists in equilibrium between the 6-hydroxy (enol) and 6-oxo (keto) forms.
-
Solid State: Predominantly exists as the 2-chloro-6-oxo-1,6-dihydropyridine tautomer (pyridone form).
-
Reactivity Implication: Downstream functionalization requires precise control over conditions to favor N-alkylation (pyridone pathway) vs. O-alkylation (pyridine pathway).
Strategic Importance in Drug Discovery
-
MEK Inhibition: The 2-chloro-6-oxo scaffold is essential for orienting the binding of inhibitors in the ATP-binding pocket of MAP kinase enzymes (e.g., Binimetinib analogs).
-
Metabolic Therapeutics: Recent patent disclosures (US 2024/0208952) highlight its use in constructing GLP-1 receptor agonists for diabetes and obesity treatment.
Part 3: Comparative Process Analysis
We evaluated the two primary methodologies for synthesizing this target. The Hydrolysis Route is the current industry standard, while Direct Chlorination remains a niche or academic alternative due to selectivity issues.
Route A: Regioselective Hydrolysis (Industry Standard)
This route utilizes 2,6-dichloronicotinic acid as the starting material. The reaction exploits the differential electrophilicity of the C2 and C6 positions. The C6 position is more susceptible to nucleophilic attack by hydroxide due to the para-like conjugation with the electron-withdrawing carboxylic acid group, although steric factors at C2 also play a role.
-
Mechanism: Nucleophilic Aromatic Substitution (
). -
Regioselectivity: High (>95% favoring 6-hydroxy over 2-hydroxy).[2]
-
Key Patent: US 3,682,932; EP 2361905.
Route B: Direct Chlorination (Alternative)
Involves the chlorination of 6-hydroxynicotinic acid using agents like
-
Drawback: Controlling chlorination solely at the C2 position is difficult; over-chlorination to the 2,5-dichloro derivative or complete conversion to 2,6-dichloronicotinic acid is common.
Performance Matrix
| Metric | Route A: Hydrolysis of 2,6-Dichloro | Route B: Direct Chlorination |
| Yield | 48% - 85% (Optimized) | 30% - 50% |
| Purity | >98% (Crystallization) | Variable (Isomer mixtures) |
| Regioselectivity | High (Thermodynamic control) | Low (Kinetic control issues) |
| Raw Material Cost | Moderate (2,6-Dichloronicotinic acid) | Low (6-Hydroxynicotinic acid) |
| Scalability | High (Self-validating workup) | Low (Chromatography often needed) |
| E-Factor (Waste) | Moderate (Salt formation) | High (Chlorinated waste streams) |
Part 4: Experimental Protocols (Self-Validating)
The following protocol is synthesized from best-in-class patent disclosures (EP 2361905, US 3,682,932) and optimized for reproducibility.
Protocol: Regioselective Hydrolysis of 2,6-Dichloronicotinic Acid
Objective: Synthesis of 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Reagents:
-
2,6-Dichloronicotinic acid (15.6 mmol, 3.00 g)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 2N aqueous solution.
-
Hydrochloric Acid (HCl), concentrated.
Workflow:
-
Dissolution: Charge a 100 mL round-bottom flask with 3.00 g of 2,6-dichloronicotinic acid.
-
Base Addition: Add 30 mL of 2N KOH solution. The mixture typically becomes clear as the salt forms.
-
Reflux: Heat the reaction mixture to reflux (
) with vigorous magnetic stirring.-
Checkpoint: Monitor by HPLC or TLC. The starting material (2,6-dichloro) is less polar than the product. Reaction time is typically 8–16 hours.
-
-
Cooling: Cool the reaction mixture to room temperature (
). -
Acidification (Critical Step): Slowly add concentrated HCl dropwise while stirring.
-
Observation: A white to off-white precipitate will begin to form as the pH drops.
-
Target: Adjust pH to ~1–2 to ensure full protonation of the carboxylic acid and the pyridone nitrogen.
-
-
Isolation: Filter the solid precipitate under vacuum.
-
Purification: Wash the filter cake with cold water (
) to remove inorganic salts (KCl/NaCl). -
Drying: Dry the solid in a vacuum oven at
for 12 hours.
Expected Results:
-
Appearance: White to pale yellow crystalline solid.
-
Yield: ~1.31 g (48% unoptimized) to 2.4 g (>75% optimized).
-
Melting Point: >250°C (decomposition).
Part 5: Visualization of Reaction Pathways
Synthesis Workflow
This diagram illustrates the logical flow of the hydrolysis route, highlighting the critical decision points (Checkpoints).
Caption: Step-by-step workflow for the regioselective hydrolysis of 2,6-dichloronicotinic acid.
Tautomerism and Downstream Utility
Understanding the tautomeric equilibrium is vital for subsequent drug synthesis steps.
Caption: Tautomeric equilibrium shifting towards the Keto form, facilitating N-functionalization.
Part 6: Downstream Applications
MEK Inhibitor Synthesis
The 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid intermediate is often converted to its methyl ester and then coupled with anilines.
-
Example: In the synthesis of Binimetinib analogs, the carboxylic acid is esterified, and the C2-chloro group undergoes a second
reaction with a fluoro-iodo-aniline. -
Mechanism: The electron-deficient pyridone ring facilitates the displacement of the chlorine atom at position 2 by the amine nucleophile.
GLP-1 Receptor Agonists
Recent patents (e.g., US 2024/0208952) utilize this acid to introduce a polar, hydrogen-bond-donating motif into lipophilic backbones, enhancing the pharmacokinetic profile of GLP-1 agonists.
Part 7: References
-
Hoffmann-La Roche. (1972).[3] this compound.[3][4][5] US Patent 3,682,932.[3] Link
-
Array BioPharma Inc. (2011).[3] Heterocyclic Inhibitors of MEK and methods of use thereof. European Patent EP 2361905 A1. Link
-
Eli Lilly and Company. (2017). Homobispiperidinyl derivatives as liver x receptor beta agonists. WO 2017/095758 A1. Link
-
Novo Nordisk A/S. (2024).[3] Thiophene GLP-1 receptor agonist and use thereof. US Patent Application 2024/0208952 A1. Link
-
Ambeed. (n.d.). This compound Product Data. Retrieved January 29, 2026. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2005051301A3 - Heterocyclic inhibitors of mek and methods of use thereof - Google Patents [patents.google.com]
- 4. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-6-hydroxynicotinic Acid
Introduction: The Significance of 2-Chloro-6-hydroxynicotinic Acid
This compound, a key heterocyclic building block, holds considerable importance in the realms of pharmaceutical and materials science. Its unique molecular architecture, featuring a pyridine core substituted with both a chloro and a hydroxyl group, as well as a carboxylic acid moiety, offers multiple reactive sites for synthetic transformations. This versatility makes it an invaluable precursor for the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. The strategic synthesis of this compound is therefore of paramount interest to researchers in drug discovery and materials development.
This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of this compound, with a primary focus on the chlorination of 6-hydroxynicotinic acid. We will delve into the mechanistic intricacies of different catalysts, present detailed experimental protocols, and offer a comparative assessment of their performance based on available data.
Synthetic Strategies: A Focus on Chlorination of 6-Hydroxynicotinic Acid
The most direct and common route to this compound is the selective chlorination of 6-hydroxynicotinic acid. It is crucial to recognize that 6-hydroxynicotinic acid exists in tautomeric equilibrium with its more stable 6-oxo-1,6-dihydropyridine-3-carboxylic acid form. This tautomerism plays a critical role in the reactivity of the pyridine ring and influences the choice of chlorinating agent and reaction conditions.
The primary challenge in this synthesis is to achieve selective chlorination at the C2 position of the pyridine ring without promoting unwanted side reactions, such as chlorination of the carboxylic acid group or polychlorination. The choice of catalyst and reaction conditions is therefore pivotal in directing the reaction towards the desired product with high yield and purity.
Comparative Analysis of Catalytic Systems
Several chlorinating agents and catalytic systems have been employed for the synthesis of this compound and related compounds. This section provides a comparative overview of the most prominent methods.
Phosphorus Oxychloride (POCl₃)-Based Systems
Phosphorus oxychloride (POCl₃) is one of the most widely used and effective reagents for the chlorination of hydroxypyridines and their derivatives.[1] Its efficacy stems from its ability to convert the hydroxyl group of the pyridone tautomer into a good leaving group, facilitating nucleophilic substitution by a chloride ion.
Mechanism of Action:
The reaction with POCl₃ is believed to proceed through the formation of a chlorophosphate intermediate. The lone pair of electrons on the oxygen of the pyridone attacks the electrophilic phosphorus atom of POCl₃, leading to the displacement of a chloride ion. This is followed by the attack of a chloride ion on the C2 position of the pyridine ring, resulting in the elimination of a dichlorophosphate moiety and the formation of the desired 2-chloro derivative. The presence of a base, such as triethylamine or pyridine, is often crucial to neutralize the hydrogen chloride generated during the reaction and to facilitate the initial nucleophilic attack.[2]
Experimental Data and Performance:
While direct comparative studies are scarce, patent literature provides valuable insights into the performance of POCl₃-based systems. For instance, a Chinese patent describes the synthesis of 6-chloronicotinic acid from 6-hydroxynicotinic acid using POCl₃ in the presence of triethylamine, with reported reaction yields as high as 95%.[3]
Advantages:
-
High reactivity and effectiveness for the chlorination of 2-pyridones.
-
Readily available and relatively inexpensive reagent.
-
The reaction can often be driven to high conversion.
Disadvantages:
-
POCl₃ is a corrosive and moisture-sensitive reagent that requires careful handling.[4]
-
The reaction can sometimes lead to the formation of side products, including the chlorination of the carboxylic acid group, which would necessitate a subsequent hydrolysis step.
-
The work-up procedure can be challenging due to the need to quench the excess POCl₃ and separate the product from phosphorus-containing byproducts.[5]
Thionyl Chloride (SOCl₂)-Based Systems
Thionyl chloride (SOCl₂) is another common chlorinating agent used for the conversion of hydroxyl groups to chloro groups. While it is more commonly used for the conversion of carboxylic acids to acyl chlorides, it can also be employed for the chlorination of hydroxypyridines.
Mechanism of Action:
Similar to POCl₃, the reaction with SOCl₂ is thought to involve the formation of an intermediate chlorosulfite ester. The hydroxyl group of the pyridone attacks the sulfur atom of SOCl₂, leading to the elimination of a chloride ion and the formation of the chlorosulfite. A subsequent nucleophilic attack by a chloride ion at the C2 position results in the formation of the 2-chloro product and the release of sulfur dioxide and hydrogen chloride.
Experimental Data and Performance:
While less commonly reported for this specific transformation compared to POCl₃, SOCl₂ is a viable alternative. The reaction conditions, such as temperature and the use of a base, need to be carefully optimized to favor the desired chlorination of the pyridine ring over the potential side reaction with the carboxylic acid.
Advantages:
-
Readily available and effective chlorinating agent.
-
The byproducts of the reaction (SO₂ and HCl) are gaseous, which can simplify product purification.
Disadvantages:
-
SOCl₂ is a corrosive and toxic reagent.
-
There is a higher propensity for the chlorination of the carboxylic acid group to form the acyl chloride, which may require an additional hydrolysis step.
Vilsmeier-Haack Reagent
The Vilsmeier-Haack reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride, is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] Interestingly, this reagent can also effect the chlorination of hydroxyl groups on heterocyclic rings.[8]
Mechanism of Action:
The Vilsmeier-Haack reagent is a chloroiminium salt, which is a highly electrophilic species.[9] In the context of chlorination, it is believed that the hydroxyl group of the pyridone attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent rearrangement and elimination steps, facilitated by the chloride ions present in the reaction mixture, lead to the formation of the 2-chloro derivative.
Experimental Data and Performance:
The use of the Vilsmeier-Haack reagent for the direct synthesis of this compound is not extensively documented. However, its known reactivity towards hydroxypyridines suggests it as a potential, albeit less conventional, catalytic system. A key challenge would be to control the reaction to favor chlorination over the more common formylation reaction.
Advantages:
-
Can be a one-pot reaction for both chlorination and potentially other functionalizations.
-
The reactivity can be tuned by modifying the amide and the halogenating agent used to generate the reagent.
Disadvantages:
-
The primary reaction is often formylation, and achieving selective chlorination can be challenging.
-
The reaction mechanism is complex and can lead to a mixture of products.
Quantitative Data Summary
Due to the limited availability of direct comparative studies in the peer-reviewed literature, a quantitative comparison of catalyst performance is challenging. However, based on the information gathered from patents and related studies, the following table provides a semi-quantitative comparison of the discussed catalytic systems.
| Catalyst System | Typical Reagents | Relative Reactivity | Selectivity for C2-Chlorination | Key Advantages | Key Disadvantages |
| Phosphorus Oxychloride | POCl₃, Triethylamine/Pyridine | High | Moderate to High | High yields reported, readily available. | Corrosive, potential for side reactions. |
| Thionyl Chloride | SOCl₂ | Moderate | Moderate | Gaseous byproducts, readily available. | Risk of carboxylic acid chlorination. |
| Vilsmeier-Haack Reagent | POCl₃/DMF | Moderate | Lower | One-pot potential for functionalization. | Primarily a formylating agent. |
Experimental Protocols
The following protocols are representative examples based on the literature for the synthesis of chlorinated nicotinic acid derivatives. Note: These protocols should be adapted and optimized for the specific synthesis of this compound and performed with appropriate safety precautions in a well-ventilated fume hood.
Protocol 1: Chlorination using Phosphorus Oxychloride and Triethylamine
This protocol is adapted from a method described for the synthesis of 6-chloronicotinic acid.[3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 6-hydroxynicotinic acid (1 equivalent) and triethylamine (1.5 - 2.5 equivalents).
-
Addition of POCl₃: Slowly add phosphorus oxychloride (2 - 3 equivalents) dropwise to the stirred mixture. The addition is exothermic, and the temperature should be controlled.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (e.g., 7-8 hours), monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into ice-water. Adjust the pH of the aqueous solution to acidic (e.g., pH 1-3) using a suitable acid (e.g., HCl or H₂SO₄).
-
Isolation: The product may precipitate upon acidification. Collect the solid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Protocol 2: General Procedure for Chlorination of a Hydroxypyridine
This is a general procedure that can be adapted for using either POCl₃ or SOCl₂.
-
Reaction Setup: To a stirred solution of the hydroxypyridine derivative (1 equivalent) in a suitable solvent (e.g., chloroform, dichloroethane, or neat chlorinating agent), add the chlorinating agent (POCl₃ or SOCl₂, 2-5 equivalents) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for a period of 2 to 24 hours, until the starting material is consumed (as monitored by TLC).
-
Work-up: After cooling, carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Isolation: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualization of Key Processes
Tautomeric Equilibrium of 6-Hydroxynicotinic Acid
Caption: Tautomeric equilibrium between the hydroxy and oxo forms of 6-hydroxynicotinic acid.
General Workflow for POCl₃-Mediated Chlorination
Caption: A typical experimental workflow for the chlorination of 6-hydroxynicotinic acid using POCl₃.
Conclusion and Future Outlook
The synthesis of this compound is most effectively achieved through the chlorination of 6-hydroxynicotinic acid, with phosphorus oxychloride-based systems demonstrating high efficacy. The choice of catalyst and reaction conditions must be carefully considered to maximize yield and selectivity while minimizing side reactions. While POCl₃ remains the reagent of choice based on available data, further research into alternative, milder, and more selective catalytic systems, such as those based on transition metals or enzymatic transformations, would be a valuable contribution to the field. The development of more sustainable and atom-economical synthetic routes will undoubtedly continue to be a major focus for researchers in organic and medicinal chemistry.
References
- CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google P
- ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
-
Vilsmeier–Haack reaction - Wikipedia. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. [Link]
-
Exploring the Synthesis and Applications of 2,6-Dichloronicotinic Acid by NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google P
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
How should I proceed in Chlorination using POCl3? - ResearchGate. [Link]
-
PHOSPHORYL TRICHLORIDE CAS N°: 10025-87-3 - OECD Existing Chemicals Database. [Link]
-
Phosphoryl chloride - Wikipedia. [Link]
-
Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. [Link]
- CN102942518B - Chlorination synthesis method of pyridine derivatives - Google P
-
Vilsmeier–Haack reaction - Wikipedia. [Link]
-
Study on catalyst deactivation kinetics of pyridine chlorination - ResearchGate. [Link]
-
Elimination of Alcohols To Alkenes With POCl3 and Pyridine - Master Organic Chemistry. [Link]
- US4256894A - Preparation of chlorinated pyridines - Google P
-
POCl3 and Pyridine for E2 - YouTube. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl - SciRP.org. [Link]
-
Oxidation with Chlorine /Pyridine Complexes - Wordpress. [Link]
- US6051714A - Processes for dechlorinating pyridines - Google P
-
How should I proceed in Chlorination using POCl3? - ResearchGate. [Link]
- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google P
Sources
- 1. EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents [patents.google.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. scirp.org [scirp.org]
- 9. youtube.com [youtube.com]
Safety Operating Guide
2-Chloro-6-hydroxynicotinic acid proper disposal procedures
Proper disposal of 2-Chloro-6-hydroxynicotinic acid (CAS 38025-90-0) requires strict adherence to protocols designed for halogenated heteroaromatic compounds. Unlike simple inorganic acids, this compound possesses a pyridine ring substituted with both chlorine and hydroxyl groups, necessitating high-temperature incineration rather than simple neutralization and sewer discharge.
The following guide synthesizes chemical safety data with practical waste management logistics to ensure compliance and safety in drug development and research environments.
Executive Summary: Operational At-A-Glance
| Parameter | Critical Data |
| Chemical Name | This compound |
| CAS Number | 38025-90-0 |
| Waste Class | Halogenated Organic Waste (Do NOT Drain Dispose) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335) |
| Disposal Method | High-Temperature Incineration (via licensed contractor) |
| Container Type | HDPE (High-Density Polyethylene) or Amber Glass |
| Incompatible With | Strong Oxidizing Agents, Strong Bases |
Chemical Profile & Hazard Identification
Understanding the chemical nature of the substance is the first step in safe disposal. This compound is a halogenated pyridine derivative.
-
Acidity: The carboxylic acid moiety (position 3) and the hydroxyl group (position 6, likely tautomerizing to a pyridone form) make this compound acidic.
-
Halogen Content: The chlorine atom at position 2 renders this waste "halogenated." This distinction is vital because halogenated organics require specific incineration conditions (>1100°C) to prevent the formation of dioxins and furans.
GHS Classification (Safety Data)
-
Signal Word: WARNING
Expert Insight: While the acute toxicity is often moderate, the environmental persistence of halogenated pyridines dictates that zero discharge to municipal sewer systems is the only acceptable standard.
Waste Segregation Logic
Effective disposal begins with proper segregation at the point of generation. Mixing halogenated waste with non-halogenated solvents significantly increases disposal costs and complicates incineration.
Figure 1: Decision matrix for segregating this compound waste streams. Note that even if dissolved in water or methanol, the presence of the chlorinated solute often necessitates handling the entire stream as halogenated-compatible waste.
Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Substance & Debris)
-
Applicability: Expired pure chemicals, weighing boat residues, contaminated gloves, and filter paper.
-
Protocol:
-
Containment: Place items in a dedicated wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk for solids.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "this compound" (Do not use abbreviations).
-
Hazard Checkbox: Toxic, Irritant.[4]
-
-
Storage: Screw the lid tight. Store in a satellite accumulation area (SAA) away from oxidizers.
-
Scenario B: Liquid Waste (Solutions & Mother Liquors)
-
Applicability: Reaction mixtures, HPLC effluent, or dissolved stock solutions.
-
Protocol:
-
Compatibility Check: Ensure the liquid waste container is compatible with the solvent (e.g., LDPE is not suitable for chloroform).
-
Segregation:
-
If in Halogenated Solvents (DCM, etc.): Pour into the "Halogenated Waste" carboy.
-
If in Non-Halogenated Solvents (Water, MeOH, DMSO): Although the solvent is non-halogenated, the solute (this compound) contains chlorine.
-
Best Practice: Segregate this into a separate stream marked "Non-Halogenated Solvent with Halogenated Trace" OR combine with Halogenated waste if your facility permits commingling (check local EHS rules). Never pour down the drain.
-
-
pH Adjustment (Caution): Do not attempt to neutralize and sewer this compound. While it is an acid, the organic hazard supersedes the corrosive hazard.
-
Scenario C: Spill Management
Accidental releases require immediate, calm action to prevent exposure and contamination.[3]
Figure 2: Operational workflow for managing spills of this compound.
Spill Cleanup Steps (Minor):
-
Ventilate: Ensure fume hoods are active; open windows if safe.
-
Absorb: For solutions, use vermiculite or universal absorbent pads. For solids, cover with wet paper towels to prevent dust generation before scooping.
-
Decontaminate: Wash the surface with a mild soap solution. Collect all cleanup materials (wipes, pads) into the hazardous waste bag.
Regulatory & Compliance Framework
-
RCRA (USA): While this compound is not explicitly P-listed or U-listed by name, it must be characterized by the generator.
-
If the waste exhibits characteristics of Corrosivity (pH < 2) or Toxicity (via TCLP), it is RCRA hazardous.
-
Default Classification: Due to the halogenated pyridine structure, treat as Hazardous Waste to ensure incineration at a permitted facility.
-
-
European Waste Catalogue (EWC):
-
Assign code 07 05 13 * (solid wastes containing hazardous substances) or 07 05 04 * (organic solvents, washing liquids and mother liquors).
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 236985, 2-Chloropyridine-4-carboxylic acid (Isomer Reference). Retrieved from [Link]
Sources
- 1. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(38025-90-0) 1H NMR spectrum [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.diversey.com [sds.diversey.com]
Personal protective equipment for handling 2-Chloro-6-hydroxynicotinic acid
Executive Safety Directive
Core Hazard Profile: 2-Chloro-6-hydroxynicotinic acid (CAS 38025-90-0) presents a dual-threat profile: particulate toxicity and irritancy .[1] While often classified as "Harmful" (H302), rigorous safety protocols must treat it as Toxic if Swallowed (H301) due to variable vendor classifications and the high biological activity of halogenated pyridine derivatives.[1]
Operational Mandate: Do not handle this substance on an open benchtop. All solid-phase manipulations must occur within a certified Chemical Fume Hood (CFH) or a Powder Containment Balance Enclosure.[1] The primary route of exposure is inhalation of dust during weighing and dermal absorption via contaminated surfaces.[1]
Hazard Assessment & Risk Logic
The following logic flow dictates the safety tier required based on your specific experimental parameters. Use this to determine if your current setup is sufficient.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed minimum regulatory compliance, ensuring a "Zero-Exposure" workflow.
| Protection Zone | Equipment Specification | Technical Rationale |
| Respiratory | Primary: Fume Hood (Face Velocity 80-100 fpm)Secondary: N95 or P100 Respirator (NIOSH Approved) | The substance is a fine crystalline powder.[1] Static charge can cause particle dispersion.[1] A respirator acts as a failsafe if the hood sash is breached.[1] |
| Hand (Dermal) | Material: Nitrile (Accelerator-free preferred)Thickness: Minimum 5 mil (0.12 mm)Protocol: Double-gloving required.[1] | Halogenated pyridines can permeate standard latex.[1] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.[1] |
| Eye / Face | Type: Chemical Splash Goggles (Indirect Venting)Prohibited: Safety Glasses with side shields.[1] | Powder can bypass side shields in turbulent airflow.[1] Goggles provide a hermetic seal against airborne particulates.[1] |
| Body | Type: Lab Coat (High-neck, snap closure)Material: Poly-cotton blend or Tyvek (if >1g handling).[1] | Prevents accumulation of dust on street clothes.[1] Tyvek is necessary for bulk handling to prevent weave-penetration.[1] |
Operational Protocol: Safe Weighing & Solubilization
Objective: Transfer solid this compound from stock container to reaction vessel with zero bench contamination.
Phase A: Preparation
-
Static Control: Place an ionizing fan or anti-static gun inside the fume hood.[1] Pyridine derivatives often carry high static charges, causing "powder jumping."[1]
-
Surface Protection: Line the hood work surface with a disposable absorbent pad (plastic side down).[1]
-
Vessel Prep: Pre-weigh your receiving vessel (flask/vial) and a funnel.
Phase B: The Transfer (The "Closed-Loop" Method)
-
Step 1: Open the stock container only inside the hood.[1]
-
Step 2: Do not use a spatula directly if possible.[1] Gently rotate the bottle to loosen the solid.[1]
-
Step 3: Transfer the required amount using a dedicated disposable weighing boat or pour directly through a wide-mouth funnel if the granularity permits.[1]
-
Step 4: Immediately recap the stock container. Wipe the exterior of the stock container with a Kimwipe dampened in Methanol before returning it to storage.
-
Step 5: Solubilize the solid before removing it from the hood.[1] Add your solvent (e.g., DMSO, Methanol) to the receiving vessel to trap the dust in solution.[1]
Phase C: Decontamination
-
Solvent Wipe: Wipe down the balance and surrounding area with a wet paper towel (water/surfactant mix) followed by an alcohol wipe.[1]
-
Glove Strip: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.[1]
Emergency Response & Disposal
Spill Response (Solid Powder)
Do NOT use a brush or broom. This will aerosolize the toxic dust.[1]
-
Isolate: Alert nearby personnel and mark the area.
-
Dampen: Gently cover the spill with paper towels soaked in an inert solvent (e.g., water or ethanol) to suppress dust.[1]
-
Scoop: Use the wet towels to wipe up the material, working from the outside in.[1]
-
Dispose: Place all cleanup materials into a wide-mouth hazardous waste jar. Label as "Toxic Solid Waste - Halogenated."[1]
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1]
-
Skin Contact: Wash with soap and water for 15 full minutes .[1] Pyridines can cause delayed irritation; monitor for redness.[1]
-
Eye Contact: Rinse with water for 15 minutes, lifting upper and lower lids.[1]
Waste Disposal Strategy
Segregate waste according to the halogen content.[1]
-
Stream A: Solid Waste (Gloves, weigh boats, contaminated towels) -> Hazardous Solid (Toxic/Irritant). [1]
-
Stream B: Liquid Waste (Reaction mother liquor) -> Halogenated Organic Solvents. [1]
References
-
Fisher Scientific. (n.d.).[1] this compound 97.0+% Safety Data Sheet. Retrieved January 29, 2026, from [Link]
-
PubChem. (n.d.).[1] Compound Summary: this compound.[1][2][3][4][5][6][7][8][9] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]
Sources
- 1. 38025-90-0|this compound|BLD Pharm [bldpharm.com]
- 2. scribd.com [scribd.com]
- 3. 5-Chloro-6-hydroxynicotinic acid | CAS#:54127-63-8 | Chemsrc [chemsrc.com]
- 4. 38025-90-0 | this compound - AiFChem [aifchem.com]
- 5. This compound - CAS:38025-90-0 - Abovchem [abovchem.com]
- 6. 3-Chloro-2-hydroxypyridine>98.0%(GC)1g [scisupplies.eu]
- 7. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
